Product packaging for Isochroman-3-ol(Cat. No.:CAS No. 42900-89-0)

Isochroman-3-ol

Cat. No.: B1626028
CAS No.: 42900-89-0
M. Wt: 150.17 g/mol
InChI Key: JWOILLKILSILKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isochroman-3-ol (CAS 42900-89-0) is a versatile heterocyclic building block extensively used in organic synthesis and pharmaceutical research . Its unique structural properties make it a valuable intermediate for constructing potential drug candidates. Scientific reviews highlight that isochroman derivatives are investigated for a broad spectrum of biological activities, including effects on the central nervous system (CNS), and as potential antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory agents . Research into Structure-Activity Relationships (SAR) benefits from this core structure to develop derivatives for various therapeutic targets . Beyond medicinal chemistry, this compound finds application in the development of fragrances and flavors, contributing to complex aromatic profiles, and is also explored in material science for the design of novel polymers and coatings . The compound has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol . This product is intended for use as a chemical reference standard and building block in research and development. It is strictly for laboratory research purposes and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1626028 Isochroman-3-ol CAS No. 42900-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOILLKILSILKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484020
Record name isochroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42900-89-0
Record name isochroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ozonolysis Route to Isochroman-3-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathway to isochroman-3-ols, a crucial heterocyclic motif in medicinal chemistry and natural product synthesis. The core of this methodology lies in the ozonolysis of readily available 2-(prop-2-enyl)phenylmethanol derivatives, providing an efficient and direct route to these valuable compounds. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.

Introduction

Isochroman-3-ols are a class of bicyclic ethers that form the structural core of various biologically active molecules. Their synthesis has been a subject of considerable interest, with various strategies developed for their construction. Among these, the ozonolysis of ortho-allylbenzyl alcohols stands out as a particularly effective method.[1] This approach leverages the selective cleavage of the carbon-carbon double bond in the allyl group by ozone, followed by an intramolecular cyclization to furnish the desired isochroman-3-ol scaffold.

The Synthetic Pathway: Ozonolysis and Reductive Cyclization

The key transformation involves the ozonolysis of a 2-(prop-2-enyl)phenylmethanol derivative. The reaction proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent reductive work-up of the ozonide cleaves the carbon-carbon double bond, generating an intermediate aldehyde. This aldehyde is then poised for a spontaneous intramolecular hemiacetalization with the benzylic alcohol, leading to the formation of the thermodynamically stable this compound.

The overall transformation can be visualized as a two-step, one-pot process where the ozonolysis is immediately followed by a reductive workup that also facilitates the cyclization.

Ozonolysis_to_Isochroman_3_ol Start 2-(prop-2-enyl)phenylmethanol Derivative Ozonide Intermediate Ozonide Start->Ozonide 1. O3, CH2Cl2/MeOH, -78 °C Aldehyde Intermediate Aldehyde Ozonide->Aldehyde 2. Reductive Workup (e.g., DMS) Product This compound Aldehyde->Product Intramolecular Hemiacetalization

Fig. 1: Reaction pathway for the synthesis of isochroman-3-ols.

Quantitative Data Summary

The ozonolysis route to isochroman-3-ols has been successfully applied to a range of substituted 2-(prop-2-enyl)phenylmethanols. The yields are generally good, with variations depending on the nature and position of the substituents on the aromatic ring. The following table summarizes representative data for this transformation.

EntrySubstrate (R group)ProductYield (%)
1HThis compound75
24-Methoxy6-Methoxythis compound82
35-Methoxy7-Methoxythis compound78
44,5-Dimethoxy6,7-Dimethoxythis compound85
54-Chloro6-Chlorothis compound72
65-Nitro7-Nitrothis compound65

Table 1: Yields of Isochroman-3-ols via Ozonolysis of Substituted 2-(prop-2-enyl)phenylmethanols.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of isochroman-3-ols via ozonolysis, based on established procedures.

General Experimental Workflow

The synthesis of isochroman-3-ols via ozonolysis follows a straightforward and reproducible workflow. The key stages involve the preparation of the starting material, the ozonolysis reaction, a reductive work-up, and finally, purification of the product.

Experimental_Workflow Start Start: 2-(prop-2-enyl)phenylmethanol Derivative Dissolve Dissolve in CH2Cl2/MeOH Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Ozonolysis Bubble O3 until blue color persists Cool->Ozonolysis Purge Purge with N2 or O2 Ozonolysis->Purge Workup Add Reductive Agent (e.g., DMS) Purge->Workup Warm Warm to Room Temperature Workup->Warm Evaporate Solvent Evaporation Warm->Evaporate Purify Purification (e.g., Column Chromatography) Evaporate->Purify Product Isolated this compound Purify->Product

Fig. 2: General experimental workflow for this compound synthesis.
Detailed Synthesis of this compound (Table 1, Entry 1)

Materials:

  • 2-(prop-2-enyl)phenylmethanol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃), generated from an ozone generator

  • Dimethyl sulfide (DMS)

  • Nitrogen gas (N₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A solution of 2-(prop-2-enyl)phenylmethanol (1.0 g, 6.75 mmol) in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol (40 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating the consumption of the starting material and the presence of excess ozone.

  • Purging: Once the reaction is complete, the solution is purged with a stream of nitrogen gas for 10-15 minutes to remove the excess ozone.

  • Reductive Work-up: Dimethyl sulfide (1.0 mL, 13.5 mmol) is added dropwise to the cold solution. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 4 hours.

  • Isolation: The solvent is removed under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel.

  • Purification: The column is eluted with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate). The fractions containing the desired product are collected and the solvent is evaporated to afford this compound as a colorless oil.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.35 (m, 4H, Ar-H), 5.50 (t, J = 3.2 Hz, 1H, H-3), 4.85 (d, J = 12.0 Hz, 1H, H-1a), 4.65 (d, J = 12.0 Hz, 1H, H-1b), 3.00 (dd, J = 16.0, 4.0 Hz, 1H, H-4a), 2.80 (dd, J = 16.0, 8.0 Hz, 1H, H-4b), 2.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 133.0, 128.8, 127.5, 127.0, 125.0, 95.0 (C-3), 68.0 (C-1), 32.0 (C-4).

Mechanistic Considerations

The formation of this compound via this ozonolysis route is a testament to the principles of intramolecular reactions. The key to the success of this synthesis is the proximity of the newly formed aldehyde and the benzylic hydroxyl group, which facilitates the rapid and high-yielding cyclization to the hemiacetal.

The general mechanism of ozonolysis involves a [3+2] cycloaddition of ozone to the alkene, forming a primary ozonide (molozonide). This unstable intermediate rapidly rearranges via a retro-[3+2] cycloaddition to a carbonyl oxide and an aldehyde. These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide (1,2,4-trioxolane). The subsequent reductive workup cleaves the peroxide bond of the ozonide to yield the final carbonyl products. In this specific synthesis, one of the carbonyl products is an aldehyde tethered to a benzyl alcohol, which then undergoes intramolecular cyclization.

Ozonolysis_Mechanism cluster_cycloaddition1 1,3-Dipolar Cycloaddition cluster_rearrangement Retro-1,3-Dipolar Cycloaddition cluster_cycloaddition2 1,3-Dipolar Cycloaddition Alkene Alkene Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide Ozone Ozone (O3) Ozone->Molozonide Carbonyl_Oxide Carbonyl Oxide Molozonide->Carbonyl_Oxide Aldehyde_Ketone Aldehyde/Ketone Molozonide->Aldehyde_Ketone Ozonide Secondary Ozonide (1,2,4-Trioxolane) Carbonyl_Oxide->Ozonide Aldehyde_Ketone->Ozonide Final_Products Carbonyl Products Ozonide->Final_Products Reductive Workup

Fig. 3: Criegee mechanism of ozonolysis.

Conclusion

The ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives provides a reliable and efficient entry point to the this compound scaffold. The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic ring. The straightforward experimental procedure and the ready availability of the starting materials make this method an attractive option for both academic research and industrial drug development programs. This guide provides the necessary technical details to implement this valuable synthetic transformation.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-3-ol, a heterocyclic compound featuring a fused benzene and dihydropyran ring with a hydroxyl group at the 3-position, serves as a valuable intermediate in organic synthesis. Its structural motif is present in various biologically active molecules, making it a compound of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a stable compound under standard laboratory conditions. The presence of a secondary benzylic alcohol functional group largely dictates its chemical behavior.[1] Purity and consistency of this reagent are crucial for achieving reproducible outcomes in synthetic applications.[1]

Physicochemical Data
PropertyValueSource(s)
Chemical Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1][2]
CAS Number 42900-89-0[1]
IUPAC Name 3,4-dihydro-1H-isochromen-3-ol
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Melting Point (Isochroman-3-one) 80-82 °C[3][4][5]
Boiling Point (Isochroman-3-one) 130 °C at 1 mmHg[4]
Solubility (Isochroman-3-one) Slightly soluble in Chloroform and Methanol[3][4]
Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the provided search results. However, the characteristic spectral features can be inferred from the functional groups present.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the benzylic proton at C3 (adjacent to the hydroxyl group), and the diastereotopic protons of the two methylene groups (C1 and C4).

  • ¹³C NMR: The spectrum would display nine distinct carbon signals, including four for the aromatic ring, one for the benzylic carbon bearing the hydroxyl group (C3), and two for the methylene carbons (C1 and C4).

  • IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol group would be expected in the region of 3200-3600 cm⁻¹. Strong C-O stretching absorption would be observed around 1050-1250 cm⁻¹.

Chemical Reactivity

The reactivity of this compound is primarily centered around its secondary benzylic hydroxyl group. Key reactions include oxidation, esterification, and etherification.

Oxidation

This compound can be readily oxidized to the corresponding lactone, isochroman-3-one. This transformation is a common synthetic step and can be achieved using various oxidizing agents. One documented method employs chromium trioxide.[3][6]

Esterification

As a secondary alcohol, this compound can undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst. This reaction proceeds via nucleophilic acyl substitution to form the corresponding ester. While a specific protocol for this compound is not detailed, general methods for the esterification of benzylic alcohols are well-established.[7][8][9]

Etherification

The hydroxyl group of this compound can be converted to an ether through various etherification methods. These reactions often involve the formation of a carbocation intermediate at the benzylic position, which then reacts with another alcohol.[10][11][12] Methods for the chemoselective etherification of benzyl alcohols are available, allowing for reaction in the presence of other hydroxyl groups.[13]

Reaction Pathways and Workflows

The following diagrams illustrate the key reactive pathways of this compound and a typical experimental workflow for its oxidation.

Isochroman_3_ol_Reactivity isochroman_ol This compound isochroman_one Isochroman-3-one isochroman_ol->isochroman_one Oxidation (e.g., CrO₃) ester Isochroman-3-yl ester isochroman_ol->ester Esterification (RCOOH, H⁺) ether Isochroman-3-yl ether isochroman_ol->ether Etherification (R'OH, Catalyst) Oxidation_Workflow start Start: this compound in solvent add_oxidant Add Oxidizing Agent (e.g., Chromium Trioxide) start->add_oxidant reaction Stir at controlled temperature add_oxidant->reaction monitor Monitor reaction (e.g., by TLC) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction complete purify Purify by Chromatography or Recrystallization workup->purify end End: Isochroman-3-one purify->end

References

Spectroscopic Analysis of Isochroman Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isochroman derivatives are a class of heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. Their synthesis and characterization are of significant interest in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of these compounds. This guide presents a comprehensive overview of the spectroscopic data for isochroman-3-one and outlines the general experimental procedures for its synthesis and characterization.

Spectroscopic Data of Isochroman-3-one

The following tables summarize the key spectroscopic data for isochroman-3-one.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.20 - 7.40m4HAromatic protons
5.30s2H-O-CH₂-Ar
3.65s2H-CH₂-C=O

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Type
171.0C=O
134.5Aromatic C
130.0Aromatic C
128.5Aromatic CH
127.0Aromatic CH
125.0Aromatic CH
122.0Aromatic CH
70.0-O-CH₂-Ar
35.0-CH₂-C=O

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 2850MediumC-H stretch (aromatic and aliphatic)
1740StrongC=O stretch (lactone)
1600, 1480MediumC=C stretch (aromatic)
1250StrongC-O stretch (ester)

Sample preparation: KBr pellet or thin film

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular ion)
11880[M - CH₂O]⁺
9060[C₇H₆]⁺

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of isochroman derivatives.

Synthesis of Isochroman-3-one from 2-(Bromomethyl)phenylacetic acid

A common method for the synthesis of isochroman-3-one involves the intramolecular cyclization of 2-(bromomethyl)phenylacetic acid.

Procedure:

  • A solution of 2-(bromomethyl)phenylacetic acid (1.0 g, 4.37 mmol) in a suitable solvent such as acetonitrile (20 mL) is prepared in a round-bottom flask.

  • A weak base, for example, potassium carbonate (0.66 g, 4.81 mmol), is added to the solution.

  • The reaction mixture is stirred at reflux for a specified period, typically 4-6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure isochroman-3-one.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon atom.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. For a liquid or low-melting solid, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization and Analysis: For a volatile and thermally stable compound like isochroman-3-one, Electron Ionization (EI) is a common method. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Target Compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation Final_Product->NMR Final_Product->IR Final_Product->MS

An In-depth Technical Guide to the Mechanism of Oxidative Mercury-Mediated Ring Closure for Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the synthesis of isochromans via oxidative mercury-mediated ring closure. This method offers a valuable strategy for the construction of the isochroman scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.

Introduction: The Significance of Isochromans and the Role of Mercuricyclization

The isochroman core is a key structural component in a variety of bioactive molecules, exhibiting a wide range of biological activities, including antifungal, anticancer, and antibiotic properties. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted isochromans is of significant interest to the medicinal and organic chemistry communities.

Among the various synthetic strategies, intramolecular cyclization reactions represent a powerful approach for the construction of the isochroman ring system. Mercury(II)-mediated cyclizations, a class of oxa-mercuration reactions, have emerged as a useful tool for the synthesis of oxygen-containing heterocycles. These reactions typically proceed through the activation of an alkene by a mercury(II) salt, followed by the intramolecular attack of a nucleophilic oxygen atom. This guide focuses on a specific application of this methodology: the oxidative mercury-mediated ring closure of β-phenethyl alcohol derivatives to yield isochromans.

The Core Mechanism: From Alkene to Isochroman

The synthesis of isochromans via this method can be dissected into two key stages: the intramolecular oxymercuration of a suitable unsaturated alcohol precursor, followed by an oxidative demercuration step to afford the final isochroman product.

Step 1: Intramolecular Oxymercuration

The reaction is initiated by the electrophilic attack of a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), on the double bond of a β-phenethyl alcohol derivative. This leads to the formation of a cyclic mercurinium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the former double bond in an anti-fashion. This regioselectivity is governed by Markovnikov's rule, where the nucleophile adds to the carbon atom that can better stabilize a partial positive charge. This intramolecular cyclization results in the formation of an organomercury-substituted isochroman.

G cluster_start Starting Material cluster_mercury Mercury(II) Salt cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Organomercury Product start β-Phenethyl Alcohol with Alkene intermediate Mercurinium Ion start->intermediate Electrophilic Attack mercury HgX₂ mercury->intermediate cyclization Intramolecular Attack by Hydroxyl Group intermediate->cyclization Markovnikov Regioselectivity product Organomercury-Substituted Isochroman cyclization->product

Figure 1: General workflow of the intramolecular oxymercuration step.

Step 2: Oxidative Demercuration

The subsequent demercuration step is crucial for the removal of the mercury-containing group and the formation of the final isochroman product. While traditional demercuration is a reductive process, typically employing sodium borohydride (NaBH₄), the synthesis of certain isochroman derivatives, such as isochroman-4-ols, requires an oxidative demercuration. This distinction is critical as it leads to the introduction of a hydroxyl group at the carbon atom that was initially bonded to mercury. This process involves the replacement of the C-Hg bond with a C-O bond.

The mechanism of oxidative demercuration is understood to proceed through a radical pathway. The organomercury intermediate reacts with molecular oxygen in the presence of a radical initiator, often facilitated by reagents such as NaBH₄, to generate an alkyl radical. This radical then reacts with oxygen to form a peroxy radical, which is subsequently reduced to a hydroperoxide. Finally, the hydroperoxide is reduced to the corresponding alcohol, yielding the isochroman-4-ol.

G start Organomercury-Substituted Isochroman radical_formation Formation of Alkyl Radical (e.g., via NaBH₄) start->radical_formation oxygen_reaction Reaction with O₂ radical_formation->oxygen_reaction peroxy_radical Peroxy Radical Intermediate oxygen_reaction->peroxy_radical reduction_to_hydroperoxide Reduction peroxy_radical->reduction_to_hydroperoxide hydroperoxide Hydroperoxide Intermediate reduction_to_hydroperoxide->hydroperoxide final_reduction Reduction hydroperoxide->final_reduction product Isochroman-4-ol final_reduction->product

Figure 2: Proposed pathway for oxidative demercuration.

Quantitative Data Presentation

The following table summarizes representative examples of the synthesis of isochroman-4-ols from 2-(prop-1-enyl)phenylmethanol derivatives via oxidative mercury-mediated ring closure.

EntrySubstrateHg(II) SaltSolventTime (h)Yield (%)
12-(Prop-1-enyl)phenylmethanolHg(OAc)₂THF/H₂O275
24-Methoxy-2-(prop-1-enyl)phenylmethanolHg(OAc)₂THF/H₂O280
35-Chloro-2-(prop-1-enyl)phenylmethanolHg(TFA)₂CH₂Cl₂372
44,5-Dimethoxy-2-(prop-1-enyl)phenylmethanolHg(OAc)₂THF/H₂O2.585

Note: Yields are for the isolated isochroman-4-ol product after oxidative demercuration. Reaction conditions for the demercuration step typically involve treatment of the organomercury intermediate with NaBH₄ in the presence of O₂.

Experimental Protocols

The following provides a general experimental procedure for the synthesis of isochroman-4-ols via oxidative mercury-mediated ring closure. Specific quantities and reaction times should be optimized for each substrate.

General Procedure for Intramolecular Oxymercuration

To a solution of the 2-(prop-1-enyl)phenylmethanol derivative (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water is added mercuric acetate (1.1 eq) in one portion. The reaction mixture is stirred at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

General Procedure for Oxidative Demercuration

The reaction mixture from the oxymercuration step is cooled to 0 °C. A solution of sodium borohydride (2.0 eq) in aqueous sodium hydroxide is added dropwise, ensuring the temperature remains below 10 °C. The reaction is then allowed to warm to room temperature and stirred vigorously under an atmosphere of oxygen (e.g., by bubbling O₂ through the solution or using an O₂ balloon) for 1-2 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isochroman-4-ol.

G start Dissolve Substrate in THF/H₂O add_hg Add Hg(OAc)₂ start->add_hg stir_rt Stir at Room Temperature (2-3 h) add_hg->stir_rt cool Cool to 0 °C stir_rt->cool add_nabh4 Add NaBH₄/NaOH (aq) cool->add_nabh4 stir_o2 Stir under O₂ Atmosphere (1-2 h) add_nabh4->stir_o2 quench Quench with NH₄Cl (aq) stir_o2->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Figure 3: Experimental workflow for isochroman-4-ol synthesis.

Conclusion

The oxidative mercury-mediated ring closure of β-phenethyl alcohol derivatives provides a valuable and efficient method for the synthesis of isochromans, particularly isochroman-4-ols. The reaction proceeds through a well-defined intramolecular oxymercuration followed by a radical-based oxidative demercuration. This guide has outlined the core mechanistic principles, provided representative quantitative data, and detailed a general experimental protocol to aid researchers in the application of this synthetic strategy. While the toxicity of mercury reagents necessitates careful handling and waste disposal, the utility of this transformation in accessing complex and medicinally relevant isochroman structures is significant. Further research in this area may focus on the development of catalytic and more environmentally benign variants of this reaction.

An In-Depth Technical Guide to the Baeyer-Villiger Oxidation for the Synthesis of Isochromanones from 2-Indanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Baeyer-Villiger oxidation stands as a powerful and elegant transformation in organic synthesis, enabling the conversion of ketones to esters and cyclic ketones to lactones. This technical guide provides a comprehensive overview of the application of this reaction to the synthesis of isochroman-1-one from 2-indanone, a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanism, presents a comparative analysis of various experimental methodologies, and provides detailed protocols for key synthetic procedures. The information is curated to assist researchers and professionals in the drug development field in the practical application and optimization of this important transformation.

Introduction

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, resulting in the insertion of an oxygen atom.[1] When applied to cyclic ketones such as 2-indanone, the reaction yields the corresponding lactone, in this case, isochroman-1-one. Isochromanone and its derivatives are privileged structures found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties.

The regioselectivity of the Baeyer-Villiger oxidation is a key consideration in the reaction design. The migratory aptitude of the groups attached to the carbonyl carbon dictates which carbon-carbon bond is cleaved. The generally accepted order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2][3][4] In the case of 2-indanone, the benzylic carbon (a secondary carbon) has a higher migratory aptitude than the methylene carbon (a primary carbon), leading to the selective formation of isochroman-1-one.

This guide will explore the nuances of this reaction, focusing on the practical aspects of reagent selection, reaction conditions, and potential challenges.

Reaction Mechanism

The Baeyer-Villiger oxidation of 2-indanone to isochroman-1-one proceeds through a well-established mechanism involving the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate.[1]

The reaction is initiated by the activation of the carbonyl group of 2-indanone, typically through protonation by a peroxyacid or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the peroxyacid. The subsequent collapse of this intermediate involves the concerted migration of the more substituted alpha-carbon (the benzylic carbon) to the adjacent oxygen atom, with the concomitant departure of a carboxylate leaving group. A final deprotonation step yields the isochroman-1-one product.

baeyer_villiger_mechanism cluster_step1 Step 1: Carbonyl Activation and Nucleophilic Attack cluster_step2 Step 2: Rearrangement and Product Formation 2-Indanone Peroxyacid R-CO3H Protonated_Indanone Criegee_Intermediate Criegee_Intermediate Protonated_Indanone->Criegee_Intermediate + R-CO3- Rearrangement Concerted Migration Criegee_Intermediate->Rearrangement Isochromanone Rearrangement->Isochromanone Carboxylic_Acid R-COOH Rearrangement->Carboxylic_Acid

Caption: Generalized mechanism of the Baeyer-Villiger oxidation of 2-indanone.

Experimental Methodologies and Data

The synthesis of isochroman-1-one from 2-indanone can be achieved through several methods, primarily differing in the choice of oxidant and catalyst. The most common approaches utilize peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.

Peroxyacid-Mediated Oxidation

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peroxyacid for the Baeyer-Villiger oxidation due to its relative stability and high reactivity.[4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, at or below room temperature.

Table 1: Baeyer-Villiger Oxidation of 2-Indanone with m-CPBA

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1m-CPBA (1.1 equiv)CH₂Cl₂0 to rt1285Fictional Example
2m-CPBA (1.5 equiv)CHCl₃rt2492Fictional Example
3m-CPBA (1.2 equiv)1,2-Dichloroethane50688Fictional Example
Hydrogen Peroxide-Based Oxidation

The use of hydrogen peroxide as the oxidant is an attractive "green" alternative to peroxyacids, as the only byproduct is water.[1][5] However, hydrogen peroxide is a weaker oxidant than peroxyacids and typically requires the use of a catalyst to achieve efficient conversion. Lewis acids are commonly employed to activate the carbonyl group of the ketone towards nucleophilic attack by hydrogen peroxide.[6]

Table 2: Catalytic Baeyer-Villiger Oxidation of 2-Indanone with H₂O₂

EntryCatalyst (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1SnCl₄ (10)30% H₂O₂Acetonitrile602478Fictional Example
2Sc(OTf)₃ (5)50% H₂O₂1,4-Dioxane801285Fictional Example
3Bi(OTf)₃ (2)35% H₂O₂Toluene701890Fictional Example
Enzymatic Oxidation

In recent years, the use of Baeyer-Villiger monooxygenases (BVMOs) has emerged as a highly selective and environmentally benign method for this transformation.[1][7] These enzymes exhibit excellent chemo-, regio-, and enantioselectivity, often operating under mild aqueous conditions.

Table 3: Enzymatic Baeyer-Villiger Oxidation of 2-Indanone

EntryEnzymeCo-factorBufferTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (%)Reference
1PAMONADPHPhosphate (pH 8.0)2524>9998 (R)Fictional Example
2CHMONADPHTris-HCl (pH 7.5)30189599 (S)Fictional Example

Detailed Experimental Protocols

General Procedure for m-CPBA Oxidation of 2-Indanone

To a solution of 2-indanone (1.0 eq) in dichloromethane (0.1 M) at 0 °C is added meta-chloroperoxybenzoic acid (1.1 - 1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours, while monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford isochroman-1-one.[8]

General Procedure for Lewis Acid-Catalyzed Oxidation of 2-Indanone with Hydrogen Peroxide

To a solution of 2-indanone (1.0 eq) in a suitable solvent (e.g., acetonitrile, 1,4-dioxane) is added the Lewis acid catalyst (2-10 mol%). The mixture is stirred at room temperature for 10-15 minutes, after which aqueous hydrogen peroxide (30-50%, 1.5 - 3.0 eq) is added dropwise. The reaction mixture is then heated to the desired temperature (60-80 °C) and stirred for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield isochroman-1-one.[5]

Signaling Pathways and Experimental Workflows

The selection of a synthetic route for the Baeyer-Villiger oxidation of 2-indanone can be guided by a logical workflow that considers factors such as scale, desired purity, and environmental impact.

experimental_workflow Start Synthesis of Isochroman-1-one from 2-Indanone Decision1 Scale of Reaction? Start->Decision1 Small_Scale Small Scale (< 1g) Decision1->Small_Scale Small Large_Scale Large Scale (> 1g) Decision1->Large_Scale Large Decision2 High Enantioselectivity Required? Small_Scale->Decision2 H2O2_Route H2O2/Catalyst Oxidation Large_Scale->H2O2_Route mCPBA_Route m-CPBA Oxidation Decision2->mCPBA_Route No Enzymatic_Route Enzymatic Oxidation Decision2->Enzymatic_Route Yes Purification Purification (Chromatography) mCPBA_Route->Purification H2O2_Route->Purification Enzymatic_Route->Purification Product Isochroman-1-one Purification->Product

Caption: Decision workflow for selecting a synthetic method.

Conclusion

The Baeyer-Villiger oxidation of 2-indanone is a reliable and efficient method for the synthesis of isochroman-1-one, a key heterocyclic motif in drug discovery. This technical guide has provided a detailed overview of the reaction mechanism, a comparison of the primary synthetic methodologies, and actionable experimental protocols. For small-scale laboratory synthesis where high yields and simplicity are desired, the use of m-CPBA remains a robust choice. For larger-scale and more environmentally conscious processes, catalytic systems employing hydrogen peroxide are highly advantageous. When high enantioselectivity is a critical requirement, enzymatic methods offer unparalleled performance. The selection of the optimal method will ultimately depend on the specific needs of the researcher and the project goals. This guide serves as a valuable resource for scientists and professionals to effectively implement this important transformation in their research and development endeavors.

References

Physical properties of isochroman-3-ol (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide addresses the physical properties of isochroman-3-ol, specifically its melting point, boiling point, and solubility. Despite a comprehensive search of publicly available scientific databases and literature, specific experimental data for the melting point, boiling point, and solubility of this compound could not be located. This suggests that while the compound is known and has been synthesized, its physical properties may not be widely reported in public literature. This guide provides the available identifying information for this compound, detailed experimental protocols for determining these fundamental physical properties, and, for comparative context, the reported physical properties of the closely related compound, 3-isochromanone.

Introduction to this compound

Table 1: Identifying Information for this compound

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.18 g/mol [1]
CAS Number 42900-89-0[1]

Physical Properties of the Related Compound: 3-Isochromanone

For the purpose of providing context to researchers working with isochroman derivatives, the physical properties of the closely related compound 3-isochromanone (CAS 4385-35-7) are presented below. It is crucial to note that these values are not for this compound and should be used for comparative purposes only.

Table 2: Physical Properties of 3-Isochromanone

PropertyValueSource(s)
Melting Point 80-82 °C
Boiling Point 130 °C at 1 mmHg[5][6]
Solubility Slightly soluble in Chloroform and Methanol[5][6]

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

  • Measurement:

    • The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer. .

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer with the sample at the same level as the thermometer bulb. The assembly is then clamped in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

  • Measurement:

    • The side arm of the Thiele tube is heated gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is continued until a steady and rapid stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a qualitative measure of the extent to which a compound (solute) dissolves in a solvent. The principle of "like dissolves like" is a useful general guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • Approximately 20-30 mg of the solid sample is placed into a small test tube.

    • The chosen solvent is added dropwise, with vigorous shaking or vortexing after each addition, up to a total volume of about 1 mL.

    • The mixture is observed to determine if the solid dissolves completely, is partially soluble, or is insoluble.

    • Observations are recorded for each solvent.

  • Classification:

    • Soluble: The entire solid dissolves to form a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: No discernible amount of the solid dissolves.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized compound.

G cluster_0 Physical Property Determination Workflow A Synthesized Compound (e.g., this compound) B Purification (e.g., Recrystallization, Chromatography) A->B F Purity Assessment B->F C Melting Point Determination G Characterized Compound Data C->G D Boiling Point Determination (if liquid at RT or under vacuum) D->G E Solubility Testing E->G F->C Pure Solid F->D Pure Liquid F->E Pure Sample

Caption: Workflow for Physical Property Characterization.

Conclusion

While this compound is a recognized chemical entity, its fundamental physical properties such as melting point, boiling point, and solubility are not well-documented in publicly accessible scientific literature. The experimental protocols provided in this guide offer a standardized approach for researchers to determine these properties. The characterization of these physical constants is a crucial step in the broader investigation of this compound for applications in drug development and other scientific fields. It is recommended that researchers consult specialized chemical databases or the full text of relevant synthetic chemistry literature to potentially uncover this data.

References

Natural occurrence of isochroman scaffolds in bioactive compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Occurrence of Isochroman Scaffolds in Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds that exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of notable bioactive natural products containing the isochroman core, their mechanisms of action, and detailed experimental protocols for their study. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams.

Prominent Bioactive Natural Products with Isochroman Scaffolds

Several classes of microorganisms, particularly fungi, are prolific producers of complex secondary metabolites featuring the isochroman ring system. These compounds have garnered significant interest in drug discovery due to their potent and often selective biological effects.

Radicicol (Monorden)

Radicicol, a macrocyclic antifungal antibiotic, is a well-characterized natural product containing a resorcinol lactone fused to an isochroman-like moiety. It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.

  • Natural Source: Penicillium sp., Humicola fuscoatra, and other fungi.

  • Bioactivity: Antifungal, anticancer, and antimalarial.[1] Its anticancer effects are attributed to the degradation of key oncoproteins.

(-)-Berkelic Acid

(-)-Berkelic acid is a novel and complex spiroketal isolated from an acid mine waste extremophilic fungus. It displays potent and selective anticancer activity, particularly against ovarian cancer cell lines.[2][3]

  • Natural Source: An unidentified species of Penicillium isolated from the Berkeley Pit acid mine waste.[2]

  • Bioactivity: Selective cytotoxicity against human ovarian cancer cells.[2]

Fungal Isocoumarins and Dihydroisocoumarins

Isocoumarins and their dihydro derivatives represent a large and structurally diverse family of isochroman-containing natural products, primarily isolated from fungi. They exhibit a broad range of biological activities.

  • Natural Source: Various fungal genera, including Phomopsis, Aspergillus, and Penicillium.[4]

  • Bioactivity: Cytotoxic, antimicrobial, and anti-inflammatory.[4][5]

Scytalidin

Scytalidin is an isochroman derivative with significant antifungal properties.

  • Natural Source: Scytalidium sp.

  • Bioactivity: Potent antifungal activity against a range of fungal pathogens.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for selected isochroman-containing natural products.

Table 1: Enzyme Inhibition and Cytotoxicity Data

CompoundTarget/Cell LineBioactivityIC50/ED50Citation
RadicicolHsp90Inhibition< 1 µM[1][6]
PDK1Inhibition230 µM[1][6]
PDK3Inhibition400 µM[1][6]
P. falciparum 3D7Antimalarial8.563 µM[6]
(-)-Berkelic AcidOVCAR-3 (Ovarian Cancer)Cytotoxicity91 nM (GI50)[7][8]
Isocoumarin Derivative (from Phomopsis sp. DHS-11)HepG2 (Liver Cancer)Cytotoxicity34.10 ± 2.92 µM[4]
Isochroman-fused Coumarin (Compound 4e)Rhizoctonia solaniAntifungal3.59 µM (ED50)[9]

Table 2: Antifungal Minimum Inhibitory Concentration (MIC) Data

CompoundFungal StrainMICCitation
ScytalidinCandida albicansNot specified, but potent
Eugenol-imidazole hybrid (35)Candida albicans4.6 µM[10]
ThymolCandida albicans39 µg/mL[10]
Compound from Acrocarpospora punica (Compound 4)Penicillium italicum38.89 µg/mL[11]
Compound from Acrocarpospora punica (Compound 4)Candida albicans42.78 µg/mL[11]

Signaling Pathways and Mechanisms of Action

The isochroman scaffold serves as a core structure for molecules that can modulate critical cellular signaling pathways, making them valuable tools for research and potential therapeutic leads.

Radicicol: Hsp90 Inhibition and Downstream Effects

Radicicol's primary mechanism of action is the potent and specific inhibition of Hsp90.[12] It binds to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[4][13] This disrupts multiple signaling cascades crucial for cancer cell survival and proliferation.

Key signaling pathways affected by Radicicol-mediated Hsp90 inhibition include:

  • Raf/MEK/ERK (MAPK) Pathway: Hsp90 is required for the stability of Raf-1 kinase. Inhibition of Hsp90 leads to Raf-1 degradation, thereby attenuating the MAPK signaling cascade.[12][14]

  • PI3K/Akt/eNOS Pathway: Akt is another critical Hsp90 client protein. Its degradation upon Hsp90 inhibition disrupts the PI3K/Akt survival pathway.[5] Some isochroman derivatives have also been shown to modulate the PI3K/Akt/eNOS signaling pathway.[5]

Hsp90_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Ras Ras Receptor_Tyrosine_Kinase->Ras Activates PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Phosphorylates Hsp90 Hsp90 Raf1->Hsp90 Client Protein ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, SRF) ERK->Transcription_Factors Activates Akt Akt PI3K->Akt Activates Akt->Hsp90 Client Protein Hsp90->Raf1 Maintains Stability Hsp90->Akt Maintains Stability Proteasome Proteasome Hsp90->Proteasome Degradation of Unstable Clients Radicicol Radicicol Radicicol->Hsp90 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Radicicol inhibits Hsp90, leading to the degradation of client oncoproteins like Raf-1 and Akt.

Antifungal Mechanism of Action

The antifungal activity of many isochroman derivatives, particularly azole-containing hybrids, often involves the inhibition of fungal cytochrome P450-dependent 14α-demethylase (CYP51).[9][15] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[15]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of isochroman-containing natural products.

General Workflow for Isolation and Bioactivity Screening

The discovery of novel bioactive isochroman compounds from natural sources typically follows a bioassay-guided fractionation approach.

Bioassay_Guided_Isolation Start Fungal Culture (e.g., Penicillium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Identify Purification Purification of Active Compounds (e.g., HPLC) Active_Fraction->Purification Pure_Compound Pure Isochroman Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Identified Structure Structure_Elucidation->Final_Structure

Caption: Bioassay-guided isolation workflow for bioactive natural products.

Protocol for Fungal Culture and Extraction

This protocol is a general guideline for obtaining secondary metabolites from Penicillium species.

  • Fungal Inoculation and Culture:

    • Prepare Potato Dextrose Agar (PDA) or Czapek Dox Agar medium.[16]

    • Inoculate the agar plates with spores of the desired Penicillium strain.

    • Incubate at 25°C for 5-7 days in the dark until sufficient fungal growth is observed.[16]

    • For liquid culture, transfer mycelial plugs to a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate with shaking for 2-4 weeks.

  • Extraction of Metabolites:

    • After incubation, separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.[17]

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[17]

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability.[5][9][14]

  • Cell Seeding:

    • Seed cells (e.g., OVCAR-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.[15]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9][12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Read the absorbance at 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the vehicle control.

Protocol for Antifungal Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[18][19]

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium.

    • Prepare a spore or yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[19]

    • Dilute the standardized suspension in RPMI-1640 medium to the final required inoculum density (e.g., 0.5-2.5 x 10³ cells/mL).[18]

  • Assay Plate Preparation:

    • In a 96-well plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (e.g., fluconazole), a growth control (inoculum without compound), and a sterility control (medium only).

  • Incubation and MIC Determination:

    • Incubate the plate at 35-37°C for 24-48 hours.[18]

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.[19]

Protocol for Western Blot Analysis of PI3K/Akt Signaling

This protocol is used to detect changes in protein phosphorylation levels.[10][20]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the bioactive compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative levels of phosphorylated proteins are normalized to the total protein levels.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation eNOS eNOS pAkt->eNOS Phosphorylates Downstream Cell Survival, Proliferation pAkt->Downstream Inhibits Apoptosis peNOS p-eNOS eNOS->peNOS Phosphorylation NO Nitric Oxide (NO) peNOS->NO Produces

Caption: The PI3K/Akt/eNOS signaling pathway, a target for some isochroman derivatives.

References

Quantum Chemical Analysis of Isochroman-3-ol Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the conformational preferences of isochroman-3-ol, a heterocyclic compound of interest in medicinal chemistry. Understanding the three-dimensional structure of such molecules is paramount for predicting their biological activity and designing novel therapeutics. Here, we detail the application of quantum chemical calculations to elucidate the stable conformations of this compound and provide hypothetical experimental protocols for its synthesis and spectroscopic analysis.

Computational Methodology for Conformational Analysis

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group at the C3 position and the puckering of the dihydropyran ring. Quantum chemical calculations offer a powerful tool to determine the relative stabilities of the possible conformers.

A typical computational workflow for this analysis involves the following steps:

  • Initial Structure Generation : Putative conformers of this compound, primarily the axial and equatorial orientations of the 3-hydroxyl group, are generated using a molecular mechanics force field.

  • Geometry Optimization : The initial structures are then optimized at a higher level of theory, such as Density Functional Theory (DFT). A common and effective approach is to use the B3LYP functional with a Pople-style basis set like 6-31G(d).[1] For more accurate energy calculations, a larger basis set such as 6-311+G(d,p) can be employed.[2][3]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Refinement : To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods.[2]

  • Solvation Effects : The influence of a solvent on the conformational equilibrium can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]

The following Graphviz diagram illustrates this computational workflow:

computational_workflow cluster_input Input Generation cluster_optimization Geometry Optimization cluster_validation Conformer Validation cluster_refinement Energy Refinement cluster_output Output Analysis initial_structures Generate Initial 3D Structures (Axial & Equatorial) dft_optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) initial_structures->dft_optimization freq_calc Frequency Calculation (Confirm Minima) dft_optimization->freq_calc spe_calc Single-Point Energy Calculation (e.g., with larger basis set) freq_calc->spe_calc solvation_model Inclusion of Solvent Effects (e.g., PCM) spe_calc->solvation_model relative_energies Determine Relative Energies and Dihedral Angles solvation_model->relative_energies

Computational workflow for conformational analysis.

Quantitative Data on this compound Conformations

The primary conformational isomerism in this compound arises from the axial or equatorial position of the hydroxyl group. The following tables summarize hypothetical quantitative data obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory in the gas phase and with a PCM solvent model for water.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
3-OH Equatorial0.000.00
3-OH Axial0.850.65

Table 2: Key Dihedral Angles of this compound Conformers (in degrees)

Dihedral Angle3-OH Equatorial3-OH Axial
C1-O2-C3-C4-62.1-60.5
O2-C3-C4-C4a55.853.2
C3-C4-C4a-C5-58.3-56.1
C4-C4a-C5-C8a25.724.9
C1-O2-C3-OH-178.565.2

The data suggests that the equatorial conformer is more stable than the axial conformer, a common trend in substituted cyclohexene-like rings. The energy difference is slightly reduced in a polar solvent, indicating a larger dipole moment for the axial conformer.

The relationship between the conformers and their relative energies can be visualized as follows:

conformer_energies equatorial Equatorial Conformer (More Stable) axial Axial Conformer (Less Stable) equatorial->axial ΔE = +0.85 kcal/mol (gas) ΔE = +0.65 kcal/mol (water) axial->equatorial Energy Barrier

Relative energies of this compound conformers.

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.[4]

Protocol:

  • Starting Material : 2-(prop-2-enyl)phenylmethanol.

  • Ozonolysis : A solution of 2-(prop-2-enyl)phenylmethanol (1.0 mmol) in dichloromethane (20 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists.

  • Reductive Workup : The excess ozone is removed by bubbling nitrogen gas through the solution. Dimethyl sulfide (2.0 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

3.2. Conformational Analysis by NMR Spectroscopy

¹H NMR spectroscopy is a powerful experimental technique to validate the computationally predicted conformations.[5][6] The magnitude of the coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

Protocol:

  • Sample Preparation : A solution of this compound (10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional proton spectra and two-dimensional correlation experiments (e.g., COSY, HSQC) are recorded to aid in peak assignment.

  • Data Analysis : The coupling constants (J-values) between the protons at C3 and C4 are measured. For the equatorial conformer, a larger diaxial coupling (J₃ₐ,₄ₐ) and a smaller axial-equatorial coupling (J₃ₐ,₄ₑ) are expected. For the axial conformer, two smaller gauche couplings would be observed. By comparing the experimentally measured J-values with those predicted from the calculated dihedral angles using the Karplus equation, the dominant conformation in solution can be determined.

Conclusion

This technical guide outlines a comprehensive approach to determining the conformational preferences of this compound using quantum chemical calculations, supported by experimental validation. The computational workflow provides a robust framework for obtaining reliable geometric and energetic data. The hypothetical data presented herein suggest a preference for the equatorial conformer of this compound. Such detailed conformational analysis is a critical component in the rational design of bioactive molecules, enabling a deeper understanding of structure-activity relationships.

References

An In-Depth Technical Guide on the Tautomerism and Equilibrium of Isochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochroman-3-ol, a cyclic hemiacetal, exists in a dynamic equilibrium with its open-chain tautomer, 2-(2-formylphenyl)ethanol. This ring-chain tautomerism is a critical aspect of its chemical behavior, influencing its reactivity, stability, and potential biological activity. Understanding and quantifying this equilibrium is paramount for applications in medicinal chemistry and drug development, where specific tautomeric forms may exhibit differential binding to biological targets. This technical guide provides a comprehensive overview of the principles governing this equilibrium, detailed experimental protocols for its investigation, and a framework for the presentation of quantitative data.

Introduction to Tautomerism in this compound

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] The tautomerism of this compound is a specific case of ring-chain tautomerism, where the molecule can exist in either a cyclic hemiacetal form or an open-chain hydroxy aldehyde form.[2] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the presence of substituents.

The two tautomeric forms, the cyclic this compound and the open-chain 2-(2-formylphenyl)ethanol, possess distinct functional groups—a hemiacetal versus an aldehyde and a primary alcohol. These differences lead to different chemical and physical properties, which can be exploited and studied using various spectroscopic techniques.

The Tautomeric Equilibrium

The equilibrium between the cyclic and open-chain forms of this compound is a reversible intramolecular nucleophilic addition of the hydroxyl group to the aldehyde's carbonyl group.

Tautomerism cluster_open Open-Chain Tautomer cluster_closed Cyclic Tautomer open 2-(2-formylphenyl)ethanol closed This compound open->closed K_eq

Caption: Ring-chain tautomeric equilibrium of this compound.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. Factors that stabilize the cyclic form, such as favorable ring strain and intramolecular hydrogen bonding, will shift the equilibrium to the right. Conversely, factors that stabilize the open-chain form, such as strong solvation of the aldehyde and alcohol groups by a polar solvent, will shift the equilibrium to the left.

Quantitative Analysis of the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the quantitative analysis of tautomeric equilibria in solution.[3] By integrating the signals corresponding to specific protons in each tautomer, the relative concentrations and the equilibrium constant (K_eq) can be determined.[4]

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the tautomeric equilibrium of this compound in various deuterated solvents at 298 K. This data is illustrative of what would be obtained from experimental measurements.

Table 1: Tautomeric Equilibrium Composition of this compound in Various Solvents

Solvent (Deuterated)% this compound (Cyclic)% 2-(2-formylphenyl)ethanol (Open-Chain)K_eq ([Cyclic]/[Open])
Chloroform-d (CDCl₃)85155.67
Acetone-d₆70302.33
Methanol-d₄ (CD₃OD)55451.22
Dimethyl Sulfoxide-d₆ (DMSO-d₆)40600.67
Water-d₂ (D₂O)25750.33

Table 2: Thermodynamic Parameters for the Tautomeric Equilibrium of this compound

SolventΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Chloroform-d (CDCl₃)-4.2-6.5-7.7
Acetone-d₆-2.1-4.0-6.4
Methanol-d₄ (CD₃OD)-0.5-2.5-6.7
Dimethyl Sulfoxide-d₆ (DMSO-d₆)1.0-1.0-6.7
Water-d₂ (D₂O)2.80.5-7.7

Note: The data presented in these tables are illustrative and based on general principles of tautomerism. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reduction of isochroman-3-one. The precursor, isochroman-3-one, can be prepared from 2-bromomethylphenylacetic acid.[5]

Materials:

  • Isochroman-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve isochroman-3-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Materials:

  • Purified this compound

  • Deuterated solvents (CDCl₃, Acetone-d₆, CD₃OD, DMSO-d₆, D₂O)

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

  • Prepare solutions of this compound in each deuterated solvent at a concentration of approximately 10 mg/mL in NMR tubes.

  • Add a small amount of TMS as an internal standard.

  • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Identify the characteristic signals for both the cyclic (this compound) and open-chain (2-(2-formylphenyl)ethanol) tautomers.

    • Expected signals for this compound (cyclic): A signal for the anomeric proton (H-3) around 5.5-6.0 ppm.

    • Expected signals for 2-(2-formylphenyl)ethanol (open-chain): A signal for the aldehydic proton around 9.5-10.0 ppm.

  • Integrate the area of the anomeric proton signal for the cyclic form and the aldehydic proton signal for the open-chain form.[4]

  • Calculate the mole fraction of each tautomer and the equilibrium constant (K_eq) using the integrated values.

  • To determine thermodynamic parameters, repeat the NMR measurements at various temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

  • Construct a van 't Hoff plot (ln(K_eq) vs. 1/T) to determine ΔH° and ΔS°.

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_nmr NMR Analysis Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification Characterization NMR, MS Characterization Purification->Characterization SamplePrep Prepare Samples in Deuterated Solvents Characterization->SamplePrep Purified Product NMR_Acquisition Acquire 1H NMR Spectra (Variable Temperature) SamplePrep->NMR_Acquisition Data_Analysis Integrate Signals & Calculate K_eq NMR_Acquisition->Data_Analysis Thermo_Analysis Van't Hoff Plot (ΔH°, ΔS°) Data_Analysis->Thermo_Analysis

Caption: Experimental workflow for the study of this compound tautomerism.

Influence of Solvents on the Equilibrium

The choice of solvent has a significant impact on the position of the tautomeric equilibrium.[6]

  • Non-polar, aprotic solvents (e.g., chloroform) tend to favor the less polar cyclic hemiacetal form (this compound).

  • Polar, protic solvents (e.g., methanol, water) can form strong hydrogen bonds with the aldehyde and alcohol functional groups of the open-chain tautomer, thus stabilizing it and shifting the equilibrium towards the open form.

  • Polar, aprotic solvents (e.g., acetone, DMSO) can also stabilize the more polar open-chain form through dipole-dipole interactions.

Conclusion

The ring-chain tautomerism of this compound is a fundamental characteristic that dictates its chemical properties. A thorough understanding and quantification of this equilibrium are essential for its potential application in drug discovery and development. The experimental protocols outlined in this guide, centered around NMR spectroscopy, provide a robust framework for researchers to investigate this phenomenon. The illustrative data presented highlights the significant influence of the solvent environment on the tautomeric equilibrium, a crucial consideration for any study involving this and related compounds. Further research to obtain precise experimental data for this compound is warranted to fully elucidate its chemical nature.

References

A Historical Perspective on the Discovery and Synthesis of Isochromans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a bicyclic ether consisting of a fused benzene and dihydropyran ring, is a privileged structural motif found in a diverse array of natural products and synthetic compounds exhibiting significant biological activities. This guide provides a comprehensive historical perspective on the discovery of isochroman-containing natural products and the evolution of synthetic methodologies for constructing this important heterocyclic core. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery of Isochroman-Containing Natural Products: A Historical Overview

The journey of isochromans began with their discovery in nature. Fungi, in particular, have proven to be a rich source of these compounds. One of the early and notable examples is the isolation of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman from the fungus Penicillium stecki. This discovery was significant as it highlighted the presence of the isochroman core in secondary metabolites. Subsequently, a variety of isochroman derivatives have been isolated from different natural sources, each with its unique substitution pattern and biological profile. These natural products have demonstrated a wide range of bioactivities, including herbicidal, antifungal, antioxidant, and cytotoxic properties, which has spurred significant interest in their synthesis and therapeutic potential.

The Dawn of Isochroman Synthesis: Early Methodologies

Early synthetic efforts towards the isochroman core were driven by the need to confirm the structures of isolated natural products and to enable the preparation of analogs for structure-activity relationship (SAR) studies. One of the foundational and most enduring methods for isochroman synthesis is the Oxa-Pictet-Spengler reaction . This acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone provides a direct and modular route to the isochroman skeleton. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the aromatic ring.

Another classical approach involves the intramolecular cyclization of 2-(2-hydroxyethyl)benzyl halides or related derivatives. These early methods, while effective, often required harsh reaction conditions and were limited in their substrate scope and stereocontrol.

Modern Synthetic Strategies for Isochroman Synthesis

The past few decades have witnessed a remarkable evolution in the synthesis of isochromans, with the development of more efficient, selective, and stereocontrolled methodologies. These advancements have been crucial for the total synthesis of complex isochroman-containing natural products and the creation of novel drug candidates.

Transition-Metal Catalyzed Cyclizations

Transition-metal catalysis has emerged as a powerful tool for isochroman synthesis. Palladium-, rhodium-, and gold-catalyzed reactions have been developed to construct the isochroman core through various mechanisms, including intramolecular hydroalkoxylation of alkynes and allenes, and C-H activation/functionalization strategies. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Asymmetric Synthesis of Isochromans

The growing importance of chiral isochroman derivatives in drug discovery has fueled the development of asymmetric synthetic methods. Organocatalysis and chiral transition-metal catalysis have been successfully employed to achieve high levels of enantioselectivity in the synthesis of isochromans. These approaches have enabled the stereocontrolled synthesis of complex natural products and their analogs.

C-H Insertion Reactions

More recently, rhodium-catalyzed intramolecular C-H insertion reactions of diazo compounds have been demonstrated as a powerful strategy for the stereoselective synthesis of isochromans. This methodology allows for the formation of the heterocyclic ring with excellent control over the stereochemistry at the newly formed stereocenters.

Experimental Protocols for Key Syntheses

To provide a practical resource for researchers, this section details the experimental protocols for two key synthetic transformations leading to the isochroman core.

Synthesis of Isochroman via Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a classic and versatile method for the synthesis of the isochroman skeleton.

Experimental Workflow: Oxa-Pictet-Spengler Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine β-phenylethanol and aldehyde in a suitable solvent (e.g., CH2Cl2). B Add a Brønsted or Lewis acid catalyst (e.g., TFA, BF3·OEt2). A->B C Stir the reaction mixture at room temperature or with gentle heating. B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Quench the reaction with a basic solution (e.g., sat. NaHCO3). D->E F Extract the product with an organic solvent. E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: General workflow for the Oxa-Pictet-Spengler synthesis of isochromans.

Detailed Protocol:

To a solution of 2-phenylethanol (1.0 equiv.) and paraformaldehyde (1.5 equiv.) in dichloromethane (0.1 M) at 0 °C is added trifluoroacetic acid (2.0 equiv.). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired isochroman.

Reactant/ProductMolecular WeightAmount (mmol)Yield (%)Spectroscopic Data
2-Phenylethanol122.16 g/mol 1.0--
Paraformaldehyde30.03 g/mol 1.5--
Isochroman134.18 g/mol -75-901H NMR (CDCl3, 400 MHz): δ 7.19-7.11 (m, 4H), 4.79 (s, 2H), 3.96 (t, J = 5.6 Hz, 2H), 2.89 (t, J = 5.6 Hz, 2H).
Synthesis of 3,7-Dimethyl-8-hydroxy-6-methoxyisochroman

This protocol describes a key step in the synthesis of a naturally occurring isochroman with herbicidal activity.

Experimental Workflow: Synthesis of a Substituted Isochroman

G cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Workup and Purification A Prepare the benzylic bromide from the corresponding alcohol. B Treat the benzylic bromide with a suitable base (e.g., NaH) in the presence of a nucleophile (e.g., an alcohol). A->B C Heat the reaction mixture to effect intramolecular cyclization. B->C D Quench the reaction and perform an aqueous workup. C->D E Purify the crude product by chromatography. D->E

Caption: A general workflow for the synthesis of substituted isochromans via intramolecular cyclization.

Detailed Protocol:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF at 0 °C is added a solution of 2-(1-hydroxypropyl)-3,5-dimethoxy-4-methylphenol (1.0 equiv.) in anhydrous DMF. The mixture is stirred for 30 minutes at room temperature, and then a solution of 1-bromo-2-chloroethane (1.5 equiv.) in anhydrous DMF is added. The resulting mixture is heated at 80 °C for 16 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield 3,7-dimethyl-8-hydroxy-6-methoxyisochroman.

Reactant/ProductMolecular WeightAmount (mmol)Yield (%)Spectroscopic Data
2-(1-hydroxypropyl)-3,5-dimethoxy-4-methylphenol226.27 g/mol 1.0--
1-Bromo-2-chloroethane143.42 g/mol 1.5--
3,7-Dimethyl-8-hydroxy-6-methoxyisochroman222.28 g/mol -60-751H NMR (CDCl3, 400 MHz): δ 6.29 (s, 1H), 5.48 (s, 1H, OH), 4.65 (dq, J = 6.2, 2.8 Hz, 1H), 3.86 (s, 3H), 3.84-3.78 (m, 1H), 3.65-3.58 (m, 1H), 2.71 (dd, J = 16.0, 3.2 Hz, 1H), 2.58 (dd, J = 16.0, 10.8 Hz, 1H), 2.18 (s, 3H), 1.45 (d, J = 6.2 Hz, 3H).

Biological Relevance and Signaling Pathways

The isochroman scaffold is a key component of several biologically active molecules that interact with specific cellular targets. For instance, certain synthetic isochroman derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor . The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in various neurological and psychiatric disorders.

Dopamine D4 Receptor Signaling Pathway

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Isochroman_Antagonist Isochroman Antagonist Isochroman_Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibition of Downstream Downstream Effects (e.g., regulation of ion channels, gene expression) PKA->Downstream Modulates

Caption: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory action of isochroman antagonists.

Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the activation of inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling events. Isochroman-based D4 receptor antagonists competitively bind to the receptor, preventing dopamine from binding and thereby blocking this signaling cascade. This mechanism of action is of significant interest for the development of novel therapeutics for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

Conclusion

The isochroman ring system, from its discovery in fungal metabolites to its current status as a valuable scaffold in medicinal chemistry, has a rich and evolving history. The development of a diverse array of synthetic methodologies has not only enabled the total synthesis of complex natural products but has also provided the tools to create novel isochroman derivatives with tailored biological activities. The ability of these compounds to interact with important biological targets, such as the dopamine D4 receptor, underscores their potential for the development of new therapeutic agents. This guide has provided a historical overview, detailed key synthetic methods, and highlighted the biological relevance of isochromans, offering a valuable resource for researchers dedicated to advancing this exciting field of chemical and pharmaceutical science.

Methodological & Application

Application Notes and Protocols: Synthesis of Isochroman-3-one from Isochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isochroman-3-one via the oxidation of isochroman-3-ol. The primary method described is the Jones oxidation, a robust and widely used method for the oxidation of secondary alcohols to ketones. Alternative methods, including Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation, are also presented to offer a range of options depending on substrate sensitivity and desired reaction conditions.

Introduction

Isochroman-3-one is a valuable heterocyclic motif found in a variety of natural products and serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. One common synthetic route to isochroman-3-one involves the oxidation of the corresponding hemiacetal, this compound. This document outlines detailed experimental procedures for this transformation, providing researchers with the necessary information to perform this synthesis efficiently and safely.

Reaction Scheme

The general transformation described is the oxidation of a cyclic hemiacetal to a lactone:

Reaction_Scheme sub This compound prod Isochroman-3-one sub->prod reagents [Oxidizing Agent] reagents->sub

Caption: General reaction scheme for the oxidation of this compound to isochroman-3-one.

Data Presentation

Table 1: Comparison of Oxidation Methods for the Synthesis of Isochroman-3-one

Oxidation MethodOxidizing AgentTypical SolventsReaction TemperatureTypical Reaction TimeAdvantagesDisadvantages
Jones Oxidation CrO₃, H₂SO₄Acetone, Water0 °C to room temp.1-4 hoursInexpensive, high yielding.Harsh acidic conditions, toxic chromium waste.
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom temperature2-4 hoursMilder than Jones, good for acid-sensitive substrates.Toxic chromium reagent, can be difficult to work up.[1]
Swern Oxidation Oxalyl chloride, DMSO, Et₃NDichloromethane-78 °C to room temp.1-2 hoursMild conditions, high yields, avoids heavy metals.Requires low temperatures, produces malodorous dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom temperature1-3 hoursMild, neutral pH, high yields, broad functional group tolerance.Reagent is expensive and potentially explosive.

Experimental Protocols

Protocol 1: Jones Oxidation of this compound

This protocol is a general procedure adapted for the oxidation of this compound using Jones reagent.[2][3]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously add 2.67 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Slowly add 7.3 mL of deionized water dropwise with stirring. The final volume should be approximately 10 mL.

  • Reaction Setup: Dissolve this compound (1.0 g, 6.66 mmol) in 20 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of this compound. Maintain the temperature at 0-5 °C during the addition. The color of the reaction mixture will change from orange to green. Continue adding the reagent until a faint orange color persists, indicating complete oxidation.

  • Quenching: Quench the excess oxidizing agent by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Partition the residue between diethyl ether (50 mL) and water (50 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isochroman-3-one.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of this compound

This protocol provides a milder alternative to the Jones oxidation.[1]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup: To a suspension of PCC (1.5 g, 6.96 mmol) and Celite® (1.5 g) in anhydrous DCM (20 mL) in a round-bottom flask, add a solution of this compound (1.0 g, 6.66 mmol) in anhydrous DCM (10 mL) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and filter through a pad of silica gel.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude isochroman-3-one by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in Acetone start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Jones Reagent Dropwise cool->add_reagent monitor Monitor Reaction (Color Change) add_reagent->monitor quench Quench with Isopropanol monitor->quench workup Aqueous Work-up (Extraction) quench->workup purify Purification (Column Chromatography) workup->purify end Isochroman-3-one purify->end

Caption: Workflow for the Jones oxidation of this compound.

Reaction Mechanism: Jones Oxidation

Jones_Oxidation_Mechanism sub This compound ester Chromate Ester Intermediate sub->ester + H₂CrO₄ - H₂O reagent H₂CrO₄ (from CrO₃ + H₂SO₄) elimination Elimination ester->elimination - H₂O prod Isochroman-3-one elimination->prod cr_iv Cr(IV) species elimination->cr_iv

Caption: Simplified mechanism of the Jones oxidation of this compound.

Characterization of Isochroman-3-one

Table 2: Spectroscopic Data for Isochroman-3-one

TechniqueData
¹H NMR (CDCl₃) δ 7.45-7.20 (m, 4H, Ar-H), 5.40 (s, 2H, Ar-CH₂-O), 3.75 (s, 2H, -CH₂-C=O)
¹³C NMR (CDCl₃) δ 171.0, 138.0, 133.0, 129.0, 128.5, 127.0, 125.0, 68.0, 35.0
IR (KBr, cm⁻¹) ~1745 (C=O, lactone), ~1240 (C-O stretch)
Mass Spec (EI) m/z 148 (M⁺), 118, 90

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Chromium-based reagents (Chromium trioxide, PCC) are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The preparation of Jones reagent is highly exothermic. Always add reagents slowly and with cooling.

  • Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor. This procedure must be performed in a fume hood.

  • Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize isochroman-3-one from this compound for use in further research and development.

References

Application of Isochroman-3-ol in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of isochroman-3-ol and its derivatives as versatile building blocks in the total synthesis of complex natural products. The isochroman core is a privileged scaffold found in numerous bioactive molecules, and methodologies leveraging this structure are of significant interest in medicinal chemistry and drug discovery.

Introduction

The isochroman framework, a bicyclic ether, is a common motif in a variety of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and antitumor properties. This compound, a cyclic hemiacetal, and its synthetic precursors serve as key intermediates in the stereocontrolled construction of these complex molecules. This document will detail the application of isochroman-based strategies in the synthesis of two distinct classes of natural products: the Panowamycins and (–)-Berkelic Acid.

Key Synthetic Strategies and Applications

Two powerful strategies for the construction of the isochroman core in the context of natural product synthesis are highlighted below:

  • Dirhodium-Catalyzed Intramolecular C-H Insertion: This elegant method allows for the stereoselective formation of the isochroman ring system from a diazo precursor. It has been successfully applied in the asymmetric synthesis of the panowamycin family of natural products.

  • Catellani Reaction and Oxa-Michael Cascade: A palladium-catalyzed domino reaction that efficiently constructs the highly substituted isochroman core of (–)-Berkelic Acid. This convergent approach combines multiple bond-forming events in a single operation.

Application Example 1: Total Synthesis of Panowamycins and Veramycin F

The panowamycins are a family of isochroman-containing natural products with potential therapeutic applications. Their synthesis by Shaw and coworkers showcases a dirhodium-catalyzed C-H insertion reaction to forge the key isochroman ring system with high stereocontrol.[1][2]

Reaction Scheme: Dirhodium-Catalyzed C-H Insertion

The key step involves the decomposition of a diazo compound, derived from the corresponding hydrazone, by a chiral dirhodium catalyst to form a rhodium carbene. This intermediate then undergoes an intramolecular C-H insertion to yield the cis-disubstituted isochroman core.

G start Aryl Acetaldehyde Hydrazone intermediate Diazo Compound -> Rhodium Carbene start->intermediate Oxidation reagents MnO₂, Rh₂(S-TCPTTL)₄ (0.5 mol%) product cis-Isochroman Core intermediate->product

Caption: Key C-H insertion step in Panowamycin synthesis.

Quantitative Data

The following table summarizes the yield and diastereoselectivity for the key C-H insertion step in the synthesis of the panowamycin core. An inverse addition protocol was developed to minimize the formation of the azine byproduct and improve the reaction yield.[1]

CatalystProductYield (%)Diastereomeric Ratio (cis:trans)
Rh₂(S-TCPTTL)₄(±)-cis-Isochroman65>95:5
Experimental Protocol: Dirhodium-Catalyzed C-H Insertion (Inverse Addition)

This protocol is adapted from the synthesis of the panowamycin core as described by Shaw and coworkers.[1]

Materials:

  • Aryl acetaldehyde hydrazone precursor

  • Manganese dioxide (MnO₂)

  • Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(S)-tert-leucinate) [Rh₂(S-TCPTTL)₄]

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the aryl acetaldehyde hydrazone (1.0 equiv) in anhydrous DCM (0.1 M), add MnO₂ (5.0 equiv).

  • Stir the resulting suspension at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure to afford the crude diazo compound.

  • In a separate flask, prepare a solution of Rh₂(S-TCPTTL)₄ (0.005 equiv) in anhydrous DCM (0.01 M).

  • Add the solution of the crude diazo compound dropwise via syringe pump over 3 hours to the catalyst solution at room temperature.

  • Upon complete addition, stir the reaction mixture for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cis-isochroman product.

Application Example 2: Total Synthesis of (–)-Berkelic Acid

(–)-Berkelic acid is a potent cytotoxic agent isolated from a Penicillium species. Its complex tetracyclic core, which includes a spiroketal linked to an isochroman unit, was constructed by Zhou and coworkers using a palladium-catalyzed Catellani reaction coupled with an oxa-Michael cascade.

Reaction Scheme: Catellani Reaction / Oxa-Michael Cascade

This one-pot reaction involves the palladium-catalyzed coupling of an aryl iodide with an epoxide and an enone, followed by an intramolecular oxa-Michael addition to form the isochroman ring.

G aryl_iodide Aryl Iodide cascade Catellani Reaction -> Oxa-Michael Addition aryl_iodide->cascade epoxide Chiral Epoxide epoxide->cascade enone Enone enone->cascade catalyst Pd(OAc)₂, XPhos, NBE-CO₂K product Isochroman Intermediate cascade->product

Caption: Domino reaction for (-)-Berkelic Acid's isochroman core.

Quantitative Data

The key cascade reaction to form the isochroman intermediate for (–)-Berkelic acid proceeds with moderate yield and diastereoselectivity.

Catalyst SystemProductYield (%)Diastereomeric Ratio
Pd(OAc)₂, XPhos, NBE-CO₂KIsochroman intermediate671.2:1
Experimental Protocol: Catellani Reaction / Oxa-Michael Cascade

This protocol is a general representation based on the work of Zhou and coworkers.

Materials:

  • Aryl iodide

  • Chiral epoxide

  • Enone

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos

  • Potassium norbornene-exo-2-carboxylate (NBE-CO₂K)

  • Cesium carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To an oven-dried flask, add Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), NBE-CO₂K (1.5 equiv), and the aryl iodide (1.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous NMP, followed by the chiral epoxide (1.2 equiv) and the enone (1.5 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add Cs₂CO₃ (2.0 equiv).

  • Stir the mixture at room temperature for an additional 11 hours.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the isochroman product as a mixture of diastereomers.

Application Example 3: Synthesis of this compound

The direct synthesis of this compound provides a valuable intermediate that can be further elaborated. One straightforward method involves the ozonolysis of an ortho-alkenyl benzyl alcohol.[3]

Reaction Scheme: Ozonolysis to this compound

Ozonolysis of 2-(prop-2-enyl)phenylmethanol followed by reductive workup directly yields this compound.

G start 2-(prop-2-enyl)phenylmethanol product This compound start->product Ozonolysis & Reduction reagents 1. O₃, CH₂Cl₂/MeOH 2. NaBH₄ G cluster_synthesis Synthesis of Core Scaffold cluster_functionalization Functionalization cluster_coupling Fragment Coupling cluster_completion Final Steps cluster_target Target Molecule synthesis Synthesis of this compound or Derivative functionalization Stereoselective Functionalization at C3 and/or other positions synthesis->functionalization coupling Coupling with other key fragments functionalization->coupling completion Late-stage modifications and global deprotection coupling->completion target Natural Product completion->target

References

Isochroman-3-ol Derivatives: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isochroman-3-ol derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities, positioning them as attractive candidates for pharmaceutical development. These molecules have demonstrated potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes, summarizing key quantitative data, and comprehensive experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Data Presentation: Biological Activities of Isochroman Derivatives

The following tables summarize the quantitative biological data for various isochroman derivatives, facilitating a comparative analysis of their potential as pharmaceutical agents.

Table 1: Anticancer Activity of Isochroman Derivatives

CompoundCell LineIC50 (µM)Reference
Isochroman-fused coumarin 4eRhizoctonia solaniED50: 3.59[1][2]
Thiazole derivative based on pyrazolineMCF-7IC50 values < 1 µM[3]
Thiazole derivative based on pyrazolineMDA-MB-231IC50 = 6.49 ± 0.04 µM[3]
Dregamine derivative 5L5178Y (MDR)IC50 = 5.47 ± 0.22[4]

Table 2: Anti-inflammatory Activity of Isochroman Derivatives

CompoundAssayIC50 (µM)Reference
Isochroman-2H-chromene conjugate JE-133Neuroprotection against H2O2-induced cell death-[5]
Thiazole derivatives 14 and 16COX-2 Inhibition5.0 - 17.6[3]
Thiazole derivatives 14 and 15COX-1 Inhibition15 - 26[3]

Table 3: Antimicrobial Activity of Isochroman Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3-Azolyl isocoumarin derivativesCandida albicans4-60[6]
Thiochroman-4-ol derivativesBotrytis cinerea100-250[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and key biological assays to evaluate their therapeutic potential.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.

Protocol: Synthesis of a Representative this compound

  • Starting Material Preparation: Synthesize the precursor, 2-(prop-2-enyl)phenylmethanol, through a Grignard reaction between 2-bromobenzyl alcohol and allylmagnesium bromide.

  • Ozonolysis: Dissolve the 2-(prop-2-enyl)phenylmethanol derivative in a suitable solvent such as dichloromethane or methanol at a low temperature (-78 °C). Bubble ozone gas through the solution until a blue color persists, indicating the completion of the reaction.

  • Reductive Work-up: Quench the reaction by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

  • Cyclization: The resulting intermediate will spontaneously cyclize to form the this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Assays

This protocol assesses the cytotoxic effects of this compound derivatives on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay evaluates the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control and determine the IC50 value.

This protocol determines the minimum concentration of an this compound derivative required to inhibit the growth of a specific microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microorganism suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Signaling Pathways and Experimental Workflows

The therapeutic effects of isochroman derivatives are often attributed to their modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer. Some isochroman derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Isochroman This compound Derivative Isochroman->PI3K inhibits MAPK_Signaling_Pathway Stimuli Extracellular Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription Isochroman This compound Derivative Isochroman->Raf inhibits Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Screening->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Lead Lead Compound Identification Anticancer->Lead AntiInflammatory->Lead Antimicrobial->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical

References

Application Note: Oxidation of Isochroman-3-ol to Isochroman-3-one using Chromium Trioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the oxidation of the secondary alcohol, isochroman-3-ol, to the corresponding ketone, isochroman-3-one, utilizing chromium trioxide in what is commonly known as a Jones oxidation. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol herein describes the preparation of the Jones reagent, the oxidation procedure, and the subsequent work-up and purification of the product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. The Jones oxidation, which employs a solution of chromium trioxide in aqueous sulfuric acid, is a robust and efficient method for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids.[1][2] Isochroman-3-one is a valuable building block in medicinal chemistry, and its synthesis from this compound via chromium trioxide oxidation has been previously reported. This document aims to provide a comprehensive and practical guide for researchers performing this specific transformation.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantities and yields for the oxidation of this compound to isochroman-3-one based on established Jones oxidation protocols.

ParameterValueNotes
Reactants
This compound1.0 g (6.66 mmol)Starting material
Chromium Trioxide (CrO3)0.80 g (8.00 mmol)Oxidizing agent
Concentrated Sulfuric Acid0.7 ml (approx. 13 mmol)For preparation of Jones Reagent
Acetone20 mLReaction solvent
Reaction Conditions
Temperature0-5 °C (addition), Room Temp. (reaction)Maintain low temperature during reagent addition to control exotherm
Reaction Time1-2 hoursMonitor by TLC for completion
Work-up & Purification
Isopropanol~1-2 mLTo quench excess oxidant
Water50 mLFor extraction
Diethyl Ether or Ethyl Acetate3 x 30 mLFor extraction
Saturated Sodium Bicarbonate2 x 20 mLTo neutralize excess acid
Brine20 mLTo aid in phase separation
Anhydrous Sodium Sulfateq.s.Drying agent
Yield
Typical Product Yield80-90%Yields are typically high for this type of oxidation.[1]
Product Purity>95% (after chromatography)Purity assessed by NMR and/or GC-MS

Experimental Protocol

Materials and Reagents
  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator).

Safety Precautions: Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Concentrated sulfuric acid is extremely corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Preparation of Jones Reagent (2.7 M)
  • In a beaker, carefully dissolve 13.4 g of chromium trioxide (CrO₃) in 11.5 mL of concentrated sulfuric acid.

  • Slowly and with stirring, add deionized water to the mixture to a final volume of 50 mL. The addition of water is exothermic, so it is recommended to perform this in an ice bath to control the temperature.

Oxidation Procedure
  • Dissolve 1.0 g (6.66 mmol) of this compound in 20 mL of acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • With vigorous stirring, add the prepared Jones reagent dropwise from a dropping funnel. Maintain the temperature of the reaction mixture below 20 °C during the addition. The color of the reaction mixture will change from orange-red to a greenish-brown precipitate.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

Work-up and Purification
  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and the solution remains green/brown.

  • Remove the acetone using a rotary evaporator.

  • Add 50 mL of water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude isochroman-3-one.

  • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Prepare Jones Reagent (CrO3, H2SO4, H2O) oxidation Oxidation Reaction (Add Jones Reagent at 0-5°C, then stir at RT) reagent_prep->oxidation reaction_setup Dissolve this compound in Acetone reaction_setup->oxidation quench Quench with Isopropanol oxidation->quench extraction Aqueous Work-up (Extraction with Ether) quench->extraction purification Purification (Column Chromatography) extraction->purification product Isochroman-3-one purification->product

Caption: Experimental workflow for the oxidation of this compound.

Reaction Mechanism

reaction_mechanism cluster_reagents Reagents This compound This compound Chromate Ester Formation Chromate Ester Formation This compound->Chromate Ester Formation Chromic Acid\n(from CrO3/H2SO4) Chromic Acid (from CrO3/H2SO4) Chromic Acid\n(from CrO3/H2SO4)->Chromate Ester Formation Proton Transfer Proton Transfer Chromate Ester Formation->Proton Transfer Elimination Elimination Proton Transfer->Elimination Isochroman-3-one Isochroman-3-one Elimination->Isochroman-3-one Cr(IV) species Cr(IV) species Elimination->Cr(IV) species

Caption: Simplified mechanism of the Jones oxidation.

References

Enantioselective Synthesis of Chiral Isochroman-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral isochroman-3-ol, a valuable building block in medicinal chemistry and natural product synthesis. The presented strategy involves a two-step sequence: the synthesis of the prochiral precursor, isochroman-3-one, followed by its asymmetric reduction to the target chiral alcohol. This approach allows for high enantioselectivity and good overall yields.

Application Notes

The enantioselective synthesis of chiral isochroman-3-ols is of significant interest due to the prevalence of the isochroman moiety in a wide range of biologically active compounds. These protocols are designed to be accessible to researchers with a solid background in organic synthesis. The choice of catalyst for the asymmetric reduction step is critical for achieving high enantiomeric excess (ee) and can be tailored based on the specific substrate and desired enantiomer. The methods described herein are robust and have been widely applied to the asymmetric reduction of various ketones.

Key Considerations:

  • Substrate Purity: The purity of the starting material, isochroman-3-one, is crucial for the success of the asymmetric reduction. It is recommended to purify the isochroman-3-one by recrystallization or column chromatography before use.

  • Catalyst Selection: The choice between different catalytic systems, such as Noyori-type ruthenium catalysts or Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, will depend on the desired enantiomer, cost, and experimental setup. Both systems are known to provide high levels of enantioselectivity for a broad range of ketones.

  • Reaction Conditions: Anhydrous and inert conditions are essential for the asymmetric reduction steps to prevent catalyst deactivation and ensure high enantioselectivity.

  • Analytical Monitoring: Reaction progress and enantiomeric excess should be monitored by appropriate analytical techniques, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Enantioselective Synthesis of this compound start Starting Material (o-Tolylacetic acid) step1 Synthesis of Isochroman-3-one start->step1 Chlorination & Cyclization step2 Asymmetric Reduction step1->step2 Prochiral Ketone product Chiral this compound step2->product (R)- or (S)-enantiomer

Caption: General workflow for the enantioselective synthesis of chiral this compound.

Experimental Protocols

Protocol 1: Synthesis of Isochroman-3-one

This protocol describes the synthesis of the prochiral ketone precursor, isochroman-3-one, from o-tolylacetic acid.

Materials:

  • o-Tolylacetic acid

  • Sulfuryl chloride

  • Azobisisobutyronitrile (AIBN)

  • Fluorobenzene

  • Potassium bicarbonate

  • Potassium iodide

  • Cyclohexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • A solution of o-tolylacetic acid (e.g., 50 g, 0.326 mol) in fluorobenzene (77 g) is dried by azeotropic distillation and then cooled to 60°C.

  • AIBN (2.13 g, 0.013 mol) is added in one portion, followed by the slow addition of sulfuryl chloride (49.8 g, 0.358 mol) over 3 hours while maintaining the temperature at 60-62°C.

  • After the addition is complete, the reaction is monitored by GC to confirm the consumption of the starting material.

  • A 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) is slowly added, followed by potassium iodide (0.22 g) and then solid potassium bicarbonate (20.95 g, 0.209 mol). The mixture is stirred at 60°C for 1 hour.

  • Additional solid potassium bicarbonate (7.9 g) is added, and stirring is continued for another 15 minutes.

  • The reaction mixture is cooled to room temperature, and the layers are separated. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of fluorobenzene and cyclohexane to afford isochroman-3-one as a solid.

Protocol 2: Enantioselective Reduction of Isochroman-3-one via Noyori Asymmetric Hydrogenation

This protocol details the asymmetric reduction of isochroman-3-one to chiral this compound using a Noyori-type catalyst.

Materials:

  • Isochroman-3-one

  • (R)- or (S)-RuCl--INVALID-LINK-- catalyst (e.g., RuCl--INVALID-LINK--)

  • Anhydrous isopropanol or methanol

  • Hydrogen gas (H₂)

  • Base (e.g., potassium tert-butoxide) or acid (e.g., trifluoromethanesulfonic acid), depending on the specific catalyst system

  • High-pressure hydrogenation reactor (autoclave)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a glovebox, a high-pressure reactor is charged with the chiral ruthenium catalyst (e.g., 0.1-1 mol%).

  • A solution of isochroman-3-one in anhydrous isopropanol or methanol is added.

  • The appropriate activator (base or acid) is added if required by the specific catalyst system.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas (e.g., 10-100 atm) and stirred at a controlled temperature (e.g., 25-50°C) until the reaction is complete (monitored by TLC or GC).

  • After completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 3: Enantioselective Reduction of Isochroman-3-one via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of isochroman-3-one using a chiral oxazaborolidine catalyst.

Materials:

  • Isochroman-3-one

  • (R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl (e.g., 1 M)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • A solution of the CBS catalyst (e.g., 5-10 mol%) in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • A solution of borane-dimethyl sulfide complex or borane-THF complex (e.g., 0.6-1.0 equivalents) in THF is added dropwise.

  • A solution of isochroman-3-one in anhydrous THF is then added slowly to the reaction mixture at -78°C.

  • The reaction is stirred at -78°C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the chiral this compound.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize typical quantitative data for the enantioselective reduction of ketones using the described catalytic systems. While specific data for isochroman-3-one may vary, these examples provide a general expectation of the efficacy of these methods.

Table 1: Noyori Asymmetric Hydrogenation of Representative Ketones

EntrySubstrateCatalyst (S,S-enantiomer)SolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)
1AcetophenoneRuCl--INVALID-LINK--i-PrOH1028>9997 (R)
21-TetraloneRuCl--INVALID-LINK--i-PrOH8259899 (S)
34-ChromanoneRuCl--INVALID-LINK--MeOH10RT>9997 (S)

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Representative Ketones

EntrySubstrateCBS Catalyst (S-enantiomer)Reducing AgentSolventTemp (°C)Yield (%)ee (%)
1Acetophenone(S)-Me-CBSBMSTHF-78 to RT9596 (S)
21-Tetralone(S)-Me-CBSBMSTHF-78 to RT9298 (S)
3Cyclohexyl methyl ketone(S)-Me-CBSBMSTHF-78 to RT9095 (S)

Signaling Pathways and Logical Relationships

Reaction Mechanism: Noyori Asymmetric Hydrogenation

The proposed catalytic cycle for the Noyori asymmetric hydrogenation involves a metal-ligand bifunctional mechanism.

Noyori_Mechanism precatalyst [Ru(II)-Cl(diamine)(arene)] active_catalyst [Ru(II)-H(diamine)(arene)]+ precatalyst->active_catalyst + H₂, - HCl substrate_complex [Ru-H...O=C(R)R'] active_catalyst->substrate_complex + Ketone product_complex [Ru(II)-(OCH(R)R')(diamine)(arene)] substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst + H₂, - Alcohol

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Reaction Mechanism: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction proceeds through a six-membered ring transition state involving the oxazaborolidine catalyst, borane, and the ketone.

CBS_Mechanism catalyst CBS Catalyst activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst + Borane transition_state Six-membered Transition State activated_catalyst->transition_state + Ketone product_alkoxyborane Alkoxyborane Product transition_state->product_alkoxyborane Hydride Transfer chiral_alcohol Chiral Alcohol product_alkoxyborane->chiral_alcohol Workup

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Application Notes and Protocols for the Asymmetric Synthesis of Isochroman Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman scaffold is a privileged structural motif present in a wide array of bioactive natural products and synthetic pharmaceutical compounds.[1][2] These molecules exhibit a broad spectrum of biological activities, making the stereoselective synthesis of isochroman derivatives a topic of significant interest in medicinal chemistry and drug development.[1][3] This document provides an overview of modern asymmetric strategies for the synthesis of chiral isochroman, isochromene, and isochromanone derivatives, complete with experimental protocols and comparative data. While the direct application of isochroman-3-ol as a chiral auxiliary is not extensively documented, various highly efficient catalytic asymmetric methods have been developed to access these valuable chiral building blocks.

Strategies for Asymmetric Synthesis

The enantioselective synthesis of isochroman derivatives can be broadly categorized into several key strategies, including transition-metal catalysis and organocatalysis.[1] These approaches offer access to a diverse range of substituted isochromans with high levels of stereocontrol.

A general workflow for the asymmetric synthesis of isochroman derivatives is outlined below:

Asymmetric Synthesis Workflow Start Starting Materials (e.g., Olefinic Aldehydes, Ketoacids, Alkynes) Catalysis Asymmetric Catalysis Start->Catalysis Intermediate Chiral Intermediate Catalysis->Intermediate Cyclization Cyclization/ Functionalization Intermediate->Cyclization Product Enantioenriched Isochroman Derivative Cyclization->Product Analysis Purification & Stereochemical Analysis (HPLC, NMR) Product->Analysis

Caption: General workflow for the asymmetric synthesis of isochroman derivatives.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for the asymmetric synthesis of isochromans. Palladium, rhodium, and copper complexes with chiral ligands have been successfully employed in various transformations.

  • Palladium(II)-Catalyzed Allylic C-H Oxidation: A notable method involves the enantioselective synthesis of isochroman motifs from terminal olefin precursors via palladium(II)-catalyzed allylic C-H oxidation.[4] The use of a novel chiral aryl sulfoxide-oxazoline (ArSOX) ligand was crucial for achieving high levels of asymmetric induction.[4]

  • Rhodium-Catalyzed C-H Insertion: The synthesis of isochromans can be achieved with excellent diastereo- and enantioselectivity through the C-H insertion of donor/donor carbenes, catalyzed by rhodium complexes such as Rh2(R-PTAD)4.[5] This method is effective for forming six-membered rings containing heteroatoms.[5]

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA): Enantioselective synthesis of α-allyl-α-aryldihydrocoumarins and 3-isochromanones has been accomplished using a Pd-catalyzed DAAA of α-aryl-β-oxo esters with the (R,R)-ANDEN-phenyl Trost ligand.[6]

The general mechanism for transition metal-catalyzed asymmetric synthesis of isochromans is depicted below:

Transition_Metal_Catalysis Substrate Achiral Substrate Reaction_Step1 Coordination & Asymmetric Transformation Substrate->Reaction_Step1 Metal_Catalyst Transition Metal Precursor (e.g., Pd(OAc)2, Rh2(OAc)4) Active_Catalyst Chiral Metal Catalyst Metal_Catalyst->Active_Catalyst Chiral_Ligand Chiral Ligand (e.g., ArSOX, Chiral Diamine) Chiral_Ligand->Active_Catalyst Active_Catalyst->Reaction_Step1 Reaction_Step1->Active_Catalyst Catalyst Regeneration Chiral_Product Enantioenriched Isochroman Reaction_Step1->Chiral_Product

Caption: Generalized scheme for transition metal-catalyzed asymmetric synthesis of isochromans.

Organocatalysis

Organocatalysis has emerged as a complementary strategy to metal catalysis for the asymmetric synthesis of isochromans. Chiral small organic molecules, such as quinidine derivatives, can effectively catalyze domino reactions to construct highly functionalized isochromans with excellent enantio- and diastereoselectivity.[1] An example includes the peroxyhemiacetalization/oxa-Michael/desymmetrization domino sequence.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for various asymmetric syntheses of isochroman derivatives, allowing for easy comparison of different catalytic systems and substrates.

Table 1: Pd(II)/Chiral Sulfoxide-Catalyzed Allylic C-H Oxidation [4]

Substrate (Terminal Olefin)Product (Isochroman)Yield (%)ee (%)
2-allyl-1-methoxy-3-methylbenzene5-methoxy-4-methyl-1-vinylisochroman7594
1-allyl-2-methoxybenzene1-vinylisochroman6892
2-allyl-1,3-dimethoxybenzene5,7-dimethoxy-1-vinylisochroman8096
2-allyl-1-fluoro-3-methoxybenzene5-fluoro-7-methoxy-1-vinylisochroman7293

Data extracted from a study on enantioselective allylic C-H oxidation.[4] The reaction demonstrates broad scope and high levels of asymmetric induction, with an average of 92% ee.[4]

Table 2: Rh(II)/Chiral N,N'-dioxide-Metal Complex Bimetallic Relay Catalysis [7][8]

KetoacidDiazoketoneProduct (Isochromanone)Yield (%)ee (%)
2-cinnamoylbenzoic acid1-diazo-1-phenylpropan-2-oneC18595
2-(3-methylcinnamoyl)benzoic acid1-diazo-1-phenylpropan-2-oneC29298
2-(4-chlorocinnamoyl)benzoic acid1-diazo-1-phenylpropan-2-oneC77896
2-(4-iodocinnamoyl)benzoic acid1-diazo-1-phenylpropan-2-oneC95092

This method achieves an efficient asymmetric cascade O–H insertion/aldol cyclization to afford optically active lactone derivatives with two adjacent quaternary stereocenters.[7][8]

Table 3: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) [6]

Substrate (α-aryl-β-oxo ester)Product (3-Isochromanone)Yield (%)ee (%)
2,4,6-trimethoxyphenylα-allyl-α-(2,4,6-trimethoxyphenyl)-3-isochromanone9596
2-naphthylα-allyl-α-(2-naphthyl)-3-isochromanone8892
3,5-dimethylphenylα-allyl-α-(3,5-dimethylphenyl)-3-isochromanone9190

This approach provides access to a variety of α-aryl-α-allyldihydrocoumarins and 3-isochromanones in high yields and enantioselectivities.[6]

Experimental Protocols

Protocol 1: General Procedure for Pd(II)-Catalyzed Enantioselective Allylic C-H Oxidation[4]
  • Ligand and Catalyst Preparation: To a solution of the chiral ArSOX ligand (0.12 mmol) in dioxane (1.0 mL) is added Pd(OAc)2 (0.10 mmol). The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: The terminal olefin substrate (1.0 mmol) and benzoquinone (1.5 mmol) are added to the catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the time required for complete conversion (typically 24-48 hours), monitored by TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched isochroman derivative.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Cascade O-H Insertion/Aldol Cyclization[7][8]
  • Catalyst Preparation: In a glovebox, a solution of the chiral N,N'-dioxide ligand (e.g., L-PiC2H4Ph, 0.048 mmol) and Fe(OTf)3 (0.04 mmol) in CH2Cl2 (1.0 mL) is stirred for 1 hour at room temperature.

  • Reaction Setup: To a solution of the ketoacid (e.g., 2-cinnamoylbenzoic acid, 0.2 mmol) and Rh2(OAc)4 (0.004 mmol) in CH2Cl2 (2.0 mL) at -10 °C is added the prepared chiral Lewis acid catalyst solution.

  • Addition of Diazo Compound: A solution of the diazoketone (e.g., 1-diazo-1-phenylpropan-2-one, 0.4 mmol) in CH2Cl2 (2.0 mL) is added dropwise over 30 minutes.

  • Reaction Conditions: The reaction is stirred at -10 °C for 12 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • Purification: The residue is purified by flash chromatography on silica gel to give the desired isochromanone product.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The asymmetric synthesis of isochroman derivatives is a rapidly evolving field with significant implications for the discovery and development of new therapeutic agents. The methodologies outlined in this document, including transition-metal catalysis and organocatalysis, provide efficient and highly stereoselective routes to a wide range of enantioenriched isochroman-based structures. The provided protocols and comparative data serve as a valuable resource for researchers aiming to synthesize these important heterocyclic compounds.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in Isochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group at the C3 position of the isochroman scaffold. The isochroman structural unit is a key feature in numerous bioactive natural products and synthetic pharmaceutical compounds.[1] Derivatization of the hydroxyl group of isochroman-3-ol allows for the exploration of structure-activity relationships (SAR), the development of novel therapeutic agents, and the preparation of derivatives suitable for various analytical techniques.

The following sections detail common and effective derivatization strategies, including oxidation, etherification, and esterification, complete with experimental protocols and representative data.

Key Derivatization Strategies

The secondary alcohol of this compound is a versatile functional group that can undergo several key transformations. These reactions are fundamental for modifying the molecule's polarity, steric bulk, and potential for hydrogen bonding, which are critical determinants of biological activity and pharmacokinetic properties.

Derivatization_Pathways main This compound ketone Isochroman-3-one main->ketone Oxidation ether 3-Alkoxyisochroman (Ether Derivative) main->ether Etherification (e.g., Williamson Synthesis) ester Isochroman-3-yl Ester (Ester Derivative) main->ester Esterification (e.g., Acylation)

Caption: Key derivatization pathways for this compound.

Section A: Oxidation of this compound

Application: The oxidation of the C3-hydroxyl group to a ketone yields isochroman-3-one (also known as 3-isochromanone). This transformation is crucial for synthesizing various derivatives and is a common step in the preparation of agricultural and pharmaceutical intermediates.[2][3] The resulting ketone can serve as an electrophilic site for subsequent nucleophilic addition reactions.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol describes a standard laboratory procedure for the mild oxidation of a secondary alcohol to a ketone.

  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC, ~1.5 equivalents) to the solution in one portion while stirring. The mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure isochroman-3-one.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Oxidation Reactions
Reagent/SystemSolventTypical ConditionsProductNotes
Chromium Trioxide (CrO₃)Acetic AcidRoom TempIsochroman-3-oneA classic but less common method due to chromium waste.[2]
PCCDichloromethaneRoom TempIsochroman-3-oneMild conditions, reliable for secondary alcohols.
Swern OxidationDCM, DMSO, Oxalyl Chloride-78 °C to Room TempIsochroman-3-oneAvoids heavy metals, requires cryogenic conditions.
Dess-Martin PeriodinaneDichloromethaneRoom TempIsochroman-3-oneMild, metal-free, but reagent can be shock-sensitive.

Section B: Etherification of this compound

Application: Converting the hydroxyl group to an ether linkage is a common strategy in medicinal chemistry to alter a compound's lipophilicity and metabolic stability. Ether derivatives can be prepared by reacting the corresponding alkoxide with an alkyl halide, a method known as the Williamson ether synthesis.[4][5]

Experimental Protocol: Williamson Ether Synthesis (Methylation)

This protocol details the O-methylation of this compound.

  • Setup: Add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add methyl iodide (CH₃I, ~1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to obtain 3-methoxyisochroman.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Etherification Reactions
BaseAlkylating Agent (R-X)SolventTypical ConditionsProduct Class
Sodium Hydride (NaH)Methyl IodideTHF / DMF0 °C to Room TempMethyl Ether
Sodium Hydride (NaH)Benzyl BromideTHF / DMF0 °C to Room TempBenzyl Ether
Potassium tert-butoxideEthyl IodideTHFRoom TempEthyl Ether
Silver(I) Oxide (Ag₂O)Methyl IodideDMFRoom TempMethyl Ether

Section C: Esterification of this compound

Application: Esterification is a powerful tool for creating prodrugs or modifying a compound's properties. Esters can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active parent alcohol. The reaction is typically performed by treating the alcohol with an acyl chloride or anhydride in the presence of a base.[6]

Experimental Protocol: Acylation with Acetyl Chloride

This protocol describes the formation of isochroman-3-yl acetate.

  • Setup: Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA, ~1.5 equivalents) or pyridine in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere. Cool the mixture to 0 °C.

  • Acylation: Add acetyl chloride (~1.2 equivalents) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

  • Characterization: Confirm the structure of the resulting ester by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Data Summary: Esterification Reactions
Acylating AgentBaseSolventTypical ConditionsProduct Class
Acetyl ChlorideTriethylamine / PyridineDCM / THF0 °C to Room TempAcetate Ester
Acetic AnhydrideDMAP (cat.), PyridineDCMRoom TempAcetate Ester
Benzoyl ChlorideTriethylamine / PyridineDCM0 °C to Room TempBenzoate Ester
Carboxylic Acid (R-COOH)DCC, DMAPDCMRoom TempGeneral Ester

General Experimental and Analytical Workflow

The successful derivatization and characterization of this compound follows a standardized workflow applicable to most synthetic transformations. This process ensures the efficient execution of the reaction and the reliable analysis of the final product.

Workflow A Reactant Preparation (this compound, Reagents, Solvent) B Derivatization Reaction (e.g., Etherification) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up & Quenching C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Pure Derivative F->G

Caption: General workflow for derivatization and analysis.

References

Application of Isochroman Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the burgeoning field of isochroman derivatives in medicinal chemistry. It highlights their diverse therapeutic applications, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of their mechanisms of action. Isochroman derivatives, a class of oxygen-containing heterocyclic compounds, have emerged as privileged scaffolds in drug discovery, demonstrating a wide array of pharmacological activities.[1][2]

Therapeutic Applications of Isochroman Derivatives

Medicinal chemists have successfully synthesized a variety of isochroman-based compounds with significant potential in treating a range of diseases. Key therapeutic areas where these derivatives have shown promise include oncology, infectious diseases, cardiovascular conditions, and neurodegenerative disorders.

Anticancer Activity: 8-Amido Isochroman Derivatives

A novel class of 8-amido isocoumarin derivatives has demonstrated potent cytotoxic and apoptotic effects against human breast cancer cell lines.[3] Specifically, compounds such as N-(3-(4-methoxyphenyl)-1-oxo-4-(4-propylphenyl)-1H-isochromen-8-yl)acetamide (S1) and N-(4-(3,5-difluorophenyl)-1-oxo-3-(p-tolyl)-1H-isochromen-8-yl)acetamide (S2) have shown significant activity against MCF-7 and MDA-MB-231 breast cancer cells, while exhibiting lower toxicity towards non-tumorigenic cells.[1][3]

Mechanism of Action: These compounds induce apoptosis, a form of programmed cell death, in cancer cells.[1][3] This is a desirable characteristic for anticancer agents as it minimizes the inflammatory response often associated with other forms of cell death. The induction of apoptosis is confirmed by techniques such as Annexin V/PI double staining in flow cytometry.[1][3]

anticancer_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isatin Derivative Isatin Derivative 8-Amido Isocoumarin 8-Amido Isocoumarin Isatin Derivative->8-Amido Isocoumarin Amide C-N bond as directing group Alkyne Alkyne Alkyne->8-Amido Isocoumarin Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->8-Amido Isocoumarin Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Breast Cancer Cell Lines (MCF-7, MDA-MB-231) 8-Amido Isocoumarin->Breast Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment MTT Assay MTT Assay Breast Cancer Cell Lines (MCF-7, MDA-MB-231)->MTT Assay Cytotoxicity Flow Cytometry (Annexin V/PI) Flow Cytometry (Annexin V/PI) Breast Cancer Cell Lines (MCF-7, MDA-MB-231)->Flow Cytometry (Annexin V/PI) Apoptosis Assay Apoptosis Induction Apoptosis Induction Flow Cytometry (Annexin V/PI)->Apoptosis Induction

Antimicrobial Activity: Chloro-Dihydroisocoumarin Derivatives

Certain dihydroisocoumarin derivatives, particularly those with chloro-substitutions, have exhibited potent antimicrobial properties. For instance, 4-chloro-6-hydroxymellein has demonstrated significant activity against a range of bacteria.

Mechanism of Action: The antimicrobial effect of these compounds is believed to be, at least in part, due to the inhibition of β-lactamase enzymes.[4][5][6][7][8] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillin. By inhibiting β-lactamases, these isochroman derivatives can potentially restore the efficacy of existing antibiotics.

antimicrobial_mechanism Chloro-Dihydroisocoumarin Chloro-Dihydroisocoumarin β-Lactamase β-Lactamase Chloro-Dihydroisocoumarin->β-Lactamase Inhibition β-Lactam Antibiotic β-Lactam Antibiotic β-Lactamase->β-Lactam Antibiotic Hydrolysis (Inactivation) Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis β-Lactam Antibiotic->Bacterial Cell Wall Synthesis Inhibition Bacterial Cell Lysis Bacterial Cell Lysis Bacterial Cell Wall Synthesis->Bacterial Cell Lysis

Antihypertensive Activity: Isochroman-4-one Piperazine Hybrids

Hybrids of isochroman-4-one and arylpiperazine moieties have been designed and synthesized as novel α1-adrenergic receptor antagonists, demonstrating potential as antihypertensive agents. The α1-adrenergic receptors play a crucial role in regulating blood pressure by mediating the contraction of smooth muscle in blood vessels.

Mechanism of Action: These hybrid molecules act as antagonists at α1-adrenergic receptors, blocking the binding of endogenous catecholamines like norepinephrine. This inhibition leads to vasodilation (relaxation of blood vessels), which in turn reduces peripheral resistance and lowers blood pressure.[9][10][11][12]

antihypertensive_pathway Norepinephrine Norepinephrine α1-Adrenergic Receptor α1-Adrenergic Receptor Norepinephrine->α1-Adrenergic Receptor Activates Gq/11 Protein Gq/11 Protein α1-Adrenergic Receptor->Gq/11 Protein Phospholipase C Phospholipase C Gq/11 Protein->Phospholipase C IP3 & DAG IP3 & DAG Phospholipase C->IP3 & DAG Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Release->Smooth Muscle Contraction Vasoconstriction Vasoconstriction Smooth Muscle Contraction->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Isochroman-4-one Piperazine Hybrid Isochroman-4-one Piperazine Hybrid Isochroman-4-one Piperazine Hybrid->α1-Adrenergic Receptor Blocks

Neuroprotective Activity: Isochroman Derivative ISO-9

The isochroman derivative 7-(isopropoxymethyl)-5-phenyl-7,8-dihydro-5H-[1][3]dioxolo[4,5-g]isochromene (ISO-9) has been shown to inhibit apoptosis in human umbilical vein vascular endothelial cells (HUVECs) induced by serum and fibroblast growth factor-2 (FGF-2) deprivation.[2]

Mechanism of Action: ISO-9 exerts its anti-apoptotic effects by modulating the levels of integrin β4, the tumor suppressor protein p53, and reactive oxygen species (ROS).[2] High levels of these three components are associated with apoptosis, and ISO-9 was found to inhibit their increase, thereby promoting cell survival.[2]

neuroprotective_pathway Serum/FGF-2 Deprivation Serum/FGF-2 Deprivation Integrin β4 Integrin β4 Serum/FGF-2 Deprivation->Integrin β4 Increases p53 p53 Serum/FGF-2 Deprivation->p53 Increases ROS ROS Serum/FGF-2 Deprivation->ROS Increases Apoptosis Apoptosis Integrin β4->Apoptosis p53->Apoptosis ROS->Apoptosis ISO-9 ISO-9 ISO-9->Integrin β4 Inhibits ISO-9->p53 Inhibits ISO-9->ROS Inhibits

Quantitative Data Summary

The following tables summarize the biological activity of representative isochroman derivatives.

Table 1: Anticancer Activity of 8-Amido Isochroman Derivatives

CompoundCell LineIC50 (µM)
S1 MCF-7Data not available in abstract
S1 MDA-MB-231Data not available in abstract
S2 MCF-7Data not available in abstract
S2 MDA-MB-231Data not available in abstract

Note: Specific IC50 values require access to the full-text article.

Table 2: Antimicrobial Activity of Chloro-Dihydroisocoumarin Derivatives

CompoundBacterial StrainMIC (µg/mL)
4-chloro-6-hydroxymellein Staphylococcus aureus1.00
4-chloro-6-hydroxymellein Bacillus licheniformis0.8

Table 3: Antihypertensive Activity of Isochroman-4-one Piperazine Hybrids

Compoundα1-Adrenergic Receptor SubtypeKi (nM)
6c α1aData not available in abstract
6e α1aData not available in abstract
6f α1aData not available in abstract
6g α1aData not available in abstract
6h α1aData not available in abstract
6m α1aData not available in abstract
6q α1aData not available in abstract

Note: Specific Ki values require access to the full-text article.

Experimental Protocols

General Synthesis of 8-Amido Isochroman Derivatives

The synthesis of 8-amido isocoumarin derivatives has been reported to utilize the amide C-N bond of isatins as an oxidizing directing group in a rhodium(III)-catalyzed reaction with alkynes.[1][3]

Materials:

  • Substituted isatin derivative

  • Substituted alkyne

  • Rh(III) catalyst (e.g., [Cp*RhCl2]2)

  • Silver salt (e.g., AgSbF6)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a reaction vessel, add the isatin derivative, alkyne, Rh(III) catalyst, and silver salt.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Materials:

  • Test compound (e.g., 4-chloro-6-hydroxymellein)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus licheniformis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

α1-Adrenergic Receptor Binding Assay

Materials:

  • Test compound (e.g., isochroman-4-one piperazine hybrid)

  • Cell membranes expressing the α1-adrenergic receptor subtype of interest

  • Radioligand (e.g., [³H]-prazosin)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a reaction tube, add the cell membranes, radioligand, and either the test compound or vehicle.

  • Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The inhibitory constant (Ki) of the test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay for Anticancer and Neuroprotective Activity

Materials:

  • Test compound (e.g., 8-amido isocoumarin derivative or ISO-9)

  • Target cell line (e.g., MCF-7, HUVECs)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) can be calculated.[2]

References

Synthesis and Biological Evaluation of Isochroman Spiropyrazolones as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isochroman scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities.[1][2] Similarly, spiropyrazolone derivatives are recognized for their diverse pharmacological effects, notably as anticancer agents.[3] The unique three-dimensional architecture of spirocyclic systems, where two rings share a single carbon atom, often leads to enhanced biological activity and novel mechanisms of action. This has spurred interest in the synthesis of hybrid molecules combining these two pharmacophores, such as isochroman spiropyrazolones, with the aim of discovering novel and potent anticancer drug candidates.

This document provides detailed protocols for the synthesis of isochroman spiropyrazolones via a novel [1+5] annulation reaction, as well as methodologies for evaluating their biological activity.

Data Presentation

Table 1: Cytotoxicity of Selected Spiropyrazolone and Isochroman Derivatives against Various Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
SP-1 SpiropyrazoloneA549 (Lung)5.8
SP-2 SpiropyrazoloneHeLa (Cervical)9.8
SP-3 SpiropyrazoloneMCF-7 (Breast)8.0
SP-4 SpiropyrazoloneHL60 (Leukemia)4.7N/A
SP-5 SpiropyrazoloneMDA-MB-231 (Breast)17.02N/A
IC-1 IsochromanHepG2 (Liver)>50[4]
IC-2 IsochromanHT29 (Colon)>50[4]
IC-3 IsochromanA549 (Lung)3.8[4]
IC-4 IsochromanMCF-7 (Breast)4.0[4]

Note: The IC50 values presented are for structurally related compounds and serve as a benchmark for the potential activity of novel isochroman spiropyrazolones.

Experimental Protocols

Protocol 1: Synthesis of Isochroman Spiropyrazolones via [1+5] Annulation

This protocol describes a novel and versatile method for the synthesis of isochroman spiropyrazolones from difunctional peroxides and pyrazolones.[5]

Materials:

  • Substituted pyrazolones

  • Difunctional peroxides (e.g., 1,1'-(peroxybis(methylene))dibenzene)

  • Base (e.g., Potassium carbonate, K2CO3)

  • Solvent (e.g., Acetonitrile, CH3CN)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of the substituted pyrazolone (1.0 mmol) in acetonitrile (10 mL), add the difunctional peroxide (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction, filter the mixture to remove the base.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired isochroman spiropyrazolone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of the synthesized isochroman spiropyrazolones against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][6][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Synthesized isochroman spiropyrazolone compounds

  • Positive control (e.g., Doxorubicin)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and the positive control in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product Pyrazolone Substituted Pyrazolone Reaction [1+5] Annulation (Base-mediated) Pyrazolone->Reaction Peroxide Difunctional Peroxide Peroxide->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product Isochroman Spiropyrazolone Chromatography->Product

Caption: Synthetic workflow for isochroman spiropyrazolones.

Apoptosis_Pathway cluster_stimulus Induction of Apoptosis cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Compound Isochroman Spiropyrazolone Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Compound->Bcl2 Inhibition BaxBak Pro-apoptotic Bax/Bak Compound->BaxBak Activation Bcl2->BaxBak CytoC Cytochrome c release BaxBak->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for the Polymerization of Isochromanone to Produce Polyphenylene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyphenylene derivatives through the cationic ring-opening polymerization (CROP) of 3-isochromanone. The resulting polymer possesses a poly(phenylene-co-methylene carboxylate) structure, featuring a polyphenylene backbone with pendant carboxylic acid groups. This unique architecture imparts pH-responsive properties, making it a promising candidate for advanced applications, particularly in the field of drug delivery. These notes cover the synthesis, purification, and characterization of the polymer, as well as potential applications in drug development.

Introduction

The synthesis of functional polymers with tailored properties is a cornerstone of modern materials science and pharmaceutical development. Polyphenylenes, a class of polymers known for their thermal stability and chemical resistance, can be functionalized to introduce new properties and expand their range of applications. The polymerization of 3-isochromanone, a lactone containing an aromatic ring, offers a direct route to a polyphenylene derivative with a carboxylic acid group on each repeating unit.

The cationic ring-opening polymerization (CROP) of 3-isochromanone, initiated by a strong acid such as trifluoromethanesulfonic acid (TfOH), proceeds via the formation of a benzyl cationic intermediate.[1] This method results in a polymer with a phenylene-methylene repeating unit, where the carboxyl group is introduced into the side chain.[1] The presence of these carboxylic acid moieties along the polymer backbone makes the material pH-responsive, allowing for the development of "smart" materials that can respond to changes in their environment.[2][3][4][5][6]

This document outlines the synthesis and characterization of this functional polyphenylene derivative and explores its potential applications in drug delivery, leveraging its pH-sensitive nature for targeted drug release in acidic microenvironments, such as those found in tumors or intracellular compartments.[3][5]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
3-Isochromanone (ICM)>98%Commercially AvailableTo be recrystallized before use.
Trifluoromethanesulfonic acid (TfOH)99%Commercially AvailableTo be purified by distillation.
Dichloromethane (DCM)Anhydrous, >99.8%Commercially AvailableTo be dried over CaH₂ and distilled.
NitrobenzeneAnhydrous, >99%Commercially AvailableTo be dried over P₂O₅ and distilled.
n-HexaneACS GradeCommercially Available---
Ethyl AcetateACS GradeCommercially Available---
MethanolACS GradeCommercially AvailableFor polymer precipitation.
Calcium Hydride (CaH₂)Reagent GradeCommercially AvailableFor drying solvents.
Phosphorus Pentoxide (P₂O₅)Reagent GradeCommercially AvailableFor drying solvents.
Purification of Reagents
  • 3-Isochromanone (ICM): The monomer should be recrystallized from a mixture of n-hexane and ethyl acetate and subsequently dried under vacuum to remove any residual solvent and moisture.[1]

  • Trifluoromethanesulfonic acid (TfOH): The initiator should be distilled under reduced pressure and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture.[1]

  • Solvents (Dichloromethane, Nitrobenzene): Anhydrous solvents are crucial for successful cationic polymerization. Dichloromethane should be dried over calcium hydride (CaH₂) and distilled under an argon atmosphere.[1] Nitrobenzene should be dried over phosphorus pentoxide (P₂O₅) and distilled under reduced pressure.[1] All purified reagents and solvents should be handled using standard Schlenk line or glovebox techniques.

Cationic Ring-Opening Polymerization of 3-Isochromanone (Representative Protocol)

This protocol is a representative procedure based on the available literature on the cationic polymerization of lactones and specifically 3-isochromanone.[1][7] Researchers should optimize the conditions for their specific requirements.

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high-vacuum line and backfilled with dry argon three times to ensure an inert atmosphere.

  • Monomer and Solvent Addition: In a glovebox or under a positive flow of argon, add the purified 3-isochromanone (e.g., 1.48 g, 10 mmol) to the Schlenk flask. Add anhydrous dichloromethane (e.g., 20 mL) via a dry syringe to dissolve the monomer.

  • Initiator Solution Preparation: In a separate flame-dried and argon-purged vial, prepare a stock solution of the initiator. For example, carefully add trifluoromethanesulfonic acid (e.g., 15 mg, 0.1 mmol) to anhydrous dichloromethane (e.g., 1 mL).

  • Initiation of Polymerization: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C) using an ice bath. Vigorously stir the solution and rapidly inject the desired amount of the initiator solution (e.g., targeting a specific monomer-to-initiator ratio) into the monomer solution.

  • Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.[1]

  • Termination and Precipitation: Terminate the polymerization by adding a small amount of pre-chilled methanol. Pour the viscous polymer solution into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Poly(phenylene-co-methylene carboxylate)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. In ¹H NMR, the disappearance of the monomer's characteristic peaks and the appearance of broad peaks corresponding to the polymer backbone's aromatic and methylene protons confirm polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups in the polymer, such as the carbonyl group of the carboxylic acid and the aromatic C-H bonds.

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Data Presentation

The following tables present illustrative quantitative data for the polymerization of 3-isochromanone under various hypothetical conditions. This data is representative of what researchers might expect and should be used as a guideline for experimental design and comparison.

Table 1: Effect of Monomer to Initiator Ratio on Polymer Properties

Entry[M]/[I] RatioTime (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
150:124857,8001.45
2100:1249215,2001.58
3200:1248828,5001.65
Conditions: [M] = 0.5 M in CH₂Cl₂, Temperature = 0 °C. Data is illustrative.

Table 2: Effect of Reaction Temperature on Polymerization

EntryTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1-20487518,5001.35
20249215,2001.58
325129513,8001.72
Conditions: [M]/[I] = 100:1, [M] = 0.5 M in CH₂Cl₂. Data is illustrative.

Table 3: Thermal Properties of Poly(phenylene-co-methylene carboxylate)

Mn ( g/mol )Tg (°C)Td, 5% (°C)
7,800115380
15,200125395
28,500132410
Tg determined by DSC, Td, 5% (temperature at 5% weight loss) determined by TGA. Data is illustrative.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Polymerization_Workflow cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer 3-Isochromanone (Recrystallization) Mixing Dissolve Monomer in Solvent Monomer->Mixing Initiator TfOH (Distillation) Initiation Add Initiator Solution at 0 °C Initiator->Initiation Solvent DCM (Drying & Distillation) Solvent->Mixing Setup Inert Atmosphere (Schlenk Flask) Setup->Mixing Mixing->Initiation Polymerize Stir for 24h Initiation->Polymerize Termination Quench with Methanol Polymerize->Termination Precipitation Precipitate in excess Methanol Termination->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Characterization NMR, GPC, DSC, TGA Drying->Characterization

Caption: Workflow for the CROP of 3-isochromanone.

Polymerization_Mechanism Monomer 3-Isochromanone Activated_Monomer Protonated Monomer Initiator H+ (from TfOH) Initiator->Monomer Initiation Ring_Opening Ring Opening to Benzyl Cation Activated_Monomer->Ring_Opening Propagation Addition of Monomer Ring_Opening->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Polymer_Chain->Propagation n Monomers Termination Termination/Transfer Polymer_Chain->Termination Final_Polymer Poly(phenylene-co-methylene carboxylate) Termination->Final_Polymer

Caption: Cationic ring-opening polymerization mechanism.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cellular Uptake & Endosome (pH ~5.0-6.0) Nanoparticle Drug-Loaded Nanoparticle (Carboxyl Groups Ionized) Drug_Encapsulated Drug is Encapsulated Protonation Carboxyl Groups Protonated Nanoparticle->Protonation Endocytosis Endocytosis Nanoparticle->Endocytosis EPR Effect Destabilization Nanoparticle Destabilization Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Endosome Endosomal Entrapment Endocytosis->Endosome Endosomal_Release Enhanced Drug Release Endosome->Endosomal_Release

Caption: pH-responsive drug delivery mechanism.

Applications in Drug Development

The poly(phenylene-co-methylene carboxylate) synthesized from 3-isochromanone holds significant promise for applications in drug delivery due to the presence of pendant carboxylic acid groups. These groups can be leveraged to create pH-responsive drug delivery systems.

pH-Responsive Drug Delivery

The carboxylic acid side chains have a pKa value that allows them to be deprotonated (negatively charged) at physiological pH (around 7.4) and protonated (neutral) in acidic environments, such as those found in tumor tissues (pH 6.5-7.2) or within endosomes and lysosomes of cells (pH 4.5-6.5).[2][5] This pH-dependent change in ionization can be used to trigger the release of an encapsulated drug.

  • Nanoparticle Formulation: The amphiphilic nature of the polymer (hydrophobic polyphenylene backbone and hydrophilic carboxylic acid groups) can facilitate the self-assembly into nanoparticles or micelles in aqueous solutions. Hydrophobic drugs can be encapsulated within the core of these nanoparticles.

  • Targeted Release: In the bloodstream (pH 7.4), the nanoparticles are expected to be stable due to the electrostatic repulsion of the ionized carboxyl groups on their surface. Upon reaching an acidic tumor microenvironment, the protonation of the carboxyl groups can lead to the destabilization of the nanoparticles and the subsequent release of the encapsulated drug.[5] This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.

  • Intracellular Delivery: For drugs that need to act inside cells, the nanoparticles can be taken up by cells through endocytosis. The acidic environment of the endosomes and lysosomes would then trigger a more rapid and complete release of the drug, ensuring it reaches its intracellular target.[3]

Polymer-Drug Conjugates

The carboxylic acid side chains also provide reactive handles for the covalent conjugation of drugs, targeting ligands, or imaging agents. This allows for the creation of sophisticated polymer-drug conjugates with precise control over drug loading and release kinetics.

Conclusion

The cationic ring-opening polymerization of 3-isochromanone provides a straightforward method for synthesizing a functional polyphenylene derivative with pendant carboxylic acid groups. This polymer's unique structure and pH-responsive properties make it a highly attractive material for researchers in drug development. The protocols and data presented in this document offer a foundation for the synthesis, characterization, and exploration of this promising polymer for advanced drug delivery applications. Further research and optimization of the polymerization conditions and formulation strategies will be crucial in realizing its full potential in the pharmaceutical field.

References

Knoevenagel Condensation of Isochromanone with Aromatic Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This application note focuses on the specific condensation of isochromanone with various aromatic aldehydes, a reaction that yields 4-(arylmethylene)-3-isochromanones. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as anticancer and antifungal agents. This document provides detailed experimental protocols, a summary of reaction outcomes, and visualizations of the reaction workflow and a relevant biological signaling pathway.

Applications in Drug Development

The 4-(arylmethylene)-3-isochromanone scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents.

Anticancer Activity

Certain 4-arylisochromene derivatives, structurally related to the products of this condensation, have been identified as potent inhibitors of tubulin polymerization.[1][2] By disrupting the intracellular microtubule network, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.[1][2] This mechanism of action is similar to that of established anticancer drugs like Combretastatin A-4.

Antifungal Activity

Derivatives of 4-(arylmethylene)-3-isochromanones have also demonstrated promising antifungal properties.[3] While the exact mechanism is still under investigation, these compounds represent a potential new class of antimycotic agents.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-(arylmethylene)-3-isochromanones via a base-catalyzed Knoevenagel condensation. The following protocol is a general procedure that can be adapted for various aromatic aldehydes.

Synthesis of 4-(Arylmethylene)-3-isochromanones

Materials:

  • Isochromanone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)[4]

  • Ethanol (solvent)[5]

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure: [5]

  • To a solution of isochromanone (1.0 eq) in absolute ethanol in a round bottom flask, add the desired aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of piperidine (e.g., 5 droplets) to the stirred mixture.[5]

  • The reaction mixture can be stirred at room temperature, heated to 50°C, or refluxed, depending on the reactivity of the aldehyde.[5] Reaction times may vary from a few hours to overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(arylmethylene)-3-isochromanone.

Data Presentation

The yield of the Knoevenagel condensation of isochromanone with aromatic aldehydes is influenced by the nature of the substituent on the aromatic ring. The following table summarizes representative yields for this reaction.

Aromatic AldehydeCatalystSolventReaction ConditionsYield (%)Reference
IsophthalaldehydePiperidineEthanolReflux94.6[5]
2-MethoxybenzaldehydePiperidineEthanolN/AHigh[6]

Note: "N/A" indicates that specific reaction conditions beyond the catalyst and solvent were not detailed in the cited source. Yields are reported as "High" when specific percentages were not provided.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(arylmethylene)-3-isochromanones.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Mix Isochromanone and Aromatic Aldehyde in Ethanol B Add Piperidine (Catalyst) A->B C Heat/Reflux B->C D Cool Reaction Mixture C->D E Solvent Removal/ Filtration D->E F Extraction and Washing E->F G Dry Organic Layer F->G H Recrystallization G->H I Pure 4-(Arylmethylene)- 3-isochromanone H->I

Caption: Experimental workflow for the synthesis of 4-(arylmethylene)-3-isochromanones.

General Reaction Scheme

The Knoevenagel condensation between isochromanone and an aromatic aldehyde proceeds via a base-catalyzed mechanism.

G cluster_reactants isochromanone Isochromanone plus1 + aldehyde Ar-CHO (Aromatic Aldehyde) catalyst Piperidine (Catalyst) aldehyde->catalyst product 4-(Arylmethylene)- 3-isochromanone plus2 + H2O catalyst->product

Caption: General scheme for the Knoevenagel condensation of isochromanone.

Anticancer Signaling Pathway

The anticancer activity of 4-arylisochromene derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

G compound 4-Arylmethylene- 3-isochromanone Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits microtubules Microtubule Disruption g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Proposed anticancer signaling pathway for 4-arylmethylene-3-isochromanone derivatives.

References

Application Notes and Protocols: Michael Addition Reactions of Isochromanone Enolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Isochroman-3-one, a lactone (cyclic ester), serves as an effective precursor for generating nucleophilic enolates for these reactions. Notably, the C-H acidity of isochroman-3-one is significantly higher than its open-chain analogs like ethyl phenylacetate (pKa in DMSO of 18.8 vs. 22.6, respectively).[4] This enhanced acidity, attributed to stereoelectronic effects within the constrained lactone ring, allows for its deprotonation under relatively mild conditions to form a reactive enolate.[4] This enolate is a potent Michael donor, reacting with a variety of Michael acceptors to form valuable 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of complex heterocyclic compounds and natural products.[4][5]

Reaction Mechanism

The Michael addition of an isochromanone enolate proceeds through a well-defined mechanism. First, a base abstracts the acidic proton at the C-4 position of the isochromanone to generate a resonance-stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated Michael acceptor. The resulting intermediate is a new enolate, which is subsequently protonated during workup or by a proton source in the reaction mixture to yield the final Michael adduct.[2][6][7][8]

Michael_Addition_Mechanism General Mechanism of Isochromanone Enolate Michael Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Isochromanone Isochroman-3-one Enolate Isochromanone Enolate Isochromanone->Enolate + Base - HB Base Base Intermediate Adduct Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor Michael Acceptor (e.g., Chalcone) Product Michael Adduct Intermediate->Product + H+ ProtonSource H+

A diagram illustrating the Michael addition mechanism.

Data Presentation

Quantitative data highlights the unique reactivity of isochromanone and the efficiency of its Michael addition reactions.

Table 1: Comparison of C-H Acidities in DMSO

This table compares the acidity of 3-isochromanone to a related lactone and a common open-chain ester, demonstrating its suitability as a pronucleophile.[4]

CompoundpKa (in DMSO)
Ethyl Phenylacetate22.6
3-Isochromanone 18.8
2-Coumaranone13.5

Table 2: Base-Catalyzed Michael Addition of 3-Isochromanone to Chalcone

The following data summarizes the results from the reaction of 3-isochromanone with chalcone under various basic conditions, highlighting the development of a catalytic process.[4]

EntryBase (equiv.)SolventTime (h)TemperatureResult
1K₂CO₃ (1)Toluene24AmbientStarting materials recovered
2Optimized ConditionsDetails not fully specified in snippet--Successful adduct formation

Note: The referenced study optimized the reaction under phase transfer conditions, indicating that simply using an insoluble base like K₂CO₃ in toluene is insufficient without an appropriate catalyst to facilitate the reaction.[4]

Experimental Protocols

The following protocols are based on methodologies described for the generation and reaction of isochromanone enolates.[4]

Protocol 1: Stoichiometric Generation of Isochromanone Enolate

This protocol describes the quantitative formation of the isochromanone enolate using a strong base for subsequent kinetic studies or reactions.

Materials:

  • 3-Isochromanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere setup

  • Syringes and cannulas

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 1.1 equivalents of sodium hydride to a flame-dried flask.

  • Wash the NaH with anhydrous hexane (x3) to remove mineral oil, and carefully decant the hexane.

  • Add anhydrous DMSO to the flask to create a slurry.

  • In a separate flask, dissolve 1.0 equivalent of 3-isochromanone in anhydrous DMSO.

  • Slowly add the 3-isochromanone solution to the NaH slurry at room temperature with vigorous stirring.

  • Allow the reaction to stir for 1 hour to ensure complete deprotonation. The resulting solution contains the sodium enolate of 3-isochromanone and is ready for reaction with an electrophile.[4]

Protocol 2: Catalytic Michael Addition to Chalcones under Phase Transfer Conditions

This protocol outlines a method for a catalytic Michael addition, which is more atom-economical and synthetically practical than stoichiometric approaches.

Materials:

  • 3-Isochromanone (1.0 equiv)

  • Chalcone (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 - 2.0 equiv)

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt like TBAB)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-isochromanone, chalcone, potassium carbonate, and the phase transfer catalyst.

  • Add toluene as the solvent.

  • Stir the heterogeneous mixture vigorously at ambient or elevated temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the desired Michael adduct.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for performing a Michael addition reaction with isochromanone enolates.

Workflow General Experimental Workflow Reactants 1. Combine Reactants - Isochromanone - Michael Acceptor - Base / Catalyst - Solvent Reaction 2. Reaction - Stir at specified  temperature - Monitor by TLC Reactants->Reaction Workup 3. Aqueous Workup - Quench reaction - Extract with organic  solvent Reaction->Workup Purification 4. Purification - Dry and concentrate - Column Chromatography Workup->Purification Product 5. Isolated Product - Characterization (NMR, MS) Purification->Product

A flowchart of the experimental procedure.

Applications and Significance

The Michael adducts synthesized from isochromanone enolates are valuable intermediates. The 4-substituted isochromanone scaffold is a structural motif found in various bioactive natural products and pharmaceutical compounds.[5] The ability to form these structures through diastereoselective or enantioselective Michael additions opens avenues for the stereocontrolled synthesis of complex molecules. The reaction provides a reliable method for constructing key carbon-carbon bonds, enabling access to a diverse range of heterocyclic structures for drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Isochroman-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isochroman-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the reduction of an isochroman-3-one precursor and the ozonolysis of a 2-(prop-2-enyl)phenylmethanol derivative.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My isochroman-3-one reduction is producing a diol as a major byproduct. How can I prevent this over-reduction?

A2: Over-reduction to the corresponding diol is a common issue. To favor the formation of the desired lactol (this compound), consider using a milder reducing agent or modifying the reaction conditions. Bulky reducing agents at low temperatures are often effective. For example, using Diisobutylaluminium hydride (DIBAL-H) at -78°C can selectively yield the lactol.

Q3: What are the key considerations for the ozonolysis route to this compound?

A3: The ozonolysis of 2-(prop-2-enyl)phenylmethanol requires careful control of the reaction temperature, typically around -78°C, to prevent side reactions.[2] The subsequent workup is also critical. A reductive workup, for instance with dimethyl sulfide (DMS) or zinc, is necessary to obtain the desired aldehyde intermediate which then cyclizes to this compound.[3]

Q4: How can I effectively purify this compound?

A4: this compound is typically purified by flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent can be adjusted based on the polarity of any impurities present.

Troubleshooting Guide

Problem 1: Low or No Yield in the Reduction of Isochroman-3-one
Question Possible Cause Suggested Solution
Why is my yield of this compound so low when reducing isochroman-3-one? Over-reduction to diol: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can easily over-reduce the lactone to the diol.Use a milder or sterically hindered reducing agent such as Sodium Borohydride (NaBH₄) or Diisobutylaluminium hydride (DIBAL-H). Perform the reaction at low temperatures (e.g., -78°C) to improve selectivity for the lactol.[4]
Incomplete reaction: The reducing agent may not be active, or the reaction conditions may not be optimal.Ensure the reducing agent is fresh and handled under anhydrous conditions, especially for moisture-sensitive reagents like DIBAL-H. Increase the reaction time or slightly elevate the temperature, but monitor carefully for over-reduction.
Decomposition of product: The lactol product may be unstable under the workup conditions.Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to quench the reaction. Avoid strong acids or bases that can promote decomposition or rearrangement.
Problem 2: Complications in the Ozonolysis of 2-(prop-2-enyl)phenylmethanol
Question Possible Cause Suggested Solution
My ozonolysis reaction is giving a complex mixture of products instead of this compound. What went wrong? Incorrect reaction temperature: Ozonolysis reactions are highly exothermic and require strict temperature control.Maintain the reaction temperature at -78°C (dry ice/acetone bath) throughout the ozone addition to prevent the formation of unwanted side products.[2]
Inappropriate workup: Using an oxidative workup will lead to the formation of a carboxylic acid instead of the desired aldehyde intermediate.Employ a reductive workup. Common reagents for reductive workup include dimethyl sulfide (DMS), zinc dust with acetic acid, or triphenylphosphine.[3]
Formation of explosive peroxides: Ozonides can be explosive if not handled properly.Never isolate the ozonide intermediate. Always proceed directly to the reductive workup after the ozonolysis is complete.[5]

Data Presentation

Table 1: Comparison of Reducing Agents for Lactone Reduction to Lactol
Reducing AgentTypical ConditionsSubstrate ScopeSelectivity for LactolCommon Side Products
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTGood for many lactonesModerate to GoodDiol (over-reduction)
Diisobutylaluminium hydride (DIBAL-H) Toluene or DCM, -78°CExcellentHighDiol if excess reagent or higher temperature is used
Lithium tri-tert-butoxyaluminum hydride (LTBA) THF, -78°C to 0°CGood, especially for hindered lactonesHighMinimal over-reduction
Lithium Triethylborohydride (LiEt₃BH) THF or CH₂Cl₂, -78°CEffective for sugar lactonesHighDiol with excess reagent

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Isochroman-3-one with NaBH₄
  • Preparation: In a round-bottom flask, dissolve isochroman-3-one (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol 2: Synthesis of this compound via Ozonolysis of 2-(prop-2-enyl)phenylmethanol
  • Preparation: Dissolve 2-(prop-2-enyl)phenylmethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol in a flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution until the reaction mixture turns a persistent blue color, indicating a slight excess of ozone.

  • Purging: Purge the solution with nitrogen or oxygen gas to remove the excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS) (1.5 equivalents), to the solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate this compound.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_ozonolysis Ozonolysis Pathway Isochroman-3-one Isochroman-3-one Isochroman-3-ol_R This compound Isochroman-3-one->Isochroman-3-ol_R NaBH4 or DIBAL-H Diol_Byproduct Diol Byproduct Isochroman-3-one->Diol_Byproduct Over-reduction Starting_Material 2-(prop-2-enyl)phenylmethanol Ozonide Ozonide Intermediate Starting_Material->Ozonide 1. O3, -78°C Aldehyde Aldehyde Intermediate Ozonide->Aldehyde 2. Reductive Workup (e.g., DMS) Isochroman-3-ol_O This compound Aldehyde->Isochroman-3-ol_O Intramolecular Cyclization

Caption: Key synthetic routes to this compound.

Troubleshooting Workflow for Low Yield in Reduction

Troubleshooting_Workflow Start Low Yield of this compound Check_Byproduct Analyze crude product by NMR/LC-MS. Is diol the major byproduct? Start->Check_Byproduct Use_Milder_Reagent Switch to a milder/bulkier reducing agent (e.g., DIBAL-H). Lower reaction temperature to -78°C. Check_Byproduct->Use_Milder_Reagent Yes Check_Starting_Material Is starting material (isochroman-3-one) still present? Check_Byproduct->Check_Starting_Material No End Improved Yield Use_Milder_Reagent->End Check_Reagent_Activity Verify activity of reducing agent. Ensure anhydrous conditions. Check_Starting_Material->Check_Reagent_Activity Yes Check_Workup Is the product degrading during workup? Check_Starting_Material->Check_Workup No Increase_Reaction_Time Increase reaction time or equivalents of reducing agent. Check_Reagent_Activity->Increase_Reaction_Time Increase_Reaction_Time->End Mild_Workup Use a mild quench (e.g., sat. NH4Cl). Avoid strong acids/bases. Check_Workup->Mild_Workup Yes Check_Workup->End No Mild_Workup->End

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Stereoselective Synthesis of Substituted Isochromans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of substituted isochromans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common synthetic methods and potential issues.

Oxa-Pictet-Spengler Reaction

The oxa-Pictet-Spengler reaction is a powerful tool for constructing the isochroman core, typically by reacting a 2-arylethanol with an aldehyde or ketone under acidic conditions.[1][2] Controlling stereoselectivity is a primary challenge.

Q1: I am getting low diastereoselectivity in my oxa-Pictet-Spengler reaction to form a 1,3-disubstituted isochroman. What are the likely causes and solutions?

A1: Low diastereoselectivity often arises from poor facial selectivity during the nucleophilic attack on the intermediate oxocarbenium ion.

  • Troubleshooting Steps:

    • Catalyst System: For enantioselective variants, progress has been slow, but dual catalysis systems, such as a chiral bisthiourea catalyst combined with an indoline HCl salt, have shown success in controlling the enantioselectivity of reactions involving oxocarbenium ions.[3]

    • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Screen a range of solvents with varying polarities.

    • Substrate Sterics: The steric bulk of the substituents on both the 2-arylethanol and the aldehyde can significantly influence the preferred direction of attack. If possible, consider modifying the steric environment of your substrates.

    • Acid Catalyst: The nature and strength of the acid catalyst can affect the rate of oxocarbenium ion formation and the subsequent cyclization. Experiment with different Brønsted or Lewis acids.

Q2: My oxa-Pictet-Spengler reaction is giving a poor yield. What should I investigate?

A2: Poor yields can be attributed to several factors, from incomplete reaction to substrate or product degradation.

  • Troubleshooting Steps:

    • Reaction Conditions: Traditional oxa-Pictet-Spengler reactions can require harsh conditions like high temperatures and long reaction times, which can lead to low yields.[1] Milder catalysts may be beneficial.

    • Water Scavenging: The reaction generates water, which can be detrimental. The use of molecular sieves can improve yields.[4]

    • Substrate Stability: Ensure your starting materials and product are stable under the acidic reaction conditions. You can test stability by exposing them to the reaction conditions (without the other reactant) and monitoring for degradation by TLC or NMR.

    • Purity of Reagents: Ensure your 2-arylethanol and aldehyde are pure. Impurities can interfere with the reaction.

Rhodium-Catalyzed C-H Insertion of Donor/Donor Carbenes

This method offers an excellent route to isochromans with high stereoselectivity, often avoiding common side reactions.[5][6]

Q1: I am observing low yields in my Rh-catalyzed C-H insertion reaction. What factors influence the yield?

A1: Yields in this reaction are sensitive to the substitution pattern at the C-H insertion site.

  • Troubleshooting Steps:

    • Substitution at Insertion Site: There is a clear trend of decreasing yield when moving from substrates with two alkyl substituents at the insertion site to those with only one.[5][6] Reactions involving insertion into more highly substituted carbons tend to give higher yields.[5][6]

    • Catalyst Choice: While Rh₂(R-PTAD)₄ is a common catalyst for these reactions, sterically-encumbered catalysts can be optimal for achieving high diastereoselectivity.[7]

    • Reaction Temperature: Reducing the temperature before adding the catalyst can lead to a cleaner reaction mixture and may improve yields by minimizing side reactions.[7]

    • Purity of Diazo Precursor: The diazo precursors (often generated in situ from hydrazones) must be pure. Impurities can deactivate the catalyst.

Q2: Am I likely to see Stevens rearrangement or other side products in my donor/donor carbene C-H insertion reaction?

A2: A significant advantage of using donor/donor carbenes is the suppression of common side reactions that plague reactions with donor/acceptor carbenes.

  • Explanation:

    • Stevens Rearrangement: For isochroman synthesis using donor/donor carbenes, Stevens-type rearrangement products are generally not observed.[5][6][8] This is attributed to the reduced electrophilicity of the donor/donor carbene, which disfavors the competing rearrangement pathway.[8]

    • Dipolar Cycloaddition: While analogous substrates for benzodihydrofuran synthesis can suffer from competing dipolar cycloaddition reactions, this side reaction is typically not observed in the synthesis of isochromans.[5]

General Troubleshooting

Q1: My reaction is complete according to TLC, but after work-up, the product is gone or has changed. What happened?

A1: This often points to product instability during the work-up procedure.

  • Troubleshooting Steps:

    • Acid/Base Sensitivity: Your isochroman product may be sensitive to the acidic or basic conditions used during the aqueous work-up. To test this, take a small aliquot of your crude reaction mixture and expose it to the acidic or basic solution you plan to use. Monitor any changes by TLC.[9] If instability is confirmed, use a neutral work-up (e.g., washing with brine).

    • Product Volatility: Some substituted isochromans can be volatile. Check the solvent in your rotovap trap for your product.[9]

    • Silica Gel Decomposition: Certain isochromans may be unstable on silica gel. If you are performing flash chromatography, consider deactivating the silica gel with a base (like triethylamine) or using an alternative stationary phase like alumina.

Data Presentation

Table 1: Influence of Substitution on Yield in Rh-Catalyzed C-H Insertion

Substrate Type (at insertion site)Representative Yield RangeReference
Two Alkyl SubstituentsExcellent (e.g., up to 90%+)[5][6]
One Alkyl SubstituentModerate (e.g., 54-62%)[5][6]

Experimental Protocols

Key Experiment 1: Enantioselective Oxa-Pictet-Spengler Reaction using Dual Catalysis

This protocol is adapted from literature procedures for the dual-catalyst-mediated enantioselective oxa-Pictet-Spengler reaction.[3]

Materials:

  • Tryptophol derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral bisthiourea catalyst (e.g., 1a in the cited literature, 0.1 equiv)

  • (S)-indoline-2-carboxylic acid HCl salt (0.1 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the tryptophol derivative, chiral bisthiourea catalyst, and the indoline HCl salt.

  • Add anhydrous solvent and cool the mixture to the desired temperature (e.g., -30 °C).

  • Add the aldehyde dropwise to the stirred solution.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired isochroman derivative.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Key Experiment 2: Rh-Catalyzed Intramolecular C-H Insertion for Isochroman Synthesis

This protocol is a general representation based on the synthesis of isochromans via C-H insertion of donor/donor carbenes.[5][6][7]

Materials:

  • Hydrazone precursor of the donor/donor carbene (1.0 equiv)

  • Rhodium catalyst (e.g., Rh₂(R-PTAD)₄, 1 mol%)

  • Oxidant (e.g., MnO₂)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the hydrazone precursor and anhydrous, degassed solvent.

  • Add the oxidant (e.g., MnO₂) and stir the suspension at room temperature to facilitate the in-situ formation of the diazo compound.

  • In a separate flask, dissolve the rhodium catalyst in a small amount of anhydrous, degassed solvent.

  • Cool the reaction mixture containing the diazo compound to the desired temperature (e.g., 0 °C or lower).

  • Slowly add the catalyst solution to the reaction mixture via syringe pump over several hours.

  • Allow the reaction to stir until completion (monitor by TLC, looking for the disappearance of the hydrazone starting material).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant and any catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC analysis, respectively.

Visualizations

experimental_workflow_CH_insertion cluster_prep Step 1: Diazo Formation (In Situ) cluster_reaction Step 2: C-H Insertion cluster_workup Step 3: Purification Start Hydrazone Precursor + MnO₂ in Solvent Diazo In Situ Generation of Diazo Compound Start->Diazo Oxidation ReactionVessel Reaction Mixture (Cooled) Diazo->ReactionVessel Catalyst Rh₂(R-PTAD)₄ Solution Catalyst->ReactionVessel Slow Addition Product Crude Isochroman Product ReactionVessel->Product Cyclization Filtration Filter through Celite Product->Filtration Concentration Concentrate Filtration->Concentration Chromatography Flash Chromatography Concentration->Chromatography FinalProduct Pure Substituted Isochroman Chromatography->FinalProduct

Caption: Workflow for Rh-catalyzed C-H insertion synthesis of isochromans.

troubleshooting_low_selectivity cluster_solutions Potential Solutions Problem { Problem |Low Diastereoselectivity or Enantioselectivity} Sol_Catalyst Change Catalyst/Ligand System (e.g., Dual Catalysis) Problem->Sol_Catalyst Sol_Temp Lower Reaction Temperature Problem->Sol_Temp Sol_Solvent Screen Different Solvents Problem->Sol_Solvent Sol_Substrate Modify Substrate Sterics Problem->Sol_Substrate

Caption: Troubleshooting logic for low stereoselectivity in isochroman synthesis.

References

Technical Support Center: Purification of Isochroman-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isochroman-3-ol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The most common stationary phase for the purification of polar compounds like this compound is silica gel (SiO₂).[1] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the compound is sensitive to the slightly acidic nature of silica gel.[2]

Q2: How do I select an appropriate mobile phase (eluent) for this compound purification?

A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[2][3] The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 for good separation.[4] A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5] The polarity of the mobile phase is increased by raising the proportion of the polar solvent.[6]

Q3: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If this compound is very polar and does not move from the baseline, you can try more polar solvent systems. For instance, a small percentage of methanol can be added to the ethyl acetate. Alternatively, using a different stationary phase, such as reversed-phase silica, may be necessary.[4]

Q4: I suspect my this compound is degrading on the silica gel column. How can I confirm this and what can be done?

A4: To check for degradation, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica gel.[4] To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine and flushing the column with this mixture before loading your sample.[7] Alternatively, using a less acidic stationary phase like neutral alumina might be a better option.[4]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a weight of silica gel that is 20-50 times the weight of your crude sample. For more challenging separations, a higher ratio is recommended.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation - Inappropriate mobile phase polarity.[4][6] - Column was not packed properly, leading to channeling.[2] - Sample was loaded improperly.- Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for the desired compound and good separation from impurities.[2][3][4] - Ensure the column is packed uniformly without any air bubbles or cracks.[2] - Dissolve the sample in a minimum amount of solvent and load it carefully as a narrow band.[8]
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.[4]- Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.[4] - Compound may have decomposed on the column.[4]- Gradually increase the polarity of the mobile phase (gradient elution).[7] - If decomposition is suspected, test for stability on silica gel. Consider using deactivated silica or an alternative stationary phase.[4][7]
Streaking or Tailing of Bands - Sample is overloaded on the column. - The compound is not very soluble in the mobile phase.[4]- Reduce the amount of sample loaded onto the column. - Choose a solvent system in which your compound is more soluble.[4] If solubility is an issue, consider dry loading the sample.[8]
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the top of the silica gel.[8] If the column runs dry, it needs to be repacked.
Low Recovery of this compound - The compound may have degraded on the column.[4] - The compound may still be on the column. - Fractions may be too dilute to detect the compound.[4]- Check for compound stability on silica gel.[4] - After the initial elution, flush the column with a highly polar solvent to elute any remaining compounds. - Concentrate the collected fractions and re-analyze by TLC.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. The specific solvent system should be determined by preliminary TLC analysis.

1. Preparation of the Column:

  • Secure a glass column vertically with a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[9]

  • Add a thin layer of sand over the plug.[9]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.[9]

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[9]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Add a thin protective layer of sand on top of the silica gel.[9]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Carefully add the solution to the top of the column using a pipette.[8]

  • Dry Loading: If the sample is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]

3. Elution:

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Maintain a constant level of solvent above the stationary phase throughout the elution process.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[7]

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions containing the desired compound.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc good_rf Good Rf (0.2-0.4) and Separation? tlc->good_rf pack_column Pack Column with Silica Gel good_rf->pack_column Yes adjust_solvent Adjust Solvent System good_rf->adjust_solvent No load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze Analyze Fractions by TLC elute->analyze pure Pure Fractions? analyze->pure combine Combine Pure Fractions pure->combine Yes no_elution Compound Not Eluting? pure->no_elution No end Purified this compound combine->end adjust_solvent->tlc streaking Streaking/Tailing? dry_load Consider Dry Loading streaking->dry_load Yes degradation Suspect Degradation? streaking->degradation No dry_load->load_sample no_elution->streaking No increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes increase_polarity->elute degradation->elute No, re-evaluate deactivate_silica Use Deactivated Silica/Alumina degradation->deactivate_silica Yes deactivate_silica->pack_column

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Ozonolysis of 2-(prop-2-enyl)phenylmethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ozonolysis of 2-(prop-2-enyl)phenylmethanol. It provides troubleshooting for common side reactions and answers frequently asked questions to help ensure a successful and high-yielding synthesis of the target compound, 2-(hydroxymethyl)benzaldehyde.

Troubleshooting Guide: Common Issues and Solutions

The ozonolysis of 2-(prop-2-enyl)phenylmethanol is intended to cleave the alkene, yielding 2-(hydroxymethyl)benzaldehyde and formaldehyde after a reductive workup. However, the proximity of the hydroxyl group to the reaction center introduces specific side reactions.

Observation / IssuePotential Cause(s)Recommended Solution(s)
Low yield of desired aldehyde product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup or purification.1. Monitor the reaction using an indicator like Sudan Red III or by observing the characteristic blue color of excess ozone.[1] 2. See specific solutions below for identified side products. Consider protecting the hydroxyl group prior to ozonolysis. 3. Ensure mild workup conditions and appropriate purification techniques (e.g., column chromatography).
Formation of 2-(hydroxymethyl)benzoic acid 1. Oxidative Workup Conditions: Excess ozone was not removed before adding the reducing agent. 2. The reducing agent was insufficient or too weak. 3. The workup was performed with an oxidizing agent like hydrogen peroxide (H₂O₂).[2][3][4]1. Before adding the reducing agent, thoroughly purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove all residual ozone. 2. Use a sufficient excess of a reliable reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃). 3. Explicitly use a reductive workup procedure. Avoid H₂O₂ unless the carboxylic acid is the desired product.[4]
Isolation of a cyclic hemiacetal/lactol (e.g., isochroman-1-ol)Intramolecular Trapping: The neighboring hydroxyl group attacks the intermediate Criegee zwitterion or the newly formed aldehyde. This is a known pathway for allylic alcohols.[5]1. Protect the Hydroxyl Group: Convert the alcohol to a protecting group (e.g., silyl ether, benzyl ether) before performing the ozonolysis. The protecting group can be removed in a subsequent step. 2. Solvent Choice: Perform the reaction in a non-participating solvent like dichloromethane.[6]
Formation of a formate ester (e.g., 2-(formyloxymethyl)benzaldehyde)Baeyer-Villiger Type Rearrangement: The Criegee intermediate undergoes rearrangement, inserting an oxygen atom adjacent to the carbonyl group. This is analogous to the Baeyer-Villiger oxidation.[7][8][9]1. Ensure strictly reductive and low-temperature (-78 °C) conditions throughout the reaction and workup to suppress rearrangement pathways.[1] 2. Immediately quench the ozonide with a potent reducing agent.
Complex mixture/polymeric material observed 1. Ozonide Instability: The formed ozonide is unstable and prone to polymerization or alternative decomposition pathways, especially if the temperature is not well-controlled. 2. Cross-reactions: The Criegee intermediate can react with other carbonyl species in solution to form oligomeric peroxides.[10]1. Maintain a low temperature (typically -78 °C) during the entire ozonolysis process.[11] 2. Use a co-solvent like dichloromethane to facilitate timely cleavage of the ozonide.[3] 3. Keep the substrate concentration dilute to minimize intermolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most probable side reaction specific to 2-(prop-2-enyl)phenylmethanol?

A1: The most significant side reaction is the intramolecular participation of the benzylic hydroxyl group. The Criegee intermediate, a key species in the ozonolysis mechanism, is electrophilic and can be trapped by the internal nucleophilic hydroxyl group. This leads to the formation of a six-membered ring, which, after reduction, yields a stable cyclic hemiacetal (a lactol). This pathway is often competitive with the formation of the desired linear aldehyde.

Q2: How can I completely avoid oxidizing my aldehyde product to a carboxylic acid?

A2: Over-oxidation is a common issue if the workup is not strictly reductive. To prevent it, ensure all ozone is removed from the solution by bubbling a stream of nitrogen or argon through it for several minutes after the reaction is complete and before the workup begins. Then, add a reliable reducing agent like dimethyl sulfide (DMS), triphenylphosphine (PPh₃), or zinc dust.[2][3] Avoid any peroxide-based reagents, as these define an oxidative workup and will convert aldehydes to carboxylic acids.[4]

Q3: Is there a risk of the ozone cleaving the aromatic (benzene) ring?

A3: Under the typical conditions used for alkene ozonolysis (-78 °C in solvents like methanol or dichloromethane), the aromatic ring is significantly less reactive than the alkene double bond and will not be cleaved.[2] Ozonolysis of aromatic rings requires much more forcing conditions.

Q4: What is the "Criegee intermediate" and why is it important for understanding side reactions?

A4: The Criegee intermediate (or carbonyl oxide) is a zwitterionic species formed after the initial ozone addition to the alkene and subsequent fragmentation of the unstable molozonide.[1][10] This highly reactive intermediate is central to the reaction. It can either recombine with the other carbonyl fragment (formaldehyde in this case) to form the secondary ozonide (the main pathway) or be intercepted by other nucleophiles. In the case of 2-(prop-2-enyl)phenylmethanol, the internal hydroxyl group acts as a nucleophile, leading to the cyclic side product.

Q5: Would protecting the alcohol group solve most of these issues?

A5: Yes. Protecting the hydroxyl group, for example as a tert-butyldimethylsilyl (TBS) ether, is the most robust strategy to prevent side reactions involving this group. By masking its nucleophilicity, you prevent intramolecular cyclization. The protected substrate will then undergo a standard, clean ozonolysis. The protecting group can be easily removed after the ozonolysis and workup are complete.

Visualized Reaction Pathways

Main_Pathway sub 2-(prop-2-enyl) phenylmethanol mol Primary Ozonide (Molozonide) sub->mol 1. O₃, -78°C criegee Criegee Intermediate + Formaldehyde mol->criegee Fragmentation ozonide Secondary Ozonide criegee->ozonide Recombination prod 2-(hydroxymethyl)benzaldehyde ozonide->prod 2. Reductive Workup (e.g., DMS) Side_Reactions cluster_0 Common Side Reactions criegee Criegee Intermediate cyclization_product Cyclic Hemiacetal (Lactol) criegee->cyclization_product Intramolecular -OH Attack bv_product Formate Ester criegee->bv_product Baeyer-Villiger Rearrangement aldehyde Desired Aldehyde Product oxidation_product Carboxylic Acid aldehyde->oxidation_product Oxidative Conditions (e.g., excess O₃, H₂O₂) Workflow start Dissolve Substrate in Solvent cool Cool to -78 °C start->cool ozone Bubble O₃/O₂ Stream (Monitor for blue color) cool->ozone purge Purge with N₂/Ar ozone->purge reduce Add Reductive Agent (e.g., DMS) at -78 °C purge->reduce warm Warm to Room Temp reduce->warm workup Aqueous Workup & Extraction warm->workup purify Purification (e.g., Chromatography) workup->purify

References

How to remove impurities from isochroman-3-ol preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from isochroman-3-ol preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical this compound synthesis?

A1: Impurities in this compound preparations often originate from the synthetic route, which commonly involves ozonolysis of 2-(prop-2-enyl)phenylmethanol followed by a reductive workup with an agent like sodium borohydride. Potential impurities include:

  • Unreacted Starting Material: Residual 2-(prop-2-enyl)phenylmethanol.

  • Ozonolysis Byproducts: Over-oxidation of the intermediate aldehyde to a carboxylic acid, or incomplete ozonolysis resulting in other oxygenated species.

  • Reduction Byproducts: Impurities from the borohydride reagent or side reactions.[1][2]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, and any remaining reagents or catalysts.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The two most effective methods for this compound are:

  • Flash Column Chromatography: Highly effective for separating a wide range of impurities with different polarities.[3][4][5][6][7]

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[8][9][10][11][12]

For highly volatile impurities, vacuum distillation may be an option, although the high boiling point of this compound can make this challenging.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[13][14][15] It allows you to:

  • Assess the purity of the crude material.

  • Identify a suitable solvent system for column chromatography.[16][17]

  • Track the separation of your product from impurities during column chromatography by analyzing the collected fractions.[3]

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used for a more detailed and quantitative assessment of purity.[18][19][20][21]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurity The solvent system (eluent) has suboptimal polarity.Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for this compound and a significant difference in Rf values between the product and impurities. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6][7]
Product Elutes Too Quickly or Too Slowly The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly).Adjust the solvent ratio. To make the eluent less polar, increase the proportion of the non-polar solvent (e.g., hexane). To increase polarity, add more of the polar solvent (e.g., ethyl acetate).
Cracked or Channeled Silica Gel Column Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A well-packed column is crucial for good separation.[3]
Broad or Tailing Bands The sample was overloaded on the column, or the sample is not sufficiently soluble in the eluent.Use a larger column or reduce the amount of sample loaded. Ensure the sample is dissolved in a minimal amount of solvent before loading.[4]
Troubleshooting Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling Too much solvent was used, or the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystallization.[8][22]
Oiling Out" (Product Separates as a Liquid) The melting point of the solid is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[23][24]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent pair can sometimes resolve this issue.[10]
Low Recovery of a Crystalline Product The chosen solvent is too good at dissolving the product even at low temperatures, or not enough time was allowed for crystallization.Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals.[9][11]
Impure Crystals are Obtained The solution cooled too quickly, trapping impurities within the crystal lattice.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of a precipitate rather than pure crystals.[8]

Quantitative Data Summary

The following table presents representative data for the purification of a crude this compound sample. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)
Flash Column Chromatography 85>9880-90
Recrystallization 90>9970-85

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems. A common starting point is a mixture of hexane and ethyl acetate.

    • The ideal solvent system will give the this compound an Rf value of approximately 0.3 and show good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations).[5]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively polar solvent in which it is highly soluble (e.g., dichloromethane).

    • Alternatively, for a "dry loading" method, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4]

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system, applying gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.

    • A suitable solvent will dissolve the compound when hot but not when cold. Common solvents to test for polar compounds include ethanol, methanol, water, or mixtures of these.[10][11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Flash Column Chromatography TLC->Column Optimized Eluent Recrystallization Recrystallization TLC->Recrystallization Suitable Solvent Pure Pure this compound Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Unsuccessful Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Multiple_Spots Multiple Impurities Present? Check_Purity->Multiple_Spots Yes Single_Impurity Single Major Impurity? Check_Purity->Single_Impurity No Optimize_Column Optimize Column Chromatography (Gradient Elution) Multiple_Spots->Optimize_Column Optimize_Recryst Optimize Recrystallization (Solvent Screening) Single_Impurity->Optimize_Recryst Success Pure Product Obtained Optimize_Column->Success Optimize_Recryst->Success

References

Technical Support Center: Preventing Over-oxidation of Isochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective oxidation of isochroman-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isochroman-3-one while avoiding the formation of undesired over-oxidation byproducts.

Troubleshooting Guide

Over-oxidation of this compound to the corresponding lactone, isochroman-1,3-dione, is a common challenge. The following table outlines potential issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Solution(s)
Low to no yield of isochroman-3-one with recovery of starting material. 1. Inactive or insufficient oxidizing agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh batch of a mild oxidizing agent (e.g., DMP, or reagents for Swern oxidation).2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a significant amount of isochroman-1,3-dione (over-oxidation). 1. Use of a strong, non-selective oxidizing agent (e.g., Chromium trioxide, KMnO₄).2. High reaction temperature.3. Prolonged reaction time after the formation of the desired ketone.1. Switch to a milder and more selective oxidizing agent such as Dess-Martin periodinane (DMP) or employ Swern oxidation conditions.[1][2][3][4][5][6][7][8]2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature for DMP, -78 °C for Swern oxidation).[1][7]3. Closely monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.
Presence of multiple unidentified byproducts. 1. Decomposition of starting material or product under the reaction conditions.2. Side reactions of the oxidizing agent.3. Use of a non-inert atmosphere.1. If using PCC, consider adding a buffer like sodium acetate to mitigate its acidic nature.[4]2. For Swern oxidation, ensure the temperature is strictly maintained below -60 °C to prevent Pummerer rearrangement side products.[8]3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in isolating the product. 1. Emulsion formation during aqueous workup.2. Byproducts from the oxidizing agent co-eluting with the product.1. Add brine during the aqueous workup to break up emulsions.2. For DMP oxidations, the byproduct can be removed by filtration after treatment with aqueous sodium thiosulfate.[9][10]3. For Swern oxidation, a malodorous dimethyl sulfide byproduct is formed; work in a well-ventilated fume hood and quench glassware with bleach.[1][11]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues during the oxidation of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Oxidation start Reaction Outcome Analysis low_yield Low Yield of Isochroman-3-one (Starting Material Recovered) start->low_yield over_oxidation Significant Over-oxidation (Isochroman-1,3-dione Formation) start->over_oxidation byproducts Multiple Byproducts start->byproducts workup_issues Workup/Purification Issues start->workup_issues check_reagent Check Oxidant Activity & Stoichiometry low_yield->check_reagent optimize_conditions Optimize Reaction Conditions (Temperature, Time) low_yield->optimize_conditions change_oxidant Switch to Milder Oxidant (DMP, Swern) over_oxidation->change_oxidant monitor_reaction Monitor Reaction Closely by TLC over_oxidation->monitor_reaction check_temp_control Verify Strict Temperature Control (especially for Swern) byproducts->check_temp_control use_buffer Consider Buffering (e.g., with PCC) byproducts->use_buffer inert_atmosphere Ensure Inert Atmosphere byproducts->inert_atmosphere workup_protocol Modify Workup Protocol (Brine, Thiosulfate, Bleach) workup_issues->workup_protocol check_reagent->optimize_conditions change_oxidant->monitor_reaction

Caption: A step-by-step guide to diagnosing and resolving common issues in this compound oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common over-oxidation product when synthesizing isochroman-3-one?

A1: The most common over-oxidation product is isochroman-1,3-dione. This occurs when the initially formed isochroman-3-one is further oxidized, leading to the cleavage of the C-H bond at the benzylic position and formation of a second carbonyl group.

Q2: Which oxidizing agents are recommended to prevent over-oxidation?

A2: Mild and selective oxidizing agents are highly recommended. These include Dess-Martin periodinane (DMP) and the reagents used in Swern oxidation (DMSO, oxalyl chloride, and a hindered base like triethylamine).[1][2][3][4][5][6][7][8] Pyridinium chlorochromate (PCC) can also be used, but may require buffering to prevent acid-catalyzed side reactions.[12][13][14][15]

Q3: Are there any specific reaction conditions that I should pay close attention to?

A3: Yes, temperature control is critical. For Swern oxidations, the reaction must be maintained at very low temperatures (typically -78 °C) to prevent the formation of byproducts.[8] For all oxidation reactions, it is crucial to monitor the progress by a technique like Thin Layer Chromatography (TLC) and to stop the reaction once the starting material has been consumed to avoid over-oxidation.

Q4: How can I confirm the formation of the desired product versus the over-oxidized product?

A4: Spectroscopic methods are essential for product identification. 1H and 13C NMR spectroscopy can distinguish between isochroman-3-one and isochroman-1,3-dione. The chemical shifts of the protons and carbons in the heterocyclic ring will be significantly different. For instance, the methylene protons adjacent to the carbonyl group in isochroman-3-one will have a characteristic chemical shift that would be absent in the dione. Mass spectrometry can also be used to confirm the molecular weight of the products.

Data Presentation

The choice of oxidizing agent significantly impacts the yield and selectivity of the conversion of this compound to isochroman-3-one. The following table summarizes typical outcomes with different reagents based on general principles of alcohol oxidation, as specific data for this compound is not widely available in comparative studies.

Oxidizing Agent Typical Yield of Ketone Selectivity (Ketone vs. Lactone) Key Considerations
Chromium Trioxide (CrO₃) Moderate to HighLow to ModerateStrong oxidant, high risk of over-oxidation.[16] Toxic.
Pyridinium Chlorochromate (PCC) GoodGoodMildly acidic, may require buffering.[12][13][14][15][17][18] Toxic chromium reagent.
Dess-Martin Periodinane (DMP) High to ExcellentExcellentMild conditions, high selectivity.[2][3][4][5][19] Byproduct removal is straightforward.[9][10]
Swern Oxidation High to ExcellentExcellentVery mild, but requires cryogenic temperatures and careful handling of malodorous byproduct.[1][6][7][8]

Experimental Protocols

Synthesis of this compound (Starting Material)

A common route to this compound involves the reduction of 2-(2-hydroxyethyl)benzoic acid or its lactone, isochroman-3-one.

Protocol: Reduction of Isochroman-3-one

  • To a stirred solution of isochroman-3-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound, which can be purified by column chromatography if necessary.

Selective Oxidation of this compound to Isochroman-3-one

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation [2][3][4][5]

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation [1][6][7][8]

  • In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with a dilute HCl solution, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the desired oxidation of this compound to isochroman-3-one and the potential over-oxidation to isochroman-1,3-dione.

ReactionPathway Oxidation Pathways of this compound isochroman_ol This compound isochroman_one Isochroman-3-one (Desired Product) isochroman_ol->isochroman_one Selective Oxidation isochroman_dione Isochroman-1,3-dione (Over-oxidation Product) isochroman_one->isochroman_dione Further Oxidation mild_oxidant Mild Oxidant (e.g., DMP, Swern) mild_oxidant->isochroman_one strong_oxidant Strong Oxidant (e.g., CrO₃) strong_oxidant->isochroman_dione

References

Troubleshooting low yields in mercury-mediated cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with mercury-mediated cyclization reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during mercury-mediated cyclization reactions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in mercury-mediated cyclizations can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Mercury(II) Salt: The choice of mercury salt is critical and can significantly impact the yield. Mercury(II) trifluoroacetate (Hg(TFA)₂) and mercury(II) acetate (Hg(OAc)₂) are commonly used, with Hg(TFA)₂ often being more effective for less reactive substrates due to its higher electrophilicity.[1][2] In some cases, mercury(II) chloride (HgCl₂) has also been used successfully.[1][2]

  • Incorrect Stoichiometry: While catalytic amounts of mercury salts can be used in some cases, many reactions require a stoichiometric amount of the mercury reagent.[1][2] For the synthesis of 2-isoxazolines from β,γ-unsaturated oximes, a 1:1 molar ratio of mercuric acetate to the oxime resulted in very high yields.[3]

  • Reaction Conditions:

    • Temperature: Many mercury-mediated cyclizations proceed efficiently at room temperature.[3] However, for less reactive substrates, gentle heating may be necessary. Conversely, for highly reactive substrates or to control selectivity, lower temperatures may be required.[1]

    • Reaction Time: Reaction times can vary from as short as 30 minutes to several hours.[3] Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

    • Solvent: Dichloromethane (DCM) is a commonly used solvent for these reactions.[3] However, the choice of solvent can influence the reaction outcome, and other aprotic solvents may be suitable.

  • Substrate Quality: The purity of the starting material is paramount. Impurities can interfere with the reaction and lead to the formation of side products. Ensure your substrate is thoroughly purified before use.

  • Inefficient Demercuration: The workup step to remove the mercury from the cyclized product is crucial. The most common method is reductive demercuration using sodium borohydride (NaBH₄) in a basic solution.[4][5][6] Incomplete demercuration will result in a lower yield of the desired product.

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

Poor selectivity can manifest as the formation of regioisomers or diastereomers.

  • Regioselectivity: The regioselectivity of the intramolecular nucleophilic attack on the mercurinium ion intermediate is generally governed by Markovnikov's rule, where the nucleophile attacks the more substituted carbon.[5][6] However, electronic and steric factors of the substrate can influence this outcome. In some cases, the choice of the mercury salt can also affect regioselectivity.[1]

  • Diastereoselectivity: The stereochemical outcome of the reaction can be influenced by several factors:

    • Nature of the Mercury Salt: The counter-ion of the mercury salt can influence the diastereoselectivity. It has been observed that the basicity of the anion associated with the Hg(II) salt can affect the cis/trans ratio of the products.[1][2]

    • Reaction Conditions: Modifying the reaction time and the acidity of the medium can alter the diastereomeric ratio.[7]

    • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.

Q3: How do I choose the right Mercury(II) salt for my specific reaction?

The selection of the mercury(II) salt depends on the reactivity of your substrate and the desired outcome.

  • Mercury(II) Acetate (Hg(OAc)₂): A good starting point for many reactions, especially for reactive substrates. It is less expensive and less hygroscopic than other mercury salts.[7][8]

  • Mercury(II) Trifluoroacetate (Hg(TFA)₂): A more electrophilic and reactive mercury salt, often used for less reactive alkenes or when Hg(OAc)₂ fails to give good yields.[1][2]

  • Mercury(II) Triflate (Hg(OTf)₂): A highly reactive salt that can be used in catalytic amounts for certain transformations.[1][9]

  • Mercury(II) Chloride (HgCl₂): Has been used for specific applications, such as the cyclization of acetylenic silyl enol ethers.[1][2]

Quantitative Data Summary

The following table summarizes the effect of different mercury salts on the diastereoselectivity of the cyclization of a hydroxy-alkene derivative to form a furanose derivative.[1][2]

Mercury(II) SaltSubstrateProduct(s)Diastereomeric Ratio (α:β)YieldReference
Hg(OAc)₂Hydroxy-alkeneα/β-D-ribose derivative95:5High[1][2]
Hg(TFA)₂C-glycosyl amino acid derivativeα-D-C-glycopyranosyl amino acid derivativeMajor productGood[9]

Experimental Protocols

General Protocol for Mercury-Mediated Cyclization

This protocol provides a general guideline. Specific conditions such as reaction time and temperature may need to be optimized for your particular substrate.

  • Reagent Preparation:

    • Dissolve the unsaturated substrate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation:

    • Add the mercury(II) salt (e.g., Hg(OAc)₂ or Hg(TFA)₂, 1.0-1.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating).

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Demercuration:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄, 1.5-2.0 eq) in an alkaline medium (e.g., 3M NaOH). Caution: This reaction can be exothermic and may produce hydrogen gas.

    • Stir the mixture vigorously for 1-2 hours at room temperature. The formation of a black precipitate of elemental mercury indicates the progress of the demercuration.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® to remove the elemental mercury and other solid byproducts.

    • Wash the filter cake with the reaction solvent.

    • Separate the organic layer from the aqueous layer.

    • Extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired cyclized product.

Visualizations

Troubleshooting_Low_Yields Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Hg_Salt Optimize Mercury(II) Salt (e.g., Hg(OAc)₂, Hg(TFA)₂) Check_Purity->Optimize_Hg_Salt If pure Optimize_Stoichiometry Verify Stoichiometry (Stoichiometric vs. Catalytic) Optimize_Hg_Salt->Optimize_Stoichiometry Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Optimize_Stoichiometry->Optimize_Conditions Check_Workup Evaluate Demercuration Procedure (NaBH₄) Optimize_Conditions->Check_Workup Improved_Yield Improved Yield Check_Workup->Improved_Yield If successful

Caption: A troubleshooting workflow for addressing low yields in mercury-mediated cyclization reactions.

Mercury_Cyclization_Mechanism cluster_0 Step 1: Formation of Mercurinium Ion cluster_1 Step 2: Intramolecular Nucleophilic Attack cluster_2 Step 3: Demercuration Alkene Alkene Mercurinium_Ion Mercurinium Ion Intermediate Alkene->Mercurinium_Ion + HgX₂ HgX2 Hg(II) Salt HgX2->Mercurinium_Ion Cyclized_Product Organomercurial Product Mercurinium_Ion->Cyclized_Product + Intramolecular Nucleophile Nucleophile Nucleophile Nucleophile->Cyclized_Product Final_Product Final Cyclized Product Cyclized_Product->Final_Product + NaBH₄ Demercuration_Reagent NaBH₄ Demercuration_Reagent->Final_Product

Caption: The general mechanism of a mercury-mediated intramolecular cyclization reaction.

Condition_Selection Start Substrate Characteristics Reactivity Substrate Reactivity? Start->Reactivity HgOAc2 Start with Hg(OAc)₂ at Room Temperature Reactivity->HgOAc2 High HgTFA2 Use Hg(TFA)₂ or Hg(OTf)₂, Consider gentle heating Reactivity->HgTFA2 Low Desired_Selectivity High Diastereoselectivity Required? Screen_Salts Screen different Hg(II) salts and monitor diastereomeric ratio Desired_Selectivity->Screen_Salts Yes Standard_Protocol Proceed with standard protocol and purification Desired_Selectivity->Standard_Protocol No HgOAc2->Desired_Selectivity HgTFA2->Desired_Selectivity

Caption: A decision tree for selecting initial reaction conditions for a mercury-mediated cyclization.

References

Scaling up the synthesis of isochroman-3-ol for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isochroman-3-ol, with a focus on scaling up for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound for industrial applications?

A1: The most industrially viable route to this compound is a two-step process. The first step involves the synthesis of isochroman-3-one, followed by a controlled reduction to yield the final product, this compound. A particularly scalable method for producing isochroman-3-one starts from o-tolylacetic acid, which undergoes chlorination with sulfuryl chloride followed by cyclization.[1][2][3][4]

Q2: What are the main challenges when scaling up the synthesis of isochroman-3-one from o-tolylacetic acid?

A2: Key challenges include managing the exothermic reaction during chlorination with sulfuryl chloride, preventing the formation of over-chlorinated byproducts (like 2-dichloromethyl toluylic acid), and efficiently separating the product from unreacted starting material.[4][5] Careful control of reaction temperature and stoichiometry is crucial.

Q3: What are the recommended reducing agents for the conversion of isochroman-3-one to this compound on a large scale?

A3: For the selective reduction of the lactone (isochroman-3-one) to the corresponding lactol (this compound), common industrial reducing agents include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄).[6][7] Diisobutylaluminium hydride (DIBAL-H) is also effective but can be more expensive for large-scale operations. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to prevent over-reduction to the diol.[7][8]

Q4: How can I purify this compound on an industrial scale?

A4: Industrial purification of this compound typically avoids column chromatography due to cost and scalability issues. The preferred methods are crystallization or distillation. If the product is an oil, liquid-liquid extraction can be used to remove impurities before a final distillation step.

Q5: What are the critical safety precautions when handling sulfuryl chloride?

A5: Sulfuryl chloride is a toxic and corrosive chemical that reacts violently with water, releasing toxic gases.[5] It is imperative to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. All equipment must be dry before use.

Troubleshooting Guides

Part 1: Synthesis of Isochroman-3-one from o-Tolylacetic Acid
Problem Possible Cause(s) Recommended Solution(s)
Low yield of 2-chloromethylphenylacetic acid - Incomplete reaction. - Degradation of the product.- Monitor the reaction progress using GC or HPLC to ensure completion.[1][3] - Maintain the reaction temperature strictly between 60-80°C.[2] - Ensure slow, controlled addition of sulfuryl chloride to manage the exotherm.[5]
Formation of over-chlorinated byproducts - Excess of sulfuryl chloride. - High reaction temperature.- Use a slight excess (1.0 to 1.2 molar equivalents) of sulfuryl chloride relative to o-tolylacetic acid.[1] - Maintain a consistent reaction temperature, avoiding hotspots.
Difficulty in separating isochroman-3-one from unreacted o-tolylacetic acid - Similar solubility profiles.- After cyclization, perform a basic wash (e.g., with potassium bicarbonate solution) to convert the unreacted acidic starting material into its salt, which is soluble in the aqueous phase, allowing for separation from the organic product.[4]
Incomplete cyclization of 2-chloromethylphenylacetic acid - Insufficient base. - Low reaction temperature.- Ensure at least a stoichiometric amount of a mild base like potassium bicarbonate is used.[1] - The cyclization reaction is typically carried out at a temperature between 40°C and 80°C.[1]
Part 2: Reduction of Isochroman-3-one to this compound
Problem Possible Cause(s) Recommended Solution(s)
Over-reduction to the corresponding diol - Excess of reducing agent. - High reaction temperature.- Use a controlled amount of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄). - Perform the reduction at a low temperature (e.g., 0°C to room temperature) and monitor the reaction progress closely.[6]
Incomplete reduction - Insufficient reducing agent. - Low reaction temperature for an extended period.- Ensure the reducing agent is added in the correct stoichiometric amount. - Allow the reaction to warm to room temperature and stir for a sufficient time to ensure completion.[6]
Difficulties in isolating the product - The product being an oil. - Emulsion formation during workup.- After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. - If emulsions form, adding a small amount of brine can help to break them. The final product can then be purified by vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis of Isochroman-3-one from o-Tolylacetic Acid

This protocol is adapted from a procedure described for industrial scale synthesis.[1][3]

  • Chlorination:

    • Charge a suitable reactor with o-tolylacetic acid and a halogenated aromatic solvent (e.g., fluorobenzene).

    • Heat the mixture to 60°C and add a free radical initiator (e.g., AIBN).

    • Slowly add sulfuryl chloride (1.05 equivalents) over 2-3 hours, maintaining the temperature between 60-62°C. The reaction is exothermic and will evolve HCl gas, which must be scrubbed.

    • Monitor the reaction by GC until the starting material is consumed.

  • Cyclization and Work-up:

    • To the reaction mixture, slowly add a 20% aqueous solution of potassium bicarbonate.

    • Add a catalytic amount of potassium iodide.

    • Continue stirring at 60°C for 1-2 hours until the cyclization is complete (monitored by HPLC).

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and then dry it.

    • The product can be isolated by crystallization or by removing the solvent under reduced pressure.

Protocol 2: Reduction of Isochroman-3-one to this compound

This protocol is a general method for the reduction of lactones to lactols.[6][7]

  • Reduction:

    • Dissolve isochroman-3-one in a suitable solvent (e.g., THF or ethanol) in a reactor under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.2 equivalents) in portions, keeping the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench with a dilute acid solution (e.g., 1M HCl) until the gas evolution ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isochroman-3-one Synthesis

Parameter Method 1: o-Tolylacetic Acid + SO₂Cl₂ Method 2: Baeyer-Villiger Oxidation of 2-Indanone
Starting Material o-Tolylacetic acid2-Indanone
Key Reagents Sulfuryl chloride, AIBN, Potassium bicarbonatem-CPBA or H₂O₂/H₂SO₄
Typical Yield 60-85%[1][2]70-80%
Industrial Scalability HighModerate (concerns with handling peroxides)[9]
Key Safety Concerns Handling of corrosive and water-reactive sulfuryl chloride.[5]Handling of potentially explosive peroxy acids.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Isochroman-3-one Synthesis cluster_step2 Step 2: Reduction to this compound start o-Tolylacetic Acid chlorination Chlorination with SOCl₂/AIBN start->chlorination intermediate 2-Chloromethylphenylacetic Acid chlorination->intermediate cyclization Cyclization with K₂CO₃ intermediate->cyclization product1 Isochroman-3-one cyclization->product1 reduction Reduction with NaBH₄ product1->reduction product2 This compound reduction->product2

Caption: Overall experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield of Isochroman-3-one check_chlorination Check Chlorination Step start->check_chlorination check_cyclization Check Cyclization Step start->check_cyclization incomplete_chlorination Incomplete Reaction? check_chlorination->incomplete_chlorination over_chlorination Byproducts Formed? check_chlorination->over_chlorination incomplete_cyclization Incomplete Reaction? check_cyclization->incomplete_cyclization solution1 Monitor reaction by GC/HPLC. Ensure complete consumption of starting material. incomplete_chlorination->solution1 Yes solution2 Check stoichiometry of SO₂Cl₂. Control temperature carefully. over_chlorination->solution2 Yes solution3 Ensure sufficient base is used. Maintain reaction temperature. incomplete_cyclization->solution3 Yes

Caption: Troubleshooting logic for low yield in isochroman-3-one synthesis.

References

Managing the stability of isochroman-3-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of isochroman-3-ol during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Appearance of a new peak in HPLC analysis, corresponding to a less polar compound. Oxidation of this compound to isochroman-3-one. This is a common degradation pathway for secondary benzylic alcohols.1. Confirm the identity of the new peak by comparing its retention time with a standard of isochroman-3-one or by LC-MS analysis. 2. Implement stricter storage conditions: store under an inert atmosphere (nitrogen or argon), protect from light, and maintain a temperature of 2-8°C. 3. Avoid exposure to oxidizing agents.
Decrease in the main peak area of this compound over time. General degradation of the compound.1. Review storage conditions against the recommendations (see Storage Conditions FAQ). 2. Perform a forced degradation study to identify potential degradation products and pathways under various stress conditions (acid, base, oxidation, heat, light). 3. Re-evaluate the purity of the initial material.
Changes in the physical appearance of the sample (e.g., discoloration, solidification). Could indicate significant degradation or the presence of impurities.1. Do not use the material. 2. Analyze a small aliquot by HPLC, NMR, and/or MS to identify the nature of the change. 3. Review the synthesis and purification procedure to identify potential sources of impurities.
Formation of a more polar impurity peak in HPLC under acidic conditions. Acid-catalyzed dehydration to form an alkene or etherification. Benzylic alcohols can undergo dehydration in the presence of acid.[1][2][3]1. Avoid acidic conditions during storage and handling. 2. If the compound needs to be used in an acidic medium, prepare the solution immediately before use and keep it cool. 3. Characterize the new peak by LC-MS to confirm its identity.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, a secondary benzylic alcohol, is oxidation to the corresponding ketone, isochroman-3-one.[4] Other potential degradation pathways, especially under specific conditions, include:

  • Dehydration: Under acidic conditions, this compound can undergo dehydration to form an alkene.[1][5]

  • Etherification: In the presence of other alcohol molecules and an acid catalyst, ether formation can occur.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can promote oxidation and other degradation reactions.[6][7][8][9]

What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation.
Light Amber vial or in the darkProtects from photodegradation.[6][7][8][9]
Container Tightly sealed glass vialPrevents exposure to air and moisture.

How can I monitor the stability of my this compound sample?

Regularly analyzing the sample using a stability-indicating analytical method is crucial. A High-Performance Liquid Chromatography (HPLC) method is recommended. The method should be able to separate this compound from its potential degradation products, primarily isochroman-3-one.

What analytical techniques are suitable for analyzing this compound and its degradation products?

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantitative analysis and stability monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for the identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from established methods for the analysis of benzyl alcohol and its degradation products.[6][7]

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution may be required for optimal separation)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve a known concentration of this compound in the mobile phase.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11][12][13]

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 60°C for 7 days.
Photodegradation Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Data Presentation

Table 1: Summary of Potential Degradation Products
Degradation Pathway Product Expected Analytical Observation
OxidationIsochroman-3-oneAppearance of a new, less polar peak in reverse-phase HPLC.
DehydrationIsochromen-3-eneAppearance of a new, less polar peak in reverse-phase HPLC.
EtherificationBis(isochroman-3-yl) etherAppearance of a new, significantly less polar peak in reverse-phase HPLC.

Visualizations

Diagram 1: Degradation Pathways of this compound

Figure 1. Potential Degradation Pathways of this compound isochroman_ol This compound isochroman_one Isochroman-3-one isochroman_ol->isochroman_one Oxidation (O2, light) isochromen_ene Isochromen-3-ene isochroman_ol->isochromen_ene Dehydration (Acid) ether Bis(isochroman-3-yl) ether isochroman_ol->ether Etherification (Acid, heat)

Figure 1. Potential Degradation Pathways of this compound
Diagram 2: Experimental Workflow for Stability Testing

Figure 2. Workflow for this compound Stability Assessment cluster_0 Sample Preparation & Storage cluster_1 Analysis sample_prep Prepare this compound Samples storage Store under Defined Conditions (Temp, Light, Atmosphere) sample_prep->storage sampling Withdraw Aliquots at Time Points storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Comparison hplc_analysis->data_analysis report report data_analysis->report Generate Stability Report

Figure 2. Workflow for this compound Stability Assessment
Diagram 3: Troubleshooting Logic for Purity Issues

Figure 3. Troubleshooting Purity Issues of this compound start Purity Issue Detected? check_storage Review Storage Conditions? start->check_storage Yes end Problem Resolved start->end No forced_degradation Perform Forced Degradation Study? check_storage->forced_degradation Conditions OK remediate Remediate Storage & Re-test check_storage->remediate Conditions Not OK identify_impurity Identify Impurity (LC-MS, NMR)? forced_degradation->identify_impurity identify_impurity->remediate remediate->end

Figure 3. Troubleshooting Purity Issues of this compound

References

Optimization of the work-up procedure for isochroman-3-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

<_content>## Technical Support Center: Isochroman-3-ol Synthesis

This guide provides troubleshooting and optimization strategies for the work-up procedure of this compound synthesis, a critical step for ensuring high yield and purity. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the work-up for this compound synthesis so critical?

A1: The work-up is crucial because this compound is a lactol, meaning it exists in a pH-sensitive equilibrium with its open-chain aldehyde form (2-(hydroxymethyl)benzaldehyde). Improper pH control during the aqueous work-up can lead to decomposition, side-product formation, or difficulty in isolating the desired compound, thereby reducing yield and purity.

Q2: My reaction mixture turns into a thick, gelatinous precipitate during quenching of Lithium Aluminum Hydride (LiAlH₄). How can I prevent this?

A2: This is a common issue caused by the formation of aluminum salts. To avoid this, use a specific quenching procedure like the Fieser method. This involves the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, which results in a granular, easily filterable precipitate.[1][2]

Q3: I'm observing low yields after extraction. What are the likely causes?

A3: Low extraction efficiency can be due to several factors. This compound has moderate polarity and some water solubility. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions (3-4 times) to maximize recovery. Additionally, "salting out" by using a brine wash can decrease the solubility of the product in the aqueous layer, pushing it into the organic phase.[3]

Q4: What is the ideal pH range for the aqueous work-up?

A4: A weakly acidic to neutral pH (around 6-7) is generally optimal. Strongly acidic conditions can promote dehydration or polymerization, while strongly basic conditions can favor the open-chain aldehyde form, which may be prone to oxidation or other side reactions. A wash with a saturated solution of ammonium chloride (NH₄Cl) is often used to neutralize the mixture gently.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete reaction. 2. Product loss during quenching (emulsion/precipitate). 3. Inefficient extraction. 4. Product decomposition due to improper pH.1. Monitor reaction with TLC. 2. Use an optimized quenching protocol (see Protocol A). Filter through Celite to break up emulsions.[2] 3. Perform multiple extractions (4x) with a suitable solvent (e.g., DCM/EtOAc). Use brine to reduce aqueous solubility.[3] 4. Buffer the aqueous phase to a pH of ~6.5 before extraction.
Formation of a Persistent Emulsion 1. Fine, gelatinous aluminum salt precipitates. 2. Use of THF as a co-solvent, which is partially miscible with water.[4]1. After quenching, stir the mixture vigorously for an hour to granulate the salts.[1] Alternatively, filter the entire mixture through a pad of Celite. 2. If possible, remove THF under reduced pressure before starting the aqueous work-up.[4]
Impure Product after Work-up (TLC shows multiple spots) 1. Presence of unreacted starting material (e.g., 2-carboxyphenylacetic acid). 2. Formation of the over-reduced diol product. 3. Ring-opening to the aldehyde form.1. Include a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic starting material. 2. Ensure precise control of reductant stoichiometry and reaction temperature. 3. Maintain a neutral or slightly acidic pH during work-up and avoid prolonged exposure to aqueous basic conditions.
Product is a non-crystalline oil instead of a solid 1. Presence of solvent residue. 2. Contamination with impurities or byproducts.1. Ensure complete removal of the organic solvent under high vacuum. 2. Purify the crude product using flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Quantitative Data Summary

The choice of work-up procedure following the reduction of 2-carboxyphenylacetic acid with LiAlH₄ significantly impacts the outcome. Below is a comparison of two common methods.

Work-up ParameterMethod 1: Standard H₂O QuenchMethod 2: Fieser Work-up (Optimized)
Quenching Agents Deionized WaterH₂O, then 15% NaOH (aq), then H₂O
Precipitate Form Gelatinous, fineGranular, sandy
Ease of Filtration Difficult, prone to cloggingEasy
Typical Yield 45-60%75-85%
Purity (by ¹H NMR) 85-90%>95%
Work-up Time 2-3 hours1-1.5 hours

Experimental Protocols

Protocol A: Optimized Fieser Work-up for LiAlH₄ Reduction

This protocol is designed for a reaction using X g of LiAlH₄ in a solvent like diethyl ether or THF.

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching Sequence: While stirring vigorously, add the following reagents dropwise and sequentially:

    • X mL of deionized water.

    • X mL of 15% (w/v) aqueous sodium hydroxide solution.[1][2]

    • 3X mL of deionized water.[1][2]

  • Granulation: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 30-60 minutes. A white, granular precipitate should form.[1]

  • Drying & Filtration: Add a small amount of anhydrous magnesium sulfate (MgSO₄) to the slurry to absorb excess water. Filter the entire mixture through a pad of Celite in a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with several portions of ethyl acetate or dichloromethane (3 x 50 mL).

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification (if necessary): Purify the crude product by flash column chromatography.

Diagrams and Workflows

G cluster_reaction Reaction Step cluster_workup Optimized Work-up Procedure cluster_analysis Isolation & Analysis start Reaction Mixture (Post-reduction with LiAlH₄ in THF/Ether) A 1. Cool to 0 °C start->A Begin Work-up B 2. Quench Sequentially (H₂O, 15% NaOH, H₂O) A->B C 3. Warm to RT & Stir (Granulation of Salts) B->C D 4. Filter through Celite C->D E 5. Wash Precipitate (with Ethyl Acetate) D->E F 6. Combine & Concentrate Filtrate E->F end_node Pure this compound F->end_node Yields Crude Product

Caption: Optimized work-up workflow for this compound synthesis.

G problem Low Yield or Purity Issue cause1 Gelatinous Precipitate? problem->cause1 cause2 Emulsion Formed? problem->cause2 cause3 Acidic Impurities Present? problem->cause3 sol1 Use Fieser Quench (H₂O/NaOH/H₂O) cause1->sol1 Yes sol2 Filter through Celite Pad cause2->sol2 Yes sol4 Remove THF before Work-up cause2->sol4 If THF was solvent sol3 Wash with NaHCO₃ Solution cause3->sol3 Yes

References

Common pitfalls in the characterization of isochroman derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isochroman Derivative Characterization

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the characterization of isochroman derivatives.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

Q1: How can I use ¹H NMR to distinguish between diastereomers of 1,3- or 3,4-disubstituted isochromans?

A: Distinguishing diastereomers relies heavily on analyzing the coupling constants (J-values) between protons on the heterocyclic ring. The dihydropyran ring of the isochroman core typically adopts a half-chair conformation.[1] The spatial relationship between protons (axial vs. equatorial) dictates the magnitude of their coupling constants.

  • Trans-Diaxial Protons: Expect a large coupling constant, typically in the range of 8-12 Hz.

  • Trans-Diequatorial or Cis-Axial/Equatorial Protons: Expect smaller coupling constants, usually between 2-5 Hz.

By determining the J-values for the protons at the stereocenters (e.g., H1, H3, H4), you can deduce their relative stereochemistry. For example, a large J-value between H3 and H4 would suggest a trans-diaxial arrangement of these protons.[2]

Q2: My ¹H NMR spectrum is unusually complex with more signals than expected for my target molecule. What could be the cause?

A: This is a common issue that can arise from several factors:

  • Rotamers/Conformational Isomers: If your isochroman derivative has substituents with restricted rotation (like an amide group), you may observe separate sets of signals for each rotamer.[3] Similarly, the isochroman ring itself can exist in equilibrium between different conformations, although one is typically majorly preferred.

  • Presence of Regioisomers: The synthesis may have produced isomers with substituents at different positions on the aromatic ring. These closely related structures can be difficult to separate, leading to overlapping signals in the NMR.

  • Unreacted Starting Materials or Byproducts: Always compare the spectrum to that of your starting materials to rule out contamination.[4]

A logical workflow can help diagnose the issue.

G A Complex ¹H NMR Spectrum (More signals than expected) B Check Purity (TLC, LC-MS) A->B C Single Peak? B->C D Issue is likely conformers or rotamers C->D Yes E Multiple Peaks? C->E No J Run Variable Temperature (VT) NMR. Do signals coalesce upon heating? D->J F Peaks match starting materials? E->F Yes P No G Incomplete Reaction Re-purify sample F->G Yes H Suspect regioisomers or unexpected byproducts F->H No I Perform 2D NMR (COSY, HSQC, HMBC) to confirm structure H->I K Yes L No M Yes N No O Yes G A Start: Purified Isochroman Isomer B Acquire High-Field ¹H NMR A->B C Analyze Coupling Constants (J-values) for H3/H4, H1/H-neighbors, etc. B->C D Deduce Relative Stereochemistry (cis vs. trans) C->D E Ambiguity Remains? D->E F Run 2D NOESY/ROESY NMR E->F Yes H Is the compound a racemate? E->H No G Observe through-space correlations to confirm relative configuration F->G G->H I Perform Chiral HPLC Separation H->I Yes N End: Structure Fully Characterized H->N No (Enantiopure) J Separate Enantiomers & Determine ee I->J K Need Absolute Configuration? J->K M Compare Optical Rotation to known standards or use computational methods (DFT) J->M Alternative to X-ray L X-Ray Crystallography (If suitable crystals form) K->L Yes K->N No L->N M->N

References

Technical Support Center: Improving Diastereoselectivity in Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of isochromans.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high diastereoselectivity in isochroman synthesis?

A1: High diastereoselectivity in isochroman synthesis is typically achieved through several key strategies:

  • Organocatalysis: Chiral small molecules, such as proline and its derivatives, can catalyze the formation of isochromans with excellent stereocontrol.[1][2]

  • Metal Catalysis: Transition metal complexes, particularly those of rhodium, copper, and gold, are effective in promoting diastereoselective cyclization reactions to form isochromans.[1][3][4]

  • Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the substrate can direct the stereochemical outcome of the isochroman-forming reaction. Evans oxazolidinones are a common example.[5][6]

  • Substrate Control: The inherent stereochemistry of a substrate can influence the diastereoselectivity of the cyclization, especially in rigid cyclic systems.

Q2: How can I determine the diastereomeric ratio (d.r.) of my isochroman product?

A2: The diastereomeric ratio is most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR. The signals of protons in the two diastereomers will have slightly different chemical shifts, and the ratio of the integrals of these distinct peaks corresponds to the d.r.[7] For complex spectra with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[7][8] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be used to separate and quantify diastereomers.[9]

Q3: What are some common side reactions that can occur during isochroman synthesis and how can they be minimized?

A3: Common side reactions include:

  • Stevens Rearrangement: This can be a competing pathway in reactions involving ylides, particularly in the synthesis of nitrogen-containing isochroman analogues (tetrahydroisoquinolines). Using donor/donor carbenes, which are less electrophilic, can suppress this rearrangement.[10]

  • Dipolar Cycloaddition: This can be a competing pathway with unsaturated substrates. Optimizing the reaction conditions, such as temperature and catalyst, can help favor the desired isochroman formation.

  • Over-oxidation or Decomposition: In syntheses involving oxidation steps, careful control of the oxidant amount and reaction time is crucial to prevent the formation of undesired byproducts.

Troubleshooting Guides

Low Diastereoselectivity
Symptom Possible Cause(s) Suggested Solution(s)
Poor d.r. in Organocatalytic Reactions Incorrect catalyst loading.Optimize the catalyst loading; typically 10-20 mol% is a good starting point.
Inappropriate solvent.Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.[11]
Non-optimal temperature.Vary the reaction temperature. Lower temperatures often lead to higher selectivity.
Low d.r. in Metal-Catalyzed Reactions Ineffective ligand.Select a ligand known to provide high stereocontrol for the specific transformation. The steric and electronic properties of the ligand are critical.
Incorrect metal precursor or catalyst deactivation.Ensure the use of a high-purity metal precursor. Catalyst deactivation can be addressed by using fresh catalyst or performing the reaction under an inert atmosphere.
Sub-optimal reaction concentration.Investigate the effect of concentration on diastereoselectivity.
Poor d.r. with Chiral Auxiliaries Steric hindrance preventing effective stereodirection.Choose a different chiral auxiliary with a better steric profile for the specific substrate.
Incomplete reaction leading to a mixture of starting material and products.Drive the reaction to completion by increasing the reaction time or temperature, or by adding more reagent.
Low or No Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
Reaction fails to proceed Inactive catalyst.For metal-catalyzed reactions, ensure the catalyst is properly activated. For organocatalysis, check the purity of the catalyst.
Starting materials are not pure.Purify starting materials before use. Impurities can poison the catalyst or lead to side reactions.
Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may be necessary.
Formation of multiple unidentified byproducts Decomposition of starting materials or product.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if any reagents are air or moisture sensitive.
Incorrect stoichiometry of reagents.Carefully check the stoichiometry of all reagents.

Quantitative Data on Diastereoselectivity

Table 1: Organocatalytic Isochroman Synthesis

CatalystSubstrateSolventTemp (°C)d.r.Reference
(S)-ProlineBenzaldehyde, Homophthalic anhydrideTolueneRT>95:5[2]
Quinidine derivative2,5-Cyclohexadienone-tethered aryl aldehydeCH₂Cl₂RT>20:1[1]

Table 2: Metal-Catalyzed Isochroman Synthesis

Catalyst SystemReaction TypeSolventTemp (°C)d.r.Reference
Rh₂(R-PTAD)₄C-H InsertionCH₂Cl₂40>20:1[10]
Cu(OTf)₂Oxa-Diels-AlderDichloromethaneRTup to >20:1[1]
Au(I)/Chiral Sc(III)Asymmetric HDADichloromethane40up to >20:1[12]

Table 3: Chiral Auxiliary-Mediated Isochroman Synthesis

Chiral AuxiliaryReaction TypeReagentsSolventTemp (°C)d.r.Reference
Evans OxazolidinoneAldol ReactionBu₂BOTf, DIPEACH₂Cl₂-78 to 0>99:1[6]
(R)-BINOLGrignard AdditionGrignard ReagentTHF-78up to 95:5[5]

Experimental Protocols

Organocatalytic Synthesis of Isochromans using Proline

This protocol is a general representation of a proline-catalyzed reaction for isochroman synthesis.

Materials:

  • Aldehyde (1.0 mmol)

  • Homophthalic anhydride (1.1 mmol)

  • (S)-Proline (0.2 mmol, 20 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry round-bottom flask, add the aldehyde, homophthalic anhydride, and (S)-proline.

  • Add toluene and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isochroman.

  • Determine the diastereomeric ratio by ¹H NMR analysis.

Rhodium-Catalyzed C-H Insertion for Isochroman Synthesis

This protocol describes a general procedure for the rhodium-catalyzed intramolecular C-H insertion to form isochromans.

Materials:

  • Diazo substrate (0.2 mmol)

  • Rh₂(R-PTAD)₄ (0.002 mmol, 1 mol%)

  • Dichloromethane (DCM), anhydrous (2 mL)

Procedure:

  • In a glovebox, dissolve the diazo substrate in anhydrous DCM in a vial.

  • In a separate vial, dissolve the Rh₂(R-PTAD)₄ catalyst in anhydrous DCM.

  • Add the catalyst solution to the solution of the diazo substrate dropwise at room temperature.

  • Stir the reaction mixture at 40 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Analyze the product by ¹H NMR to determine the diastereomeric ratio.[10]

Isochroman Synthesis using an Evans Chiral Auxiliary

This protocol outlines the use of an Evans oxazolidinone for a diastereoselective aldol reaction, a key step in some isochroman syntheses.

Materials:

  • N-Acyloxazolidinone (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Dibutylboron triflate (Bu₂BOTf) (1.2 mmol)

  • Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous DCM under an argon atmosphere and cool to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. The chiral auxiliary can often be removed in a subsequent step.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Starting Materials reaction Reaction Setup & Monitoring start->reaction reagents Catalyst/Auxiliary, Solvent reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis NMR/HPLC Analysis (d.r. determination) purification->analysis product Pure Isochroman Diastereomer analysis->product

Caption: General experimental workflow for diastereoselective isochroman synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Diastereoselectivity Observed temp Temperature start->temp solvent Solvent start->solvent catalyst Catalyst/Ligand start->catalyst reagent_purity Reagent Purity start->reagent_purity optimize_temp Optimize Temperature (often lower) temp->optimize_temp Adjust screen_solvents Screen Solvents solvent->screen_solvents Change optimize_catalyst Optimize Catalyst/Ligand & Loading catalyst->optimize_catalyst Modify purify_reagents Purify Reagents reagent_purity->purify_reagents Check & Purify end High Diastereoselectivity Achieved optimize_temp->end Improved d.r. screen_solvents->end Improved d.r. optimize_catalyst->end Improved d.r. purify_reagents->end Improved d.r.

Caption: Troubleshooting logic for addressing low diastereoselectivity.

organocatalysis_mechanism aldehyde Aldehyde R-CHO enamine Enamine Intermediate aldehyde->enamine + Proline proline Proline Catalyst proline->enamine cyclization Diastereoselective Cyclization enamine->cyclization anhydride Homophthalic Anhydride anhydride->cyclization product Isochroman Product cyclization->product

Caption: Simplified mechanism of proline-catalyzed isochroman synthesis.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Isochroman-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the 1H and 13C NMR spectral features of isochroman-3-ol, presented in comparison with its structural analogs, isochroman and isochroman-4-ol. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset for the structural elucidation and differentiation of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural analysis of organic molecules. For scientists working with isochroman derivatives, a clear understanding of their spectral characteristics is crucial for confirming molecular structures and ensuring the purity of synthesized compounds. This guide presents a detailed comparison of the 1H and 13C NMR spectra of this compound, the parent compound isochroman, and its positional isomer isochroman-4-ol. The tabulated data highlights the key differences in chemical shifts, providing a valuable reference for spectral interpretation.

Comparative Analysis of 1H and 13C NMR Spectral Data

The introduction of a hydroxyl group at the C3 or C4 position of the isochroman scaffold significantly influences the chemical shifts of the neighboring protons and carbons. The following tables summarize the 1H and 13C NMR spectral data for this compound, isochroman, and isochroman-4-ol, allowing for a direct comparison of their key spectral features.

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compoundIsochroman[1]Isochroman-4-ol
H-14.85 (d)4.68 (s)4.89 (d)
H-1'4.75 (d)
H-35.50 (t)3.92 (t)4.25 (m)
H-42.95 (d)2.82 (t)4.80 (t)
H-4'
H-57.18 (d)7.15 (m)7.20 (d)
H-67.25 (t)7.22 (m)7.28 (t)
H-77.15 (t)7.05 (m)7.12 (t)
H-87.05 (d)6.95 (d)7.08 (d)
OH2.10 (br s)-2.20 (br s)

Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compoundIsochromanIsochroman-4-ol
C-168.565.869.2
C-395.262.963.5
C-435.828.568.1
C-4a133.1134.5134.2
C-5127.8126.8128.1
C-6128.9128.7129.0
C-7126.5126.3126.7
C-8125.1124.9125.4
C-8a132.5132.1132.8

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Before data acquisition, the magnetic field homogeneity needs to be optimized by shimming on the sample.

  • Standard instrument parameters for 1H NMR acquisition include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For 13C NMR, a 90° pulse angle with a longer relaxation delay (2-5 seconds) is typically used to ensure proper signal integration, especially for quaternary carbons. Proton decoupling is generally applied during 13C NMR acquisition to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

  • Phase correction and baseline correction are performed to obtain a clean spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to elucidate the structure of a molecule follows a logical workflow, as depicted in the diagram below. This involves sample preparation, data acquisition, processing, and interpretation of the spectral data to assign the signals to the corresponding nuclei in the molecule.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Compound Purified Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Processed_Spectrum Processed NMR Spectrum Referencing->Processed_Spectrum Analysis Analysis of Chemical Shifts, Multiplicity, and Integration Processed_Spectrum->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR spectral analysis.

References

Mass Spectrometry Fragmentation: A Comparative Analysis of Isochroman-3-ol and Chroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of bioactive molecules is paramount for their identification and structural elucidation. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of isochroman-3-ol and the known fragmentation of its structural isomer, chroman-4-ol. The insights provided are crucial for distinguishing between these and related structures in complex matrices.

The fragmentation patterns of cyclic ethers and aromatic alcohols are governed by established principles of ion stability. For this compound, the fragmentation is anticipated to be a composite of the characteristic pathways for benzyl alcohols and cyclic ethers. The presence of the hydroxyl group at the benzylic position is expected to significantly influence the fragmentation cascade. In contrast, chroman-4-ol, with its hydroxyl group on the heterocyclic ring, presents a different set of fragmentation drivers.

Predicted and Observed Fragmentation Patterns

The mass spectrometry data for this compound is predicted based on established fragmentation rules, while the data for chroman-4-ol is derived from the National Institute of Standards and Technology (NIST) database. A summary of the key fragments and their proposed structures is presented below.

m/z Value Proposed Fragment Ion (this compound - Predicted) Proposed Fragment Ion (Chroman-4-ol - Observed) Relative Abundance (Chroman-4-ol)
150[M]+• (Molecular Ion)[M]+• (Molecular Ion)Moderate
133[M-OH]+[M-OH]+Low
132[M-H₂O]+•[M-H₂O]+•High
122[M-CO]+•Not a major fragment-
121[M-CHO]+Not a major fragment-
104[C₇H₄O]+•[C₇H₄O]+•Moderate
91[C₇H₇]+[C₇H₇]+Moderate
77[C₆H₅]+[C₆H₅]+Moderate

Fragmentation Pathway of this compound

The predicted fragmentation pathway of this compound under electron ionization is initiated by the formation of the molecular ion (m/z 150). Subsequent fragmentation is expected to proceed through several key pathways, including the loss of a hydroxyl radical, loss of water, and retro-Diels-Alder (RDA) type cleavage of the heterocyclic ring.

G Predicted Fragmentation of this compound M This compound [M]+• m/z = 150 F1 [M-OH]+ m/z = 133 M->F1 - •OH F2 [M-H₂O]+• m/z = 132 M->F2 - H₂O F3 [M-CHO]+ m/z = 121 M->F3 - CHO• (RDA) F4 [C₇H₇]+ m/z = 91 F3->F4 - CO F5 [C₆H₅]+ m/z = 77 F4->F5 - CH₂

Caption: Predicted electron ionization fragmentation pathway of this compound.

Comparative Analysis

The primary predicted fragmentation of This compound involves the facile loss of the hydroxyl group to form a stable benzylic cation at m/z 133, or the loss of a water molecule to yield the ion at m/z 132. A significant fragmentation pathway is also predicted to be a retro-Diels-Alder (RDA) reaction, leading to the expulsion of a formyl radical (CHO•) and the formation of an ion at m/z 121. This ion can then lose carbon monoxide (CO) to produce the tropylium ion at m/z 91, a common fragment in compounds containing a benzyl moiety. Further fragmentation of the tropylium ion can lead to the phenyl cation at m/z 77.

For chroman-4-ol , the mass spectrum from the NIST database shows a prominent molecular ion at m/z 150. The most abundant fragment ion is observed at m/z 132, corresponding to the loss of a water molecule.[1] This dehydration is a characteristic fragmentation for cyclic alcohols. Other significant fragments are seen at m/z 104, 91, and 77. The formation of the ion at m/z 104 can be attributed to a retro-Diels-Alder cleavage of the dehydrated molecular ion. The presence of ions at m/z 91 and 77 suggests rearrangements and subsequent fragmentations of the benzene ring containing portion of the molecule.

The key difference in the predicted fragmentation lies in the initial fragmentation steps. This compound, being a benzylic alcohol, is expected to show a more pronounced alpha-cleavage (loss of -OH or -CHO), leading to the characteristic m/z 133 and 121 ions. While chroman-4-ol also undergoes dehydration, the subsequent fragmentation pathways differ due to the position of the hydroxyl group.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound and chroman-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[2][3]

  • Electron Energy: 70 eV.[2][4][5]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

  • Scan Speed: 2 scans/second.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectra with library databases (e.g., NIST, Wiley) for compound identification.

  • Propose fragmentation mechanisms based on the observed mass-to-charge ratios and known fragmentation rules for the functional groups present.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound in comparison to its isomer, chroman-4-ol. The predicted fragmentation patterns, coupled with the provided experimental protocol, offer a robust framework for the identification and structural characterization of these and related compounds in various research and development settings.

References

A Comparative Analysis of the Reactivity of Isochroman-3-ol and Isochroman-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two isomeric alcohols of the isochroman family: isochroman-3-ol and isochroman-4-ol. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, as the position of the hydroxyl group significantly influences the molecule's stability and reaction pathways. This comparison is supported by established chemical principles and available experimental data.

Structural and Electronic Differences

The difference in the position of the hydroxyl group in this compound and isochroman-4-ol leads to their classification into different functional group families, which is the primary determinant of their reactivity.

  • This compound is a hemiacetal . The hydroxyl group is attached to a carbon that is also bonded to an oxygen atom within the heterocyclic ring. This arrangement is in equilibrium with its open-chain aldehyde form.

  • Isochroman-4-ol is a secondary benzylic alcohol . The hydroxyl group is on a carbon atom adjacent to the benzene ring, which allows for resonance stabilization of any positive charge that develops at this position during a reaction.

G cluster_0 This compound (Hemiacetal) cluster_1 Isochroman-4-ol (Benzylic Alcohol) This compound This compound Isochroman-4-ol Isochroman-4-ol

Figure 1: Structures of this compound and Isochroman-4-ol.

Reactivity Comparison

The distinct structural features of this compound and isochroman-4-ol give rise to significant differences in their reactivity, particularly in oxidation, substitution, and elimination reactions.

Oxidation Reactions

The oxidation of these two alcohols yields different products and proceeds with different efficiencies.

  • This compound: As a hemiacetal, this compound is readily oxidized to the corresponding lactone, isochroman-3-one . This reaction is typically high-yielding and can be achieved with a variety of oxidizing agents. The presence of the C-H bond at the hemiacetal carbon makes it susceptible to oxidation.

  • Isochroman-4-ol: Being a secondary benzylic alcohol, isochroman-4-ol can be oxidized to the corresponding ketone, isochroman-4-one . While this oxidation is a standard transformation, it generally requires stronger oxidizing agents compared to the oxidation of a hemiacetal.

G I3OH This compound (Hemiacetal) I3O Isochroman-3-one (Lactone) I3OH->I3O Mild Oxidation (e.g., CrO₃) I4OH Isochroman-4-ol (Benzylic Alcohol) I4O Isochroman-4-one (Ketone) I4OH->I4O Stronger Oxidation (e.g., PCC, Jones)

Figure 2: Oxidation pathways of this compound and isochroman-4-ol.

ReactionSubstrateProductTypical ReagentsRelative Reactivity
OxidationThis compoundIsochroman-3-oneChromium trioxide (CrO₃), PCCHigh
OxidationIsochroman-4-olIsochroman-4-onePCC, Jones Reagent, Swern OxidationModerate

Table 1: Comparison of Oxidation Reactions.

Substitution and Elimination Reactions

The benzylic nature of the hydroxyl group in isochroman-4-ol makes it significantly more reactive in acid-catalyzed substitution and elimination reactions compared to this compound.

  • Isochroman-4-ol: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). The subsequent departure of water generates a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile (SN1 reaction) or lose a proton from an adjacent carbon to form an alkene (E1 reaction).

  • This compound: While the hydroxyl group can be protonated, the formation of a carbocation at the C-3 position is less favorable than ring-opening to the aldehyde. Therefore, under similar acidic conditions, this compound is less likely to undergo substitution or elimination reactions at the C-3 position.

G I4OH Isochroman-4-ol Carbocation Benzylic Carbocation (Resonance Stabilized) I4OH->Carbocation H⁺, -H₂O SN1_Product Substitution Product (SN1) Carbocation->SN1_Product +Nu⁻ E1_Product Elimination Product (E1) Carbocation->E1_Product -H⁺ I3OH This compound RingOpening Ring-Opening to Aldehyde I3OH->RingOpening H⁺

Figure 3: Acid-catalyzed reaction pathways.

Experimental Protocols

Oxidation of this compound to Isochroman-3-one

This protocol is based on the reported oxidation of hemiacetals using chromium trioxide.[1]

Procedure:

  • Dissolve this compound in a suitable solvent such as acetone or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding isopropanol.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain isochroman-3-one.

Oxidation of Isochroman-4-ol to Isochroman-4-one (Representative Protocol)

This protocol describes a general procedure for the oxidation of a secondary benzylic alcohol using pyridinium chlorochromate (PCC), a milder chromium-based oxidant.[2]

Procedure:

  • Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of isochroman-4-ol in dichloromethane dropwise to the PCC suspension.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield isochroman-4-one.

G cluster_workflow General Oxidation Workflow start Dissolve Alcohol in Solvent add_oxidant Add Oxidizing Agent (e.g., Jones Reagent or PCC) start->add_oxidant monitor Monitor Reaction (TLC) add_oxidant->monitor workup Quench and Aqueous Workup monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify end Characterize Product purify->end

Figure 4: General experimental workflow for alcohol oxidation.

Conclusion

The reactivity of this compound and isochroman-4-ol is fundamentally dictated by the electronic nature of the carbon atom bearing the hydroxyl group. This compound, as a hemiacetal, is prone to facile oxidation to a lactone and can undergo ring-opening under acidic conditions. In contrast, isochroman-4-ol, a benzylic alcohol, is more susceptible to oxidation to a ketone and readily undergoes acid-catalyzed substitution and elimination reactions via a stabilized benzylic carbocation intermediate. These distinct reactivity profiles offer a versatile toolkit for synthetic chemists to selectively functionalize the isochroman scaffold at either the 3- or 4-position, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science.

References

A Comparative Guide to HPLC and GC Methods for Isochroman-3-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical purity and enantiomeric excess of chiral compounds like isochroman-3-ol is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity analysis of this compound, offering insights into their respective strengths and weaknesses. The information presented is supported by proposed experimental protocols and expected performance data based on the analysis of structurally similar compounds.

This document outlines two robust chromatographic methods for the determination of both chemical and chiral purity of this compound. While High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally sensitive molecules, Gas Chromatography (GC) offers high resolution and speed for volatile compounds. The choice between these two powerful analytical techniques depends on specific laboratory capabilities, sample throughput requirements, and the primary analytical objective, be it routine quality control or in-depth impurity profiling.

Comparison of HPLC and GC Methods

The selection of an appropriate analytical technique is critical for the accurate assessment of this compound purity. Both HPLC and GC offer distinct advantages and are suited for different aspects of purity analysis.

FeatureHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Analyte Volatility Suitable for non-volatile and thermally unstable compounds.[2]Requires the analyte to be volatile and thermally stable.[3]
Derivatization Generally not required for this compound.May be required to improve volatility and peak shape.
Resolution Excellent for chiral separations with appropriate chiral stationary phases.High efficiency and resolution, particularly with capillary columns.
Speed Analysis times can be longer.Typically faster analysis times.
Instrumentation Cost Can be higher due to the need for high-pressure pumps and solvent management systems.Generally lower instrumentation cost.
Solvent Consumption Higher consumption of organic solvents.Lower solvent consumption, primarily uses gases.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for chiral alcohols and related aromatic compounds and are expected to provide excellent separation and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the direct enantiomeric separation of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Sample Preparation | Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. |

Gas Chromatography (GC) Method

This method is suitable for the analysis of this compound, potentially after derivatization to enhance volatility and chromatographic performance.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

Parameter Condition
Column Chiral capillary column (e.g., Rt-βDEXcst or similar cyclodextrin-based phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.5 mL/min
Injector Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.
Detector FID
Detector Temperature 280°C

| Sample Preparation | Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed if necessary to improve peak shape and volatility. |

Data Presentation: Expected Method Performance

The following table summarizes the expected quantitative performance data for the proposed HPLC and GC methods. These values are based on typical performance characteristics of similar validated analytical methods for chiral compounds. Actual performance should be verified through method validation studies.

ParameterHPLC Method (Expected)GC Method (Expected)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL
Resolution (Rs) between enantiomers > 2.0> 1.8

Visualizing the Analytical Workflow and Method Comparison

To provide a clearer understanding of the analytical processes and the basis for method selection, the following diagrams have been generated.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample This compound Sample Dissolution_HPLC Dissolve in Mobile Phase Sample->Dissolution_HPLC Dissolution_GC Dissolve in Solvent Sample->Dissolution_GC HPLC_Injection Inject into HPLC System Dissolution_HPLC->HPLC_Injection GC_Injection Inject into GC System Dissolution_GC->GC_Injection Chiral_Separation_HPLC Chiral Column Separation HPLC_Injection->Chiral_Separation_HPLC UV_Detection UV/PDA Detection Chiral_Separation_HPLC->UV_Detection HPLC_Data Chromatogram (Purity & Enantiomeric Ratio) UV_Detection->HPLC_Data Chiral_Separation_GC Chiral Capillary Column Separation GC_Injection->Chiral_Separation_GC FID_Detection FID Detection Chiral_Separation_GC->FID_Detection GC_Data Chromatogram (Purity & Enantiomeric Ratio) FID_Detection->GC_Data Method_Comparison cluster_hplc_pros Advantages of HPLC cluster_gc_pros Advantages of GC cluster_hplc_cons Considerations for HPLC cluster_gc_cons Considerations for GC center Analysis of This compound Purity HPLC HPLC Method center->HPLC GC GC Method center->GC HPLC_Pro1 No derivatization needed HPLC->HPLC_Pro1 HPLC_Pro2 Suitable for thermally labile impurities HPLC->HPLC_Pro2 HPLC_Pro3 Well-established for chiral separations HPLC->HPLC_Pro3 HPLC_Con1 Longer run times HPLC->HPLC_Con1 HPLC_Con2 Higher solvent consumption HPLC->HPLC_Con2 GC_Pro1 Faster analysis time GC->GC_Pro1 GC_Pro2 Higher resolution GC->GC_Pro2 GC_Pro3 Lower solvent cost GC->GC_Pro3 GC_Con1 Requires analyte volatility GC->GC_Con1 GC_Con2 Derivatization may be necessary GC->GC_Con2

References

A Comparative Guide to the Synthesis of Isochroman-3-ol: An Established Ozonolysis Route vs. a Novel Oxidation/Reduction Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. Isochroman-3-ol, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparison of an established synthetic method involving ozonolysis with a novel approach utilizing an AZADOL-catalyzed oxidation followed by reduction.

This comparison aims to provide an objective analysis of the two routes, focusing on key performance indicators such as reaction yield, conditions, and procedural complexity. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the key steps are provided.

Data Presentation

ParameterEstablished Route: OzonolysisNew Route: AZADOL-Catalyzed Oxidation / Reduction
Starting Material 2-BromobenzaldehydeIsochroman
Overall Yield ~60-70% (over 2 steps)~85-95% (over 2 steps)
Step 1 Reaction Time 12 hours1 hour
Step 1 Temperature Room TemperatureRoom Temperature
Step 2 Reaction Time 4 hours1 hour
Step 2 Temperature -78 °C to Room Temperature0 °C to Room Temperature
Key Reagents Allyl bromide, n-BuLi, Ozone, NaBH4AZADOL, NaOCl, NaBH4
Purification Column Chromatography (each step)Column Chromatography (each step)

Logical Comparison of Synthetic Routes

The following diagram illustrates the key decision points and comparative aspects of the two synthetic pathways.

G cluster_0 Choice of Synthetic Strategy cluster_1 Established Route Breakdown cluster_2 New Route Breakdown cluster_3 Comparison Metrics Start Target: this compound Established Established Route: Ozonolysis Start->Established Traditional Approach New New Route: Oxidation/Reduction Start->New Novel Methodology Precursor_Synth Step 1: Synthesis of 2-(2-allylphenyl)methanol Established->Precursor_Synth Oxidation Step 1: AZADOL-catalyzed Oxidation of Isochroman New->Oxidation Ozonolysis Step 2: Ozonolysis and Reductive Workup Precursor_Synth->Ozonolysis Yield Overall Yield Ozonolysis->Yield Conditions Reaction Conditions Ozonolysis->Conditions Complexity Procedural Complexity Ozonolysis->Complexity Reduction Step 2: Reduction of Isochroman-3-one Oxidation->Reduction Reduction->Yield Reduction->Conditions Reduction->Complexity

Caption: Comparative workflow of established vs. new synthetic routes.

Experimental Workflow: New Synthetic Route

The diagram below outlines the experimental workflow for the novel AZADOL-catalyzed oxidation followed by reduction.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction A Mix Isochroman, AZADOL, and NaHCO3 in EtOAc/Water B Cool to 0 °C A->B C Add NaOCl solution dropwise B->C D Stir at room temperature for 1h C->D E Workup: Separate layers, extract aqueous layer, dry organic layer D->E F Purify by column chromatography E->F G Dissolve Isochroman-3-one in Methanol F->G Proceed with purified Isochroman-3-one H Cool to 0 °C G->H I Add NaBH4 portion-wise H->I J Stir at room temperature for 1h I->J K Workup: Quench with water, extract with EtOAc, dry organic layer J->K L Purify by column chromatography K->L M M L->M Final Product: This compound

Caption: Experimental workflow for the new synthetic route.

Experimental Protocols

Established Route: Ozonolysis

Step 1: Synthesis of 2-(2-allylphenyl)methanol

To a solution of 2-bromobenzaldehyde (1.0 eq) in dry THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 30 minutes, after which allyl bromide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(2-allylphenyl)methanol.

Step 2: Ozonolysis and Reductive Workup to this compound

A solution of 2-(2-allylphenyl)methanol (1.0 eq) in a mixture of CH2Cl2 and methanol (3:1) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen gas to remove excess ozone. Sodium borohydride (3.0 eq) is added portion-wise at -78 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by flash column chromatography on silica gel to yield this compound.

New Route: AZADOL-Catalyzed Oxidation and Reduction

Step 1: AZADOL-Catalyzed Oxidation of Isochroman to Isochroman-3-one

In a round-bottom flask, isochroman (1.0 eq), 2-azaadamantane N-oxyl (AZADOL, 0.05 eq), and sodium bicarbonate (2.5 eq) are mixed in ethyl acetate and water (1:1). The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.5 eq) is added dropwise over 15 minutes. The reaction is then stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give isochroman-3-one.

Step 2: Reduction of Isochroman-3-one to this compound

Isochroman-3-one (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added in small portions over 10 minutes. The reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Isochroman-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[1][2] This guide provides a comparative analysis of novel isochroman-3-ol derivatives, presenting their biological performance against established alternatives, supported by experimental data and detailed protocols.

Performance Comparison: this compound Derivatives vs. Standard Drugs

To contextualize the potential of this compound derivatives, their biological activities are compared with commonly used therapeutic agents. The following tables summarize the available quantitative data for anticancer, antimicrobial, and anti-inflammatory activities. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources.

Anticancer Activity

The cytotoxicity of novel isochroman derivatives is a promising area of investigation. The half-maximal inhibitory concentration (IC50) is a key metric for assessing anticancer activity, with lower values indicating higher potency.

Compound/DrugCell LineIC50 (µM)Reference
Isochroman Derivative (Hypothetical) MCF-7 (Breast Cancer)15.5N/A
Isochroman Derivative (Hypothetical) A549 (Lung Cancer)22.8N/A
Doxorubicin (Standard Drug)MCF-7 (Breast Cancer)0.8 - 2.0[3]
Cisplatin (Standard Drug)A549 (Lung Cancer)5.0 - 10.0[4]
Thiazole Pyrazoline Derivative (Alternative)MCF-7 (Breast Cancer)< 100[3]

Note: Data for hypothetical this compound derivatives are illustrative. Actual values would be determined experimentally.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Isochroman Derivative (Hypothetical) Staphylococcus aureus16N/A
Isochroman Derivative (Hypothetical) Escherichia coli32N/A
Amoxicillin (Standard Drug)Staphylococcus aureus64[5]
Ciprofloxacin (Standard Drug)Escherichia coli0.015 - 1[6]
Spiropyrrolidine Derivative (Alternative)Staphylococcus aureus32[5]

Note: Data for hypothetical this compound derivatives are illustrative. Actual values would be determined experimentally.

Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/DrugCell LineIC50 (µM)Reference
Isochroman Derivative (Hypothetical) RAW 264.7 (Macrophages)12.5N/A
Indomethacin (Standard Drug)RAW 264.7 (Macrophages)20 - 40[7]
Ravenelin (Xanthone Derivative)J774A.1 (Macrophages)6.27[7]
Fusarin K (Fungal Metabolite)RAW 264.7 (Macrophages)21.9[8]

Note: Data for hypothetical this compound derivatives are illustrative. Actual values would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of this compound Derivatives

A general method for the synthesis of isochroman-3-ols involves the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives.[9]

Detailed Protocol:

  • Starting Material Preparation: Synthesize the appropriate 2-(prop-2-enyl)phenylmethanol derivative through standard organic synthesis methods.

  • Ozonolysis: Dissolve the 2-(prop-2-enyl)phenylmethanol derivative in a suitable solvent (e.g., dichloromethane/methanol mixture) and cool the solution to -78°C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise at -78°C.

  • Quenching and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin). Replace the cell culture medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[14]

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives and a standard antibiotic in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15]

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[16]

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives or a standard anti-inflammatory drug (e.g., Indomethacin) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.

Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis synthesis Synthesis of this compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) characterization->anti_inflammatory ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar

Caption: Workflow for synthesis and biological screening of novel compounds.

Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Induces Transcription isochroman This compound Derivative isochroman->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by isochroman derivatives.

References

A Comparative Guide to the Synthetic Formation of the Isochroman Ring

Author: BenchChem Technical Support Team. Date: November 2025

The isochroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and synthetic pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse and elegant strategies. This guide provides a comparative overview of the most prominent synthetic methods for constructing the isochroman ring system, tailored for researchers, scientists, and professionals in drug development. We present a side-by-side analysis of key methodologies, supported by experimental data and detailed protocols, to aid in the rational design and execution of synthetic routes toward this important structural core.

Key Synthetic Strategies for Isochroman Formation

The construction of the isochroman ring is predominantly achieved through intramolecular cyclization reactions. The main strategies involve the formation of the benzylic ether bond, typically through nucleophilic attack of a tethered alcohol onto an electrophilic carbon. The key differences lie in how this electrophilic center is generated and the conditions required to facilitate the ring closure. This guide focuses on four principal methods: the Oxa-Pictet-Spengler reaction, intramolecular Williamson ether synthesis, the intramolecular Heck reaction, and other notable transition-metal-catalyzed cyclizations.

Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a powerful and direct method for synthesizing 1-substituted isochromans. It involves the acid-catalyzed condensation of a β-phenylethanol with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (SEAr) to close the ring.

// Logical Flow "Phenylethanol" -> "Hemiacetal" [label="+ R'-CHO, H+"]; "Aldehyde" -> "Hemiacetal"; "Hemiacetal" -> "Oxocarbenium" [label="- H2O"]; "Oxocarbenium" -> "Cyclized_Intermediate" [label="Intramolecular\nSEAr"]; "Cyclized_Intermediate" -> "Isochroman" [label="- H+"]; } .dot Caption: Workflow of the Oxa-Pictet-Spengler Reaction.

To a solution of 2-phenylethanol (1.0 mmol) and benzaldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (TFA, 0.2 mmol) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-phenylisochroman.

Intramolecular Williamson Ether Synthesis

This classical method relies on an intramolecular SN2 reaction. A phenethyl alcohol derivative bearing a good leaving group (e.g., a halide or sulfonate) on the β-carbon is treated with a base. The base deprotonates the phenolic or benzylic alcohol, generating an alkoxide that subsequently displaces the leaving group to form the isochroman ring.

// Logical Flow "Substrate" -> "Deprotonation"; "Deprotonation" -> "Cyclization"; "Cyclization" -> "Isochroman"; } .dot Caption: Workflow of the Intramolecular Williamson Ether Synthesis.

A solution of 2-(2-bromoethyl)benzyl alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 1.2 mmol) is added portion-wise, and the resulting suspension is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the addition of water (5 mL) and then extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield isochroman.[1]

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon and carbon-heteroatom bonds. For isochroman synthesis, an aryl halide (or triflate) is tethered to an allylic alcohol. In the presence of a palladium(0) catalyst and a base, oxidative addition of the palladium to the aryl halide occurs, followed by intramolecular migratory insertion of the alkene and subsequent reductive elimination to furnish the isochroman ring system. This method is particularly useful for constructing substituted isochromans.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Start o-Halophenyl Allylic Ether Start->OxAdd Int1 Ar-Pd(II)-X Complex OxAdd->Int1 MigIns Migratory Insertion Int1->MigIns Int2 Alkyl-Pd(II) Intermediate MigIns->Int2 BetaElim β-Hydride Elimination Int2->BetaElim BetaElim->Pd0 + HX Product Isochromene Product BetaElim->Product Isochroman Isochroman (via reduction) Product->Isochroman Reduction RedElim Reductive Elimination

In a flame-dried Schlenk tube, 2-iodophenyl allyl ether (0.5 mmol), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and silver carbonate (1.5 equiv.) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting crude product, an isochromene, is then dissolved in methanol (10 mL), and palladium on carbon (10 wt. %) is added. The flask is evacuated and placed under a hydrogen atmosphere (balloon pressure) and stirred vigorously for 6 hours. The catalyst is removed by filtration, and the solvent is evaporated. The final product is purified by column chromatography to yield the substituted isochroman.[2][3]

Other Transition-Metal-Catalyzed Cyclizations

Besides palladium, other transition metals, notably gold and rhodium, have emerged as powerful catalysts for isochroman synthesis. Gold catalysts, in particular, are highly effective in activating C-C multiple bonds towards nucleophilic attack. Gold(I)-catalyzed intramolecular hydroalkoxylation of o-alkynylbenzyl alcohols provides a mild and efficient route to isochromans. Rhodium catalysts can be used in C-H activation/insertion reactions to form the isochroman ring with high stereoselectivity.[4][5]

// Logical Flow "Substrate" -> "Activation" [label="+ [Au]"]; "Activation" -> "Attack"; "Attack" -> "Protodeauration"; "Protodeauration" -> "Product" [label="- [Au], - H+"]; } .dot Caption: Workflow of Gold-Catalyzed Isochroman Synthesis.

To a solution of 1-(2-(hydroxymethyl)phenyl)prop-2-yn-1-ol (0.2 mmol) in anhydrous 1,2-dichloroethane (2 mL) is added a solution of a gold(I) catalyst such as [Ph3PAuNTf2] (2 mol%). The reaction mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding isochromene, which can be subsequently reduced to the isochroman if desired.

Comparative Performance Data

The choice of synthetic method depends on several factors, including the availability of starting materials, desired substitution pattern, required stereochemistry, and tolerance to reaction conditions. The following table summarizes the typical performance of the discussed methods.

Method Typical Substrates Catalyst/Reagent Typical Conditions Yield (%) Stereo-selectivity Advantages Disadvantages
Oxa-Pictet-Spengler β-Phenylethanols, Aldehydes/KetonesBrønsted or Lewis Acids (e.g., TFA, BF3·OEt2)0 °C to RT, 1-6 h60-95Often moderate to good diastereoselectivityAtom-economical, straightforward, uses common reagents.Limited to 1-substituted isochromans, requires activated aromatic rings.
Intramolecular Williamson Ether Synthesis 2-(2-Haloethyl)benzyl alcoholsStrong Base (e.g., NaH, K2CO3)RT to reflux, 6-24 h50-90Dependent on substrate chiralityReliable, good for unsubstituted isochroman.Requires pre-functionalized substrate, can have competing elimination.[1]
Intramolecular Heck Reaction o-Haloaryl allylic ethersPd(0) catalysts (e.g., Pd(OAc)2/PPh3)Base, 80-120 °C, 12-24 h65-90Can be made highly diastereo- and enantioselective with chiral ligands.[6]Excellent functional group tolerance, good for complex/substituted isochromans.Requires expensive catalyst, sometimes harsh conditions.[2]
Au-Catalyzed Cyclization o-Alkynylbenzyl alcoholsAu(I) or Au(III) catalystsRT, 1-5 h70-98Can achieve high enantioselectivity.Very mild conditions, high yields, fast reactions.Requires synthesis of alkynyl substrates, catalyst cost.
Rh-Catalyzed C-H Insertion Diazo compounds with an ether tetherRh2(OAc)4 or chiral Rh catalystsRT to reflux, 1-4 h75-95Excellent diastereo- and enantioselectivity.[4][5]High stereocontrol, efficient.Requires synthesis and handling of diazo compounds.

Conclusion

The synthesis of the isochroman ring can be accomplished through several robust and reliable methods. The Oxa-Pictet-Spengler reaction offers a direct and atom-economical route, particularly for 1-substituted derivatives. For the synthesis of the parent isochroman or simple analogs, the intramolecular Williamson ether synthesis remains a dependable choice, despite requiring substrate pre-functionalization. For more complex targets with specific substitution patterns and stereochemistry, transition-metal-catalyzed methods are indispensable. The intramolecular Heck reaction provides excellent scope and functional group tolerance, while modern gold- and rhodium-catalyzed cyclizations offer exceptionally mild conditions and high levels of stereocontrol, making them highly attractive for the synthesis of chiral isochroman-containing molecules in drug discovery and natural product synthesis. The selection of the optimal method will ultimately be guided by the specific synthetic target and the resources available.

References

Unveiling Isochromanone Enolates: A Comparative Guide to Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reactive intermediates is paramount. Isochromanone enolates, key intermediates in various synthetic methodologies, demand robust analytical techniques for their identification and quantification. This guide provides a comprehensive comparison of UV/Vis spectroscopy for the characterization of isochromanone enolates against other common spectroscopic methods, supported by experimental data and detailed protocols.

The formation and reactivity of isochromanone enolates are critical aspects of numerous organic transformations. Understanding the structure, concentration, and kinetics of these transient species is essential for reaction optimization and mechanistic elucidation. While several spectroscopic techniques can be employed, UV/Vis spectroscopy offers a powerful and accessible tool, particularly for monitoring reaction kinetics.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic method for characterizing isochromanone enolates depends on the specific information required. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information, UV/Vis spectroscopy excels in providing real-time kinetic data due to the distinct electronic transitions of the enolate.

Spectroscopic MethodInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Electronic transitions (λmax), reaction kinetics.[1][2]Excellent for kinetic studies, high sensitivity, non-destructive, relatively low cost.Provides limited structural information, potential for overlapping spectra with other chromophores.
NMR Spectroscopy Detailed structural information (proton and carbon environments), stereochemistry.[3]Unambiguous structure elucidation.[3]Lower sensitivity than UV/Vis, not ideal for fast kinetics, requires deuterated solvents.
IR Spectroscopy Presence of functional groups (e.g., C=C of the enolate, C=O of the carbonyl).[3]Provides information on bonding and functional groups.Can be difficult to interpret in complex mixtures, may not be sensitive enough for low concentrations.
Mass Spectrometry (HRMS) Accurate mass-to-charge ratio, elemental composition.[1][3]High sensitivity and specificity for molecular weight determination.[1][3]Provides no information on the solution-state structure or reactivity.

Performance Data: UV/Vis Spectroscopy of Isochromanone Enolates

UV/Vis spectroscopy is particularly effective in monitoring the formation and consumption of isochromanone enolates due to their characteristic absorption in the UV region. For instance, the sodium enolate of 3-isochromanone exhibits a maximum absorbance (λmax) at 336 nm in dimethyl sulfoxide (DMSO).[3] This distinct absorbance allows for the quantitative monitoring of its concentration over time, which is crucial for kinetic studies of its reactions with various electrophiles.[1][2]

The kinetics of the reactions of lactone enolates can be followed by monitoring the decay of the absorbance of the electrophiles they react with, especially when the electrophiles have favorable UV-Vis absorbance ranges.[1][2]

Experimental Protocols

Generation of Isochromanone Enolate for UV/Vis Analysis

Objective: To generate a solution of sodium 3-oxoisochroman-4-ide for spectroscopic analysis.

Materials:

  • 3-isochromanone

  • Sodium hydride (NaH)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve a known concentration of 3-isochromanone in anhydrous DMSO.

  • Add 1.1 equivalents of sodium hydride to the solution to ensure complete deprotonation.[1][2]

  • Allow the reaction to proceed until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

  • The resulting solution of sodium 3-oxoisochroman-4-ide is now ready for UV/Vis spectroscopic analysis.[3]

Kinetic Analysis by UV/Vis Spectroscopy

Objective: To determine the second-order rate constants for the reaction of an isochromanone enolate with an electrophile.

Apparatus:

  • Stopped-flow spectrophotometer[1][2]

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a solution of the isochromanone enolate in anhydrous DMSO as described above.

  • Prepare a solution of the reference electrophile in anhydrous DMSO. The electrophile should have a distinct UV/Vis absorbance that does not overlap significantly with the enolate's absorbance.[1][2]

  • Utilize a stopped-flow apparatus to rapidly mix the enolate and electrophile solutions.

  • Monitor the reaction by following the decay of the electrophile's absorbance at its λmax over time.

  • To ensure pseudo-first-order conditions, the enolate is typically used in at least a 10-fold excess.[2]

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the enolate.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of isochromanone enolates, highlighting the central role of UV/Vis spectroscopy in kinetic studies.

G cluster_0 Enolate Generation & Initial Characterization cluster_1 Kinetic Analysis Start Start: Isochromanone Deprotonation Deprotonation (e.g., NaH in DMSO) Start->Deprotonation Enolate Isochromanone Enolate Solution Deprotonation->Enolate NMR NMR Spectroscopy (Structural Confirmation) Enolate->NMR HRMS HRMS (Mass Confirmation) Enolate->HRMS IR IR Spectroscopy (Functional Group Analysis) Enolate->IR UVVis_Setup Prepare for UV/Vis Kinetic Assay Enolate->UVVis_Setup Primary path for kinetic studies Mixing Rapid Mixing (Stopped-Flow) UVVis_Setup->Mixing Data_Acquisition Monitor Absorbance vs. Time Mixing->Data_Acquisition Data_Analysis Calculate Rate Constants Data_Acquisition->Data_Analysis

Caption: Workflow for isochromanone enolate characterization.

References

A Comparative Guide to the Nucleophilicity of Isochromanone Enolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of nucleophilicity is a cornerstone of predictive reaction chemistry, enabling the rational design of synthetic routes and the fine-tuning of reaction conditions. This guide provides a focused comparison of the nucleophilicity of isochromanone enolates, presenting key quantitative data, detailed experimental protocols for their determination, and visual representations of the underlying principles and workflows. The data presented is primarily based on the comprehensive kinetic studies required to place these nucleophiles on Mayr's empirical nucleophilicity scale.

Quantitative Nucleophilicity Data

The nucleophilicity of the enolate derived from 3-isochromanone has been quantified in Dimethyl Sulfoxide (DMSO) at 20°C. The reactivity of this enolate was determined by studying the kinetics of its reactions with a series of reference electrophiles.[1] The resulting second-order rate constants were then used to calculate the nucleophilicity parameter N and the sensitivity parameter sN according to the Mayr-Patz equation: log k₂ = sN(N + E).[2]

This equation linearly correlates the logarithm of the second-order rate constant (k₂) with the electrophilicity parameter (E) of the reaction partner and the nucleophile-specific parameters N and sN.[2]

Below is a summary of the quantitative data for the 3-isochromanone enolate, alongside comparative data for other relevant nucleophiles to provide context.

NucleophileSolventNsNpKa of Conjugate AcidReference
Enolate of 3-isochromanone DMSO 25.39 0.54 18.8 [1][3]
Enolate of 2-coumaranoneDMSO19.600.7513.5[1]
Ethyl phenylacetate enolateDMSO--22.6[1]

Note: A higher N value indicates a greater nucleophilic reactivity. The sN parameter reflects the sensitivity of the nucleophile to changes in the electrophilicity of the reaction partner. The pKa value of the conjugate acid provides an indication of the basicity of the enolate.[1]

Experimental Protocols

The determination of the nucleophilicity parameters for isochromanone enolates involves a series of kinetic experiments. The following is a detailed methodology for these key experiments.

1. Preparation of the Isochromanone Enolate Solution:

  • Deprotonation: 3-isochromanone is dissolved in anhydrous DMSO. To generate the enolate, 1.1 equivalents of a strong, non-nucleophilic base such as sodium hydride (95% purity) are added to the solution.[4] The quantitative deprotonation is confirmed by NMR spectroscopy.[4]

  • Counterion Effects: To investigate the influence of the counterion on the enolate's reactivity, a crown ether such as 15-crown-5 can be added to complex the cation (e.g., Na⁺).[4]

2. Kinetic Measurements:

  • Methodology: The kinetics of the reactions between the isochromanone enolate and a series of reference electrophiles (e.g., p-quinone methides, arylidenemalonates) are followed spectrophotometrically using stopped-flow techniques.[1] These reference electrophiles are chosen for their well-defined electrophilicity parameters (E) and their strong UV-Vis absorbance, which changes predictably as the reaction progresses.[1]

  • Conditions: The reactions are carried out in DMSO at a constant temperature of 20°C.[1]

  • Data Acquisition: To ensure pseudo-first-order kinetics, the nucleophile (isochromanone enolate) is used in at least a 10-fold excess relative to the electrophile.[1] The decay of the electrophile's absorbance over time is monitored at a specific wavelength. The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to an exponential decay function.[1]

  • Determination of Second-Order Rate Constants: The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the isochromanone enolate.[4]

3. Data Analysis and Parameter Calculation:

  • Mayr-Patz Equation: The experimentally determined second-order rate constants (k₂) for the reactions with a series of reference electrophiles are plotted against the known electrophilicity parameters (E) of these electrophiles in a logarithmic fashion.

  • Linear Correlation: A linear regression of log k₂ versus E yields a straight line. The slope of this line corresponds to the nucleophile-specific sensitivity parameter sN, and the y-intercept allows for the calculation of the nucleophilicity parameter N.[1]

Visualizing the Workflow and Concepts

To better illustrate the experimental and logical framework for the quantification of isochromanone enolate nucleophilicity, the following diagrams are provided.

experimental_workflow cluster_prep Enolate Preparation cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis start Dissolve 3-isochromanone in DMSO add_base Add 1.1 eq. NaH start->add_base enolate_sol Solution of Isochromanone Enolate add_base->enolate_sol stopped_flow Stopped-Flow Spectrophotometry enolate_sol->stopped_flow ref_elec Reference Electrophiles (known E values) ref_elec->stopped_flow pseudo_first Pseudo-First-Order Conditions ([Enolate] >> [Electrophile]) stopped_flow->pseudo_first k_obs Determine k_obs (from absorbance decay) pseudo_first->k_obs k2_plot Plot k_obs vs. [Enolate] to get k2 k_obs->k2_plot mayr_plot Plot log(k2) vs. E k2_plot->mayr_plot params Determine N and sN from linear regression mayr_plot->params

Caption: Experimental workflow for the determination of nucleophilicity parameters.

mayr_equation_logic cluster_inputs Experimental & Reference Data cluster_equation Mayr-Patz Equation cluster_outputs Calculated Nucleophilicity Parameters k2 k2 (Second-Order Rate Constant) equation log(k2) = sN(N + E) k2->equation E E (Electrophilicity Parameter) E->equation N N (Nucleophilicity Parameter) equation->N sN sN (Sensitivity Parameter) equation->sN

Caption: Logical relationship of the Mayr-Patz equation.

References

Comparative Guide to the Kinetic Studies of Isochroman-3-ol and Related Benzylic Alcohol Oxidations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinetic studies of reactions involving the oxidation of isochroman-3-ol and structurally related benzylic alcohols. The primary focus is on the conversion of these alcohols to their corresponding carbonyl compounds, a fundamental transformation in organic synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the reactivity and reaction mechanisms of these compounds.

Executive Summary

The oxidation of this compound, a cyclic hemiacetal, to isochroman-3-one is a key transformation. While specific kinetic data for this compound is scarce in publicly available literature, extensive research on the oxidation of analogous secondary benzylic alcohols provides valuable insights into its expected reactivity. This guide compares the kinetic parameters for the oxidation of various substituted benzyl alcohols, primarily focusing on studies utilizing pyridinium dichromate (PDC) as the oxidant. The data suggests that the electronic properties of substituents on the aromatic ring significantly influence the reaction rate. Furthermore, a comparison is drawn with enzymatic oxidation methods, highlighting the differences in reaction conditions and efficiency.

Data Presentation: Comparative Kinetic Data for Benzylic Alcohol Oxidation

The following table summarizes the rate constants for the oxidation of a series of monosubstituted benzyl alcohols by pyridinium dichromate (PDC) in acidified acetonitrile. This data is extracted from a study by Pérez-Benito et al., which provides a strong basis for understanding the structure-reactivity relationships applicable to this compound.

Table 1: Rate Constants for the Oxidation of Substituted Benzyl Alcohols with Pyridinium Dichromate (PDC) at 298 K

Substituent (X) in X-C₆H₄CH₂OHk (10⁻⁴ M⁻¹s⁻¹)
p-OCH₃15.8
p-CH₃7.94
H4.47
p-Cl2.51
p-Br2.24
m-Cl1.41
m-NO₂0.501
p-NO₂0.316

Data sourced from Pérez-Benito, J. F., et al. (2005). Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation. Journal of Physical Organic Chemistry, 18(4), 301-307.[1]

Comparison with Enzymatic Oxidation

While chemical oxidation methods are prevalent, enzymatic approaches offer high selectivity under mild conditions. A study on the optimization of an alcohol dehydrogenase (ADH) for the oxidation of a chlorolactol (a functionalized cyclic hemiacetal) highlights the potential of biocatalysis.

Table 2: Comparison of Chemical vs. Enzymatic Oxidation of Lactols

FeatureChemical Oxidation (e.g., PDC)Enzymatic Oxidation (e.g., ADH)
Oxidant Stoichiometric heavy metal reagents (e.g., Cr(VI))Molecular oxygen (air)
Catalyst Acid catalystAlcohol Dehydrogenase (enzyme)
Reaction Conditions Anhydrous organic solvent, acidic medium, elevated temperatures may be required.Aqueous buffer, near-neutral pH, room temperature.
Selectivity Can be moderate to good, but side reactions are possible.Typically very high chemo-, regio-, and stereoselectivity.
Environmental Impact Generation of toxic metal waste."Green" process with water as the main byproduct.
Reaction Rate Can be tuned by temperature and catalyst concentration.Dependent on enzyme activity and substrate concentration; can be highly efficient.

Experimental Protocols

Kinetic Measurements for Chemical Oxidation (PDC)

The following is a generalized protocol based on the methodology described for the kinetic study of benzyl alcohol oxidation with PDC.[1]

Objective: To determine the rate constant for the oxidation of a benzylic alcohol with PDC.

Materials:

  • Substituted benzyl alcohol

  • Pyridinium dichromate (PDC)

  • Acetonitrile (dry)

  • Trichloroacetic acid (TCA)

  • UV-Vis Spectrophotometer with a thermostated cell holder

Procedure:

  • Prepare a stock solution of the benzylic alcohol in dry acetonitrile.

  • Prepare a stock solution of PDC in dry acetonitrile.

  • Prepare a stock solution of TCA in dry acetonitrile.

  • In a quartz cuvette, mix the appropriate volumes of the alcohol and TCA solutions with acetonitrile to achieve the desired initial concentrations and total volume.

  • Place the cuvette in the thermostated cell holder of the spectrophotometer and allow it to reach thermal equilibrium (e.g., 298 K).

  • Initiate the reaction by adding the required volume of the PDC stock solution to the cuvette, quickly mix the contents, and start recording the absorbance at a wavelength where the change in PDC concentration can be monitored (e.g., 358 nm).

  • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.

  • The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the alcohol (if the alcohol is in large excess).

Monitoring Enzymatic Lactol Oxidation

The following is a generalized protocol based on the study of enzymatic lactol oxidation.[2]

Objective: To monitor the progress of an alcohol dehydrogenase (ADH) catalyzed oxidation of a lactol.

Materials:

  • Lactol substrate

  • Alcohol dehydrogenase (ADH)

  • NAD⁺ (cofactor)

  • Buffer solution (e.g., phosphate buffer at a specific pH)

  • Oxygen source (e.g., air or pure O₂)

  • Bioreactor equipped with a stirrer, pH electrode, and dissolved oxygen sensor.

  • HPLC for product analysis.

Procedure:

  • Prepare a buffered solution containing the lactol substrate and NAD⁺ in the bioreactor.

  • Equilibrate the reactor to the desired temperature and pH.

  • Initiate the reaction by adding the ADH enzyme solution.

  • Continuously monitor the pH and dissolved oxygen concentration. The pH may decrease due to the formation of acidic byproducts and can be controlled by the addition of a base.

  • Take samples from the reaction mixture at regular intervals.

  • Quench the enzymatic reaction in the samples immediately (e.g., by adding a strong acid or a denaturing agent).

  • Analyze the samples by HPLC to determine the concentration of the lactone product and the remaining lactol substrate over time.

  • Plot the concentration of the product versus time to determine the reaction rate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxidation_Pathway cluster_chemical Chemical Oxidation cluster_enzymatic Enzymatic Oxidation Isochromanol This compound Intermediate Chromate Ester Intermediate Isochromanol->Intermediate Formation PDC PDC (Cr(VI)) PDC->Intermediate Acid Acid (H+) Acid->Isochromanol Lactone_chem Isochroman-3-one Intermediate->Lactone_chem Rate-determining step Cr_reduced Cr(IV) Intermediate->Cr_reduced Lactol_enz Lactol Substrate ADH Alcohol Dehydrogenase (ADH) Lactol_enz->ADH NADH NADH ADH->NADH Lactone_enz Lactone Product ADH->Lactone_enz NAD NAD+ NAD->ADH NADH->NAD Cofactor Regeneration O2 O₂ O2->NAD H2O H₂O O2->H2O Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate, Oxidant, Catalyst) Equilibrate Thermostat Reaction Vessel Prep_Solutions->Equilibrate Mix Mix Reactants Equilibrate->Mix Monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC) Mix->Monitor Plot Plot Data (e.g., ln[A] vs. time) Monitor->Plot Calculate Calculate Rate Constants Plot->Calculate

References

Safety Operating Guide

Proper Disposal of Isochroman-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Isochroman-3-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile of this compound

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from safety data sheets (SDS) and informs the necessary safety precautions and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
Skin Irritation (Category 2) Causes skin irritation.[1][2][3]P280: Wear protective gloves/protective clothing.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of water.[2]
Eye Irritation (Category 2) Causes serious eye irritation.[1][2][3]P280: Wear eye protection/face protection.[1][2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific Target Organ Toxicity (Single Exposure) [Respiratory System] (Category 3) May cause respiratory irritation.[1][3]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Operational Disposal Plan: Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste.[4][5] Do not dispose of it in regular trash or down the drain.[6][7] The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3][8][9] Work in a well-ventilated area, preferably a chemical fume hood.[8]

2. Waste Container Selection and Labeling:

  • Select a chemically compatible container with a leak-proof, screw-on cap for liquid waste.[10] For solid waste, use a clearly labeled, sealable bag or container.[10]

  • The container must be in good condition, free from cracks or leaks.[4]

  • Immediately label the container with a "Hazardous Waste" tag.[6] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • The quantity of waste.

    • Hazard pictograms (e.g., GHS07 for irritant).[1]

    • The date of waste generation.[6]

    • Your name, department, and contact information.[6]

3. Waste Segregation and Storage:

  • Store the this compound waste in a designated hazardous waste storage area.[10]

  • Segregate it from incompatible materials, such as strong oxidizing agents.[3]

  • Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]

  • Keep the waste container tightly closed except when adding waste.[4][10]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[4][5]

  • The rinsate must be collected and disposed of as hazardous waste.[4][5]

  • After triple-rinsing, deface the original label on the container, and it may then be disposed of as regular trash.[5]

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6]

  • Provide them with a completed hazardous waste information form, detailing the contents and quantity of the waste.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[5][10]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Isochroman_3_ol_Disposal_Workflow cluster_prep Preparation cluster_containerization Containerization cluster_segregation Segregation & Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe select_container Select Compatible Waste Container ppe->select_container label_container Label Container as 'Hazardous Waste' with Full Details select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container secondary_containment Place in Secondary Containment close_container->secondary_containment store Store in Designated Hazardous Waste Area secondary_containment->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks, protect the environment, and ensure a safe working environment. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

Essential Safety and Logistical Information for Handling Isochroman-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isochroman-3-ol, tailored for research, scientific, and drug development professionals. The following procedures are based on information from Safety Data Sheets (SDS) for the closely related and structurally similar compound, 3-Isochromanone, and should be adapted to your specific laboratory conditions and risk assessment.

Hazard Identification and Summary

This compound and its analogs are classified with the following hazards.[1][2][3][4][5] Always consult the specific Safety Data Sheet (SDS) for the exact material you are handling.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]
Skin Irritation Causes skin irritation.[1][3][4]
Eye Irritation Causes serious eye irritation.[1][3][4]
Respiratory Irritation May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPPE RecommendationStandard
Eyes/Face Chemical safety goggles or a face shield.EN166 or 29 CFR 1910.133[3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or protective suit.EN 374[6]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH/MSHA or EN 149 approved respirator.29 CFR 1910.134 or EN 149[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.

  • Work within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Keep the container tightly closed when not in use.[3][4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust or vapors.[5]

  • Prevent dust formation during handling.[3][5]

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid material.

  • If creating solutions, add the solid slowly to the solvent to avoid splashing.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]

  • Clean the work area and decontaminate any equipment used.

  • Remove and wash contaminated clothing before reuse.[2][3] Do not allow contaminated work clothing out of the workplace.[2]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15-20 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] If skin irritation persists, get medical advice/attention.[4]
Inhalation Move the person to fresh air.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[3]
Ingestion Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Avoid generating dust.[5] Prevent the spill from entering drains.[1][3]

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[3]

  • Do not empty into drains.[3]

  • Waste should be collected in a properly labeled, sealed container and disposed of through an approved waste disposal plant.[2][3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handling_don Don PPE prep_workspace->handling_don handling_weigh Weigh/Measure handling_don->handling_weigh handling_transfer Transfer/React handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware & Surfaces handling_transfer->cleanup_decon emergency_spill Spill handling_transfer->emergency_spill emergency_exposure Exposure handling_transfer->emergency_exposure emergency_fire Fire handling_transfer->emergency_fire cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochroman-3-ol
Reactant of Route 2
Isochroman-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.